Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEIGTLVMJBUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197724 | |
| Record name | Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4921-83-9 | |
| Record name | N-[[(4-Chlorophenyl)amino]thioxomethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4921-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USAF K-1477 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-benzoyl-3-(4-chlorophenyl)-2-thiourea chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-benzoyl-3-(4-chlorophenyl)-2-thiourea, a derivative of thiourea, has garnered interest within the scientific community for its versatile chemical properties and potential biological applications. Thiourea derivatives are known for a wide range of activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, physicochemical characteristics, spectroscopic data, and reported biological activities of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, also referred to as N-(p-chlorophenyl)-N'-benzoyl thiourea (PCBT). Detailed experimental protocols and data are presented to support further research and development in the fields of medicinal chemistry and materials science.
Chemical Synthesis and Structure
The synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea can be achieved through several methods, with the most common being the reaction between a benzoyl isothiocyanate intermediate and p-chloroaniline.[1] An alternative route involves the acylation of thiourea with 4-chlorobenzoyl chloride.[4] A microwave-assisted approach has also been reported, offering a green chemistry alternative for its synthesis.[1]
The molecular structure of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea allows for tautomerism, existing in both keto and enol forms, which influences its coordination chemistry and biological interactions.[1][5]
General Synthesis Workflow
The primary synthesis route involves two main steps: the formation of benzoyl isothiocyanate followed by its reaction with 4-chloroaniline.
Caption: General synthesis workflow for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.
Experimental Protocol: Synthesis of N-(p-chlorophenyl)-N'-Benzoyl thiourea (PCBT)
This protocol is adapted from a reported microwave-assisted synthesis.[1]
-
Preparation of Benzoyl Isothiocyanate: A solution of benzoyl chloride is reacted with ammonium thiocyanate in acetone. The resulting mixture is filtered to remove ammonium chloride precipitate, yielding a filtrate containing benzoyl isothiocyanate.
-
Reaction with p-Chloroaniline: The benzoyl isothiocyanate filtrate is added dropwise to a solution of para-chloroaniline (0.1 M, 12.75 g) dissolved in 25 ml of acetone with continuous stirring.[1]
-
Reflux and Precipitation: The mixture is refluxed for 2 hours with continuous stirring.[1]
-
Isolation and Purification: The reaction mixture is then transferred to a beaker and left for two days to allow for complete precipitation. The resulting precipitate is filtered, washed with ethanol and acetone, and then recrystallized from ethanol to obtain the pure PCBT ligand. The purity can be monitored by TLC.[1]
Physicochemical and Spectroscopic Properties
The synthesized compound is typically a solid at room temperature and has been characterized using various analytical techniques to confirm its structure and purity.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁ClN₂OS | [1] |
| Molecular Weight | 290.77 g/mol | [6] |
| Appearance | Light yellow powder | [4] |
| Melting Point | 170-176 °C | [7] |
| Yield | 78-83% (Microwave Synthesis) | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.
The IR spectrum shows characteristic absorption bands corresponding to the different functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| ν(N-H) | 3322–3358 | [8] |
| ν(C=O) | 1638–1686 | [8][9] |
| ν(C-N) | 1332–1352 | [8] |
| ν(C=S) | 696–754 | [8] |
¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule. The spectra are typically recorded in DMSO-d₆.[1]
¹H NMR Data:
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |
| 12.59 | Singlet | N¹⁰-H | [1] |
| 11.58 | Singlet | N⁸-H | [1] |
| 7.45–8.00 | Multiplet | Aromatic Protons | [1] |
¹³C NMR Data: While mentioned in the literature, specific peak assignments for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea were not detailed in the provided search results.[1][6] However, the presence of signals for the thiocarbonyl (C=S) and carbonyl (C=O) carbons, along with aromatic carbons, is expected.
The mass spectrum confirms the molecular weight of the compound.
| m/z | Relative Abundance (%) | Assignment | Reference |
| 292.34 | 42.56 | [M]⁺ | [1] |
| 93.59 | 31.09 | [C₆H₆N]⁺ | [1] |
| 58.42 | 39.44 | [NCS]⁺ | [1] |
| 50.81 | 90.46 | [C₄H₂]⁺ | [1] |
Tautomeric Forms
The presence of –NH–C(=S) and –NH–C(=O) functional groups allows the ligand to exist in tautomeric forms, which is significant for its coordination behavior with metal ions.[1]
Caption: Tautomeric equilibrium of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.
Biological Activities
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities.[3] 1-benzoyl-3-(4-chlorophenyl)-2-thiourea and its metal complexes have been evaluated for their potential as antimicrobial and antifungal agents.[1]
Antimicrobial and Antifungal Activity
The free ligand (PCBT) and its transition metal complexes have been screened for their activity against various bacterial and fungal strains.[1]
-
Bacterial Strains Tested: Staphylococcus aureus, Streptococcus mutans (Gram-positive), Escherichia coli, and Klebsiella pneumoniae (Gram-negative).[1]
-
Fungal Strains Tested: Aspergillus niger and Candida albicans.[1]
Some studies have shown that metal complexes of the ligand can exhibit moderate inhibitory activity, sometimes greater than the free ligand itself.[1] The presence of fluorine atoms on the phenyl ring of similar benzoylthiourea derivatives has been shown to enhance antibacterial and antifungal effects.[10]
Potential Anticancer Activity
While direct studies on the anticancer activity of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea were not prominent in the search results, related N-(dihalobenzoyl)-N'-phenylthiourea compounds have demonstrated cytotoxicity against human breast cancer cell lines (MCF-7 and T47D).[9][11] The lipophilicity conferred by the benzoyl, phenyl, and halogen moieties is thought to enhance cell penetration.[9] This suggests that 1-benzoyl-3-(4-chlorophenyl)-2-thiourea could be a candidate for similar investigations.
Logical Flow of Potential Biological Applications
The chemical properties of this compound suggest a pathway for its investigation as a therapeutic agent.
Caption: Potential pathways for biological applications of the title compound.
Conclusion
1-benzoyl-3-(4-chlorophenyl)-2-thiourea is a versatile compound with well-documented synthesis and characterization data. Its physicochemical properties, particularly its ability to form metal complexes and its demonstrated antimicrobial activity, make it a compound of interest for further research. The cytotoxic potential of structurally related compounds suggests that its evaluation as an anticancer agent may also be a fruitful area of investigation. This guide provides a foundational repository of technical information to aid researchers in the continued exploration of this and similar thiourea derivatives.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. THIOUREA - Ataman Kimya [atamanchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ubaya.ac.id [repository.ubaya.ac.id]
An In-Depth Technical Guide to 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea and its Analogs: Synthesis, Characterization, and Biological Activities
Disclaimer: Extensive searches for a specific CAS Registry Number for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea did not yield a definitive entry. The following guide is a comprehensive overview of this compound and its close analogs, drawing from available scientific literature on their synthesis, characterization, and biological properties. Data for isomers, such as the ortho-substituted counterpart (CAS No. 21258-05-9), and related benzoylthiourea derivatives are included to provide a thorough understanding of this class of compounds.
Introduction
Benzoylthiourea derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. Their versatile structure, characterized by a central thiourea core flanked by a benzoyl group and a substituted phenyl ring, allows for a wide range of biological activities. These compounds have been investigated for their potential as antimicrobial, antifungal, insecticidal, and anticancer agents.[1][2][3] The presence of a chlorine substituent on the phenyl ring, as in 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, is often explored to modulate the compound's lipophilicity and electronic properties, which can significantly influence its biological efficacy.
Physicochemical Properties and Characterization
Table 1: Spectroscopic Data for N-(phenylcarbamothioyl)-4-chloro-benzamide (a close analog) [4]
| Spectroscopic Technique | Observed Signals |
| ¹H-NMR (DMSO-d6, 400 MHz) | δ 7.24 (t, J = 7.2 Hz, 1H, Ar-H); δ 7.39 (t, J = 7.2 Hz, 2H, Ar-H); δ 7.58 (d, J = 8.4, 2H, Ar-H); δ 7.65 (d, J = 7.2 Hz, 2H, Ar-H); δ 7.96 (d, J = 8.4 Hz, 2H, Ar-H); δ 11.63 (s, 1H, O=C-NH-C=S); δ 12.47 (s, 1H, S=C-NH-Ar) |
| Melting Point | 126-127°C |
Table 2: Spectroscopic Data for 1-Benzoyl-3-(o-chlorophenyl)-2-thiourea [5]
| Spectroscopic Technique | Solvent |
| ¹³C-NMR | Polysol |
Synthesis and Experimental Protocols
The synthesis of benzoylthiourea derivatives, including 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, generally follows a straightforward synthetic route.
General Synthesis Protocol
The most common method for synthesizing 1-benzoyl-3-(aryl)-2-thiourea derivatives involves the reaction of a benzoyl isothiocyanate with an appropriately substituted aniline.[4]
Experimental Protocol: Synthesis of N-(phenylcarbamothioyl)-4-chloro-benzamide [4]
-
Starting Materials: Phenylthiourea and 4-chlorobenzoyl chloride.
-
Solvent and Catalyst: Tetrahydrofuran (THF) and triethylamine.
-
Procedure:
-
Dissolve N-phenylthiourea in THF.
-
Add triethylamine to the solution to act as a catalyst and base to neutralize the HCl byproduct.
-
Add 4-chlorobenzoyl chloride dropwise to the reaction mixture.
-
The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
The final product, a light yellow crystal, is obtained after purification.
-
-
Yield: Approximately 82%
Biological Activities and Potential Mechanisms of Action
Benzoylthiourea derivatives have been reported to exhibit a range of biological activities.
Antimicrobial and Antifungal Activity
Several studies have highlighted the antimicrobial and antifungal potential of this class of compounds.[2][6] The presence of electron-withdrawing groups, such as chlorine, on the phenyl ring has been shown to be favorable for antibacterial activity.[7]
Table 3: In Vitro Antimicrobial Activity of Selected Thiourea Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | E. coli, S. enteritidis, P. aeruginosa, S. aureus, Candida spp. | 32 - 1024 | [6] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | E. coli, S. enteritidis, P. aeruginosa, S. aureus, Candida spp. | 32 - 1024 | [6] |
Anticancer Activity
Recent research has focused on the potential of benzoylthiourea derivatives as anticancer agents.[4][8] Molecular docking studies have suggested that these compounds may act as inhibitors of key enzymes involved in cancer cell proliferation, such as checkpoint kinase 1.[4]
Table 4: Cytotoxic Activity of N-(phenylcarbamothioyl)-4-chloro-benzamide [4]
| Cell Line | IC₅₀ (mM) |
| T47D (Breast Cancer) | 0.44 |
| Vero (Normal) | 76.10 |
The high selectivity index (SI > 10) for the cancer cell line over the normal cell line suggests a favorable therapeutic window.[4]
Conclusion
1-Benzoyl-3-(4-chlorophenyl)-2-thiourea and its analogs represent a promising class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with their diverse biological activities, makes them attractive candidates for further investigation. Future research should focus on establishing a definitive CAS number for the para-substituted isomer to facilitate more precise data collection and on elucidating the specific signaling pathways through which these compounds exert their biological effects. The development of more potent and selective analogs through structural modifications also remains a key area for future exploration.
References
- 1. mdpi.com [mdpi.com]
- 2. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. jppres.com [jppres.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubaya.ac.id [repository.ubaya.ac.id]
An In-depth Technical Guide to the Structure Elucidation of 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea
This technical guide provides a comprehensive overview of the structure elucidation of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, a molecule of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of its molecular interactions and synthesis.
Molecular Structure and Synthesis
1-Benzoyl-3-(4-chlorophenyl)-2-thiourea, with the chemical formula C₁₄H₁₁ClN₂OS, is a derivative of thiourea featuring a benzoyl group and a 4-chlorophenyl group attached to the nitrogen atoms.[1] The structural framework of this compound lends itself to diverse biological activities, including potential anticancer and enzyme-inhibiting properties.[2][3]
Synthesis Workflow
The synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea is typically achieved through the reaction of benzoyl isothiocyanate with 4-chloroaniline. The general workflow for this synthesis is depicted below.
Experimental Protocol: Synthesis
A common method for the synthesis of the title compound involves the following steps:
-
Preparation of Benzoyl Isothiocyanate : Benzoyl chloride is reacted with ammonium thiocyanate in a suitable solvent such as acetone or acetonitrile. This reaction is typically carried out at room temperature with stirring to generate benzoyl isothiocyanate in situ.[2]
-
Reaction with 4-Chloroaniline : To the freshly prepared solution of benzoyl isothiocyanate, 4-chloroaniline is added. The reaction mixture is then stirred, often under reflux, for a period ranging from one to several hours to ensure the completion of the reaction.[2]
-
Isolation and Purification : The reaction mixture is poured into acidified water to precipitate the crude product. The resulting solid is collected by filtration, washed with deionized water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure crystalline product.[2][4]
Spectroscopic and Crystallographic Characterization
The definitive structure of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea is established through a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental in confirming the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 300-600 MHz) is used.
-
Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.
-
Data Analysis : The chemical shifts (δ) in parts per million (ppm), signal multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) in Hertz (Hz) are analyzed to assign the signals to the respective nuclei in the molecule.
¹H NMR Data : The ¹H NMR spectrum of a related compound, N-(p-chlorophenyl)-N'-Benzoyl thiourea, in DMSO-d₆ shows distinct signals for the amide protons and the aromatic protons.[2] The amide protons (N-H) typically appear as singlet signals at δ 11.58 ppm and δ 12.59 ppm.[2] The aromatic protons from the benzoyl and chlorophenyl rings are observed as multiplets in the range of δ 7.45–8.00 ppm.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the characteristic functional groups present in the molecule.
Experimental Protocol: FT-IR Spectroscopy
-
Instrumentation : A Fourier-transform infrared spectrophotometer is used.
-
Sample Preparation : A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition : The spectrum is recorded in the mid-infrared range (typically 4000–400 cm⁻¹).
-
Data Analysis : The absorption bands are analyzed to identify the vibrational frequencies of specific functional groups.
Key FT-IR Data : The FT-IR spectrum of thiourea derivatives typically shows characteristic absorption bands for the N-H, C=O (amide), and C=S groups. For a similar compound, N-(2,4-dichloro)benzoyl-N'-phenylthiourea, the following peaks are observed: 3168 cm⁻¹ (-NH), 1686 cm⁻¹ (-C=O, amide), and 1537 cm⁻¹ (-NH).[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with an electrospray ionization (ESI) source, is used.
-
Sample Preparation : The sample is dissolved in a suitable solvent and introduced into the instrument.
-
Data Acquisition : The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
-
Data Analysis : The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides additional structural information.
Mass Spectrometry Data : The mass spectrum of N-(p-chlorophenyl)-N'-Benzoyl thiourea shows a molecular ion peak at an m/z of 292.34, which corresponds to the molecular formula C₁₄H₁₁ClN₂OS.[2]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth : Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent.
-
Data Collection : A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.[6]
-
Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates, bond lengths, and angles.[6]
Crystallographic Data Summary
The crystal structure of 1-benzoyl-3-(4-chlorophenyl)thiourea has been determined and the key crystallographic parameters are summarized in the table below.[1]
| Parameter | Value[1] |
| Chemical Formula | C₁₄H₁₁ClN₂OS |
| Molecular Weight | 290.76 g/mol |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 3.9530 (5) |
| b (Å) | 12.2293 (14) |
| c (Å) | 14.8754 (17) |
| α (°) | 65.832 (2) |
| β (°) | 89.487 (2) |
| γ (°) | 82.995 (3) |
| Volume (ų) | 650.52 (13) |
| Z | 2 |
Selected Bond Lengths and Angles
The molecular structure is characterized by specific bond lengths and angles that are typical for this class of compounds. The molecule exists in the thione form with distinct C=S and C=O bonds.[7]
| Bond | Length (Å)[7] | Bond Angle | Angle (°) |
| C=S | 1.666 (2) | N-C-N | ~116-120 |
| C=O | 1.227 (3) | C-N-C | ~125 |
| C-N (amide) | 1.386 (2) | ||
| C-N (thioamide) | 1.345 (3) |
Note: Data for a closely related trichlorophenyl derivative is presented as representative.
Biological Activity and Signaling Pathway
Derivatives of benzoylthiourea have been investigated for a range of biological activities, including as enzyme inhibitors and anticancer agents.[1][3]
Urease Inhibition
One of the notable biological activities of benzoylthiourea derivatives is the inhibition of the urease enzyme. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a process implicated in pathologies associated with Helicobacter pylori infections.
The thiourea moiety is believed to interact with the nickel ions in the active site of the urease enzyme, leading to its inhibition.[1]
Anticancer Activity
N-benzoyl-N'-phenylthiourea derivatives have also demonstrated potential as anticancer agents.[3][8] For instance, N-(2,4-dichloro)benzoyl-N'-phenylthiourea has shown cytotoxic activity against human breast cancer cell lines (MCF-7 and T47D).[8]
Quantitative Biological Data
The following table summarizes the cytotoxic activity of a related benzoylthiourea derivative against human breast cancer cell lines.
| Compound | Cell Line | IC₅₀ (mM)[8] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 0.31 |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 0.94 |
| Hydroxyurea (Reference) | MCF-7 | ~9.3 |
| Hydroxyurea (Reference) | T47D | ~4.7 |
Conclusion
The structural elucidation of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea is comprehensively achieved through a combination of synthesis and advanced analytical techniques. Spectroscopic methods including NMR, FT-IR, and mass spectrometry provide essential information for structural confirmation, while X-ray crystallography offers definitive proof of the three-dimensional atomic arrangement. The investigation of its biological activities, particularly as a urease inhibitor and a potential anticancer agent, highlights the importance of this molecular scaffold in the development of new therapeutic agents. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Benzoylselenoureas: A Novel Dual-Action Inhibitor Targeting Fungal Growth and Urease Activity in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Synthesis and anticancer evaluation of N-benzoyl-N’phenyltiourea derivatives againts human breast cancer cells (T47D) Repository - UNAIR REPOSITORY [repository.unair.ac.id]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excillum.com [excillum.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubaya.ac.id [repository.ubaya.ac.id]
IUPAC name for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea
An In-depth Technical Guide to N-((4-chlorophenyl)carbamothioyl)benzamide
Synonyms: 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, N-(p-Chlorophenyl)-N'-benzoyl thiourea (PCBT)
This technical guide provides a comprehensive overview of N-((4-chlorophenyl)carbamothioyl)benzamide, a thiourea derivative that has garnered interest for its diverse biological activities and applications. Thiourea-based compounds are notable for their wide range of pharmacological properties, including anticancer, antibacterial, antifungal, and antiviral activities.[1][2][3] The inclusion of a benzoyl group and a halogenated phenyl ring in this particular molecule influences its electronic and lipophilic properties, which can enhance its interaction with biological targets.[1] This document details its chemical properties, synthesis protocols, and reported biological activities, presenting quantitative data and experimental methodologies for researchers in drug development and materials science.
Physicochemical and Crystallographic Data
The structural and physical properties of N-((4-chlorophenyl)carbamothioyl)benzamide have been well-characterized. The compound exists as a stable crystalline solid. Detailed crystallographic analysis has been performed, providing precise data on its three-dimensional structure.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁ClN₂OS | [4] |
| Molecular Weight | 290.76 g/mol | [4] |
| Melting Point | 148-150 °C | [5] |
| Crystal System | Triclinic | [4] |
| Space Group | P-1 | [4] |
| Cell Dimensions | a = 3.9530(5) Åb = 12.2293(14) Åc = 14.8754(17) Åα = 65.832(2)°β = 89.487(2)°γ = 82.995(3)° | [4] |
| Cell Volume | 650.52(13) ų | [4] |
| Calculated Density | 1.484 Mg m⁻³ | [4] |
Synthesis and Characterization
The synthesis of N-((4-chlorophenyl)carbamothioyl)benzamide is typically achieved through a two-step process. The first step involves the formation of a benzoyl isothiocyanate intermediate, which is then reacted with 4-chloroaniline. Microwave-assisted synthesis has also been reported as an efficient method.[5]
Experimental Protocol: Synthesis
Method 1: Conventional Reflux Synthesis [2][6]
-
Preparation of Benzoyl Isothiocyanate: Dissolve 0.1 moles of ammonium thiocyanate in acetone. Add this solution dropwise to 0.1 moles of benzoyl chloride with continuous stirring in a three-necked flask.
-
Reflux the mixture for approximately one hour. The formation of a white precipitate (ammonium chloride) may be observed, which subsequently redissolves.
-
Cool the mixture to room temperature to allow the ammonium chloride to precipitate out completely.
-
Formation of the Final Product: To the resulting solution containing benzoyl isothiocyanate, add 0.1 moles of 4-chloroaniline.
-
Reflux the new mixture until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Pour the reaction mixture into acidified water to precipitate the crude product.
-
Filter the solid, wash thoroughly with deionized water, and purify by recrystallization from a suitable solvent such as ethanol.
Method 2: Microwave-Assisted Synthesis [5]
-
Prepare the benzoyl isothiocyanate intermediate as described in steps 1-3 of the conventional method.
-
Mix the benzoyl isothiocyanate solution with 4-chloroaniline in a 1:1 molar ratio.
-
Add a few drops of methanol as a solvent.
-
Irradiate the reaction mixture in a microwave oven for 3-5 minutes.
-
Wash the resulting product with hot methanol and ether.
-
Dry the final product under reduced pressure over anhydrous CaCl₂.
Caption: General workflow for the synthesis of N-((4-chlorophenyl)carbamothioyl)benzamide.
Spectroscopic Data
The structure of the synthesized compound is confirmed using various spectroscopic techniques.
| Spectroscopic Data | Observed Values | Reference |
| Infrared (IR) (cm⁻¹) | ν(C=O): 1671.00ν(C=S): 1261.73ν(C-N): 1144.81 | [6] |
| ¹H-NMR (DMSO-d₆, ppm) | δ 7.24 (t, 1H, Ar-H); δ 7.39 (t, 2H, Ar-H); δ 7.58 (d, 2H, Ar-H); δ 7.65 (d, 2H, Ar-H); δ 7.96 (d, 2H, Ar-H); δ 11.63 (s, 1H, O=C-NH-C=S); δ 12.47 (s, 1H, S=C-NH-Ar) | [7]* |
*Note: NMR data is for the closely related analog N-(phenylcarbamothioyl)-4-chloro-benzamide.
Biological Activity and Applications
This class of compounds has been investigated for several biological applications, primarily as a corrosion inhibitor and a potential therapeutic agent.
Corrosion Inhibition
N-((4-chlorophenyl)carbamothioyl)benzamide has been shown to be an effective corrosion inhibitor for mild steel in acidic environments.
| Compound | Medium | Technique | Inhibition Efficiency (%) | Reference |
| N-((4-chlorophenyl)carbamothioyl)benzamide | 1M H₂SO₄ | Linear Polarization | 73 | [6] |
Experimental Protocol: Corrosion Inhibition Study [6]
-
Material Preparation: Prepare mild steel coupons of a standard dimension. Polish the coupons with emery paper, degrease with acetone, wash with distilled water, and dry.
-
Test Solution: Prepare a 1M solution of H₂SO₄. Add varying concentrations of the inhibitor compound to the acidic solution.
-
Electrochemical Measurements: Immerse the prepared mild steel coupons in the test solutions. Conduct linear polarization studies using a standard three-electrode cell (mild steel as working electrode, platinum as counter electrode, and saturated calomel as a reference electrode).
-
Data Analysis: Record the polarization curves and calculate the corrosion current density (Icorr) with and without the inhibitor. Determine the percentage inhibition efficiency (%IE) using the formula: %IE = [(Icorr₀ - Icorr₁) / Icorr₀] x 100, where Icorr₀ and Icorr₁ are the corrosion current densities without and with the inhibitor, respectively.
Anticancer Activity
While data for the exact title compound is limited, closely related analogs have demonstrated significant cytotoxic activity against cancer cell lines. For instance, N-(phenylcarbamothioyl)-4-chloro-benzamide (4-Cl-PCTB) showed potent activity against the T47D breast cancer cell line.[7] Thiourea derivatives are known to target various cellular components, with some acting as inhibitors of key enzymes like checkpoint kinase 1 (Chk1).[7]
| Compound | Cell Line | Assay | IC₅₀ (mM) | Selectivity Index (SI) | Reference |
| N-(phenylcarbamothioyl)-4-chloro-benzamide | T47D (Breast Cancer) | MTT | 0.44 | 173.35 | [7] |
| Vero (Normal) | MTT | 76.10 | [7] | ||
| Hydroxyurea (Reference Drug) | T47D (Breast Cancer) | MTT | 4.58 | - | [7] |
Experimental Protocol: MTT Cytotoxicity Assay [7]
-
Cell Culture: Culture cancer cells (e.g., T47D) and normal cells (e.g., Vero) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a specified density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and a reference drug like hydroxyurea) and incubate for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Proposed Mechanism of Action
The biological activity of thiourea derivatives is often attributed to their ability to interact with proteins through hydrogen bonding and hydrophobic interactions.[1] Molecular docking studies on the analog N-(phenylcarbamothioyl)-4-chloro-benzamide suggest it acts as an inhibitor of Checkpoint Kinase 1 (Chk1), a crucial regulator of the cell cycle.[7] By inhibiting Chk1, the compound can disrupt the cell's ability to repair DNA damage, leading to cell cycle arrest and apoptosis, particularly in cancer cells which are often reliant on these checkpoints.
References
- 1. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. [PDF] Synthesis and corrosion inhibition studies of N-((4 and 3-chlorophenyl) carbamothioyl) benzamide in 1M H2SO4 | Semantic Scholar [semanticscholar.org]
- 7. jppres.com [jppres.com]
Navigating the Solubility Landscape of 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Thiourea derivatives are a class of compounds with a wide range of biological activities and applications in medicinal chemistry and materials science. The compound 1-benzoyl-3-(4-chlorophenyl)-2-thiourea features a molecular structure with both polar (thiourea, benzoyl) and nonpolar (chlorophenyl) moieties, suggesting a nuanced solubility profile in different organic solvents. Understanding this solubility is paramount for processes such as synthesis, purification, formulation, and in vitro/in vivo screening. This guide serves as a foundational resource for researchers embarking on the characterization of this and similar molecules.
Quantitative Solubility Data
A thorough search of scientific databases reveals a lack of specific quantitative data on the solubility of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea in common organic solvents. The synthesis and characterization of this compound and related structures have been reported, often utilizing solvents like acetone and ethanol in the process.[1] However, these studies do not provide systematic solubility measurements. Therefore, researchers will need to perform experimental determinations to obtain this data. The following table is presented as a template for researchers to populate with their experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| e.g., Acetone | e.g., 25 | e.g., Gravimetric Method | ||
| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||
| e.g., Dichloromethane | e.g., 25 | |||
| e.g., Ethyl Acetate | e.g., 25 | |||
| e.g., Toluene | e.g., 25 | |||
| e.g., Methanol | e.g., 25 | |||
| e.g., Dimethyl Sulfoxide | e.g., 25 |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. Several robust methods can be employed, each with its own advantages and considerations.
Gravimetric Method (Shake-Flask)
This is a classical and widely used method for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
-
Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.
-
Sample Withdrawal and Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn.
-
Solvent Evaporation: The solvent from the withdrawn sample is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Mass Determination: The mass of the remaining solid residue is accurately measured.
-
Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the aliquot taken.
High-Performance Liquid Chromatography (HPLC) Method
This method is particularly useful for compounds that are difficult to handle or when only small quantities are available.
Methodology:
-
Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 as in the gravimetric method.
-
Phase Separation: Centrifuge or filter the equilibrated suspension to obtain a clear saturated solution.
-
Dilution: A precise volume of the saturated solution is withdrawn and diluted with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: The diluted sample is injected into an HPLC system equipped with an appropriate column and detector (e.g., UV-Vis).
-
Quantification: The concentration of the compound in the diluted sample is determined by comparing its peak area to a pre-established calibration curve.
-
Calculation: The original solubility is calculated by taking into account the dilution factor.
Factors Influencing Solubility
The solubility of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea in an organic solvent is governed by a complex interplay of factors related to both the solute and the solvent.
-
"Like Dissolves Like": This principle is a cornerstone of solubility prediction.
-
Polar Solvents (e.g., methanol, ethanol, DMSO) are more likely to dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. The thiourea and benzoyl groups in the target molecule can participate in such interactions.
-
Nonpolar Solvents (e.g., toluene, hexane) are better at dissolving nonpolar solutes through van der Waals forces. The phenyl and chlorophenyl rings contribute to the nonpolar character of the molecule.
-
-
Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by the solute-solvent interactions. A higher lattice energy generally leads to lower solubility.
-
Hydrogen Bonding: The ability of the N-H groups in the thiourea moiety to act as hydrogen bond donors and the C=S and C=O groups to act as hydrogen bond acceptors will significantly influence solubility in protic or aprotic polar solvents.
-
Molecular Size and Shape: Larger molecules may have lower solubility due to greater lattice energies and the difficulty of accommodating them within the solvent structure.
Conclusion
While specific, quantitative solubility data for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea in organic solvents is currently absent from the public domain, this guide provides researchers with the necessary framework to generate this data. By employing standardized methods such as the shake-flask gravimetric method or HPLC-based analysis, and by understanding the fundamental principles that govern solubility, scientists and drug development professionals can effectively characterize this compound. The generation of such data is a critical step in unlocking the full potential of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea in its intended applications.
References
An In-depth Technical Guide to the Mechanism of Action of Benzoylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms of action of benzoylthiourea derivatives, a class of compounds demonstrating significant potential in various therapeutic areas. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and mechanisms through which these derivatives exert their biological effects.
Core Mechanisms of Action
Benzoylthiourea derivatives exhibit a broad spectrum of biological activities, primarily attributed to their ability to interact with various cellular targets. The core mechanisms of action can be categorized into anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
The anticancer effects of benzoylthiourea derivatives are multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
1.1.1. Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
A primary mechanism of anticancer activity for many benzoylthiourea derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and metastasis.[1][2] These derivatives act as EGFR tyrosine kinase inhibitors (TKIs), blocking the downstream signaling cascades.[1] By inhibiting EGFR, these compounds can effectively suppress the activation of key downstream effectors such as Erk1/2 and AKT, leading to reduced cell proliferation.[1]
1.1.2. Induction of Apoptosis and Cell Cycle Arrest
Benzoylthiourea derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often a consequence of EGFR inhibition and the disruption of downstream survival signals.[1][2] Furthermore, these compounds can cause cell cycle arrest, typically at the G0/G1 phase, thereby preventing cancer cells from progressing through the cell division cycle.[1]
Antimicrobial Activity
The antimicrobial properties of benzoylthiourea derivatives are largely attributed to their ability to inhibit essential bacterial enzymes, particularly those involved in DNA replication.
1.2.1. Inhibition of DNA Gyrase and Topoisomerase IV
Benzoylthiourea derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, the compounds prevent the relaxation of supercoiled DNA and the decatenation of daughter chromosomes, ultimately leading to bacterial cell death. This mechanism is a key factor in their activity against both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
Beyond their anticancer and antimicrobial activities, benzoylthiourea derivatives have been shown to inhibit other specific enzymes, highlighting their potential for a wider range of therapeutic applications.
1.3.1. Urease Inhibition
Several benzoylthiourea derivatives have demonstrated potent inhibitory activity against urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Urease is a key virulence factor for several pathogens, including Helicobacter pylori, which is associated with gastritis and peptic ulcers. By inhibiting urease, these compounds can disrupt the survival and pathogenic activity of such microorganisms.
Quantitative Data Summary
The biological activities of benzoylthiourea derivatives are quantified using various metrics, primarily the half-maximal inhibitory concentration (IC50) for enzyme inhibition and anticancer activity, and the minimum inhibitory concentration (MIC) for antimicrobial activity.
Anticancer Activity Data
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | 0.31 | [3] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D | 0.94 | [3] |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7 | 1470 | [4] |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 | 640 | [4] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 310 | [3] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 940 | [3] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [2] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | [2] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF-7 | 7.0 | [2] |
Antimicrobial Activity Data
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1-allyl-3-(4-chlorobenzoyl)thiourea (Cpd 1) | MRSA | 1000 | [5] |
| 1-allyl-3-(2-chlorobenzoyl)thiourea (Cpd 4) | MRSA | 1000 | [5] |
| 1,2,4-triazolyl-benzoylthiourea derivative 4 | S. aureus HU25 | 16 | [6] |
| Fluoro-substituted benzoylthiourea (5a) | E. coli | 128 | [7] |
| Fluoro-substituted benzoylthiourea (5b) | E. coli | 128 | [7] |
| Fluoro-substituted benzoylthiourea (5d) | E. coli | 128 | [7] |
| Fluoro-substituted benzoylthiourea (5d) | C. albicans | >256 | [7] |
| Fluoro-substituted benzoylthiourea (5g) | E. coli | 128 | [7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanisms of action of benzoylthiourea derivatives.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation activity of the EGFR kinase.
Protocol:
-
Reagents and Materials: Recombinant EGFR kinase, ATP, a suitable peptide substrate (e.g., Y12-Sox), kinase assay buffer, and a detection reagent (e.g., ADP-Glo).
-
Procedure: a. Incubate the recombinant EGFR kinase with serially diluted benzoylthiourea derivatives for a defined period at room temperature. b. Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. c. Allow the reaction to proceed for a specific time. d. Terminate the reaction and measure the amount of ADP produced (or remaining ATP) using a suitable detection reagent and a luminometer. e. Calculate the percentage of kinase inhibition and determine the IC50 value.[8][9][10]
DNA Gyrase Inhibition Assay
This assay determines the inhibitory effect of compounds on the supercoiling activity of DNA gyrase.
Protocol:
-
Reagents and Materials: Purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, assay buffer, and gel electrophoresis equipment.
-
Procedure: a. Prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, and ATP. b. Add varying concentrations of the benzoylthiourea derivative to the reaction mixture. c. Initiate the reaction by adding DNA gyrase. d. Incubate the reaction at 37°C for a specified time. e. Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. f. Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition is observed as a decrease in the amount of supercoiled DNA.
Apoptosis Assay by Flow Cytometry
This method quantifies the percentage of apoptotic cells after treatment with benzoylthiourea derivatives using Annexin V and propidium iodide (PI) staining.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells to a suitable confluency and treat them with the benzoylthiourea derivative for a specified duration.
-
Cell Staining: a. Harvest the cells and wash them with PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add fluorescently labeled Annexin V and PI to the cell suspension. d. Incubate the cells in the dark.
-
Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[11][12][13][14]
Cell Cycle Analysis
This protocol is used to determine the effect of benzoylthiourea derivatives on the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Culture and Treatment: Treat cultured cells with the compound for a desired time.
-
Cell Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.
-
DNA Staining: Treat the fixed cells with RNase to remove RNA and then stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16][17]
Urease Inhibition Assay
This assay determines the inhibitory activity of compounds against the urease enzyme.
Protocol:
-
Reagents and Materials: Purified urease enzyme, urea solution, buffer, and a detection reagent for ammonia (e.g., indophenol method reagents).
-
Procedure: a. Pre-incubate the urease enzyme with various concentrations of the benzoylthiourea derivative. b. Initiate the enzymatic reaction by adding urea solution. c. Incubate the reaction mixture at a controlled temperature. d. Stop the reaction and measure the amount of ammonia produced using a colorimetric method. e. Calculate the percentage of urease inhibition and determine the IC50 value.[18][19]
References
- 1. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of benzoylthiourea derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]
- 10. In vitro kinase assay of EGFR protein and inhibitors [bio-protocol.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, in vitro urease inhibitory potential and molecular docking study of benzofuran-based-thiazoldinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-benzoyl-3-(4-chlorophenyl)-2-thiourea is a synthetic compound belonging to the thiourea class of molecules, which has garnered significant interest for its potential therapeutic applications, particularly in oncology. While direct studies on this specific molecule are limited, extensive research on structurally similar benzoylthiourea derivatives provides strong evidence for its probable mechanisms of action and therapeutic targets. This technical guide synthesizes the available data on related compounds to elucidate the potential therapeutic avenues for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, focusing on its anticancer properties. The primary hypothesized mechanisms include the induction of apoptosis through the intrinsic pathway, cell cycle arrest, and the inhibition of key signaling proteins crucial for cancer cell proliferation and survival.
Introduction
Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects.[1][2] The general structure of N,N'-disubstituted thioureas allows for diverse chemical modifications, influencing their pharmacokinetic and pharmacodynamic properties. The presence of a benzoyl group and a halogenated phenyl ring in 1-benzoyl-3-(4-chlorophenyl)-2-thiourea suggests a potential for significant biological activity, a hypothesis supported by studies on analogous compounds. This document will explore the likely therapeutic targets and associated signaling pathways of this compound based on the current body of scientific literature for its close structural relatives.
Potential Therapeutic Targets and Mechanisms of Action
The anticancer activity of benzoylthiourea derivatives appears to be multifactorial, involving the modulation of several key cellular processes.
Induction of Apoptosis
A primary mechanism by which thiourea derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Research on a triazole precursor containing a 4-chlorophenyl moiety demonstrated the activation of the intrinsic apoptosis pathway .[3] This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane.
Key Events in the Hypothesized Intrinsic Apoptosis Pathway:
-
Increased Mitochondrial Membrane Permeability: The compound likely disrupts the mitochondrial membrane potential.
-
Generation of Reactive Oxygen Species (ROS): Increased mitochondrial dysfunction leads to the production of ROS, which are key signaling molecules for apoptosis.[3]
-
Caspase Activation: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspase enzymes. Specifically, the activation of caspase-9 (an initiator caspase) and subsequently caspases-3 and -7 (executioner caspases) is anticipated.[3]
Caption: Hypothesized Intrinsic Apoptosis Pathway.
Cell Cycle Arrest
In conjunction with inducing apoptosis, 1-benzoyl-3-(4-chlorophenyl)-2-thiourea may also halt the proliferation of cancer cells by arresting the cell cycle. A related compound was shown to cause cell cycle arrest at the G1 phase .[3] This prevents the cell from entering the S phase, during which DNA replication occurs, thereby inhibiting cell division.
Caption: G1 Phase Cell Cycle Arrest.
Inhibition of Proliferation-Associated Proteins
Several studies on analogous compounds suggest that benzoylthiourea derivatives may directly inhibit the activity of proteins that are critical for cancer cell growth and survival.
-
Sirtuin 1 (SIRT1): In silico docking studies have predicted that N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea targets the SIRT1 receptor.[4] SIRT1 is a histone deacetylase that plays a complex role in cellular metabolism and stress response and is often dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): Certain thiourea derivatives have been shown to inhibit EGFR and HER-2, which are key drivers in many cancers, particularly breast cancer.[5][6]
-
Checkpoint Kinase 1 (CHK1): Molecular docking of a related chloro-substituted benzoylthiourea identified CHK1 as a potential target.[7] CHK1 is a crucial component of the DNA damage response pathway.
-
Microtubule Polymerization: A bis-thiourea compound has been demonstrated to inhibit tubulin polymerization, a mechanism shared by well-known chemotherapy drugs like paclitaxel.[8] This leads to mitotic arrest and subsequent apoptosis.
Quantitative Data from Related Compounds
The following table summarizes the cytotoxic activity (IC50 values) of various benzoylthiourea derivatives against different cancer cell lines. This data provides a comparative basis for estimating the potential potency of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.
| Compound Name | Cell Line | IC50 (µM) | Reference |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 310 | [9] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 940 | [9] |
| N-(phenylcarbamothioyl)-4-chloro-benzamide | T47D | 440 | [7] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (colon cancer) | 9.0 | [9] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (colon cancer) | 1.5 | [9] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (leukemia) | 6.3 | [9] |
| N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide | MCF-7 | 33.75 | [3] |
| N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide | MDA-MB-231 | 178.92 | [3] |
Experimental Protocols
The following are generalized methodologies for key experiments to elucidate the therapeutic targets and mechanism of action of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: MTT Assay Workflow.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at 4°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-9, Caspase-3, Bcl-2, Bax, Cyclin D1, CDK4, p-EGFR, p-HER-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion
While direct experimental evidence for the therapeutic targets of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea is not yet available, the extensive research on its structural analogues provides a strong foundation for future investigation. The compound is hypothesized to be a promising anticancer agent that likely acts by inducing apoptosis via the intrinsic pathway, causing cell cycle arrest, and potentially inhibiting key oncogenic proteins such as SIRT1, EGFR, HER-2, and CHK1. The experimental protocols outlined in this guide provide a clear roadmap for validating these potential mechanisms and further characterizing the therapeutic potential of this compound. Further research is warranted to confirm these targets and to evaluate the in vivo efficacy and safety of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.
References
- 1. 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.unair.ac.id [repository.unair.ac.id]
- 5. jppres.com [jppres.com]
- 6. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jppres.com [jppres.com]
- 8. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
The Ascendant Role of Benzoylthiourea Derivatives in Medicinal Chemistry: A Technical Review
Researchers, scientists, and drug development professionals are increasingly turning their attention to benzoylthiourea derivatives, a class of organic compounds demonstrating a remarkable breadth of biological activities. This in-depth technical guide synthesizes the current landscape of benzoylthiourea research, presenting key findings in their synthesis, mechanism of action, and therapeutic potential, with a focus on their antimicrobial and anticancer properties.
Benzoylthiourea derivatives, characterized by a core structure containing a benzoyl group attached to a thiourea moiety, have emerged as a versatile scaffold in medicinal chemistry. Their diverse pharmacological effects are attributed to the presence of key functional groups—C=O, C=S, and NH—which can readily interact with biological targets.[1] The ease of their synthesis and the facility with which their structure can be modified allows for the fine-tuning of their biological activity, making them attractive candidates for drug discovery programs.
General Synthesis of Benzoylthiourea Derivatives
The synthesis of benzoylthiourea derivatives is typically achieved through a straightforward condensation reaction. The most common method involves the reaction of a primary amine with benzoyl isothiocyanate in a suitable solvent, such as acetone.[2] The benzoyl isothiocyanate intermediate is often generated in situ from the reaction of benzoyl chloride with a thiocyanate salt, like ammonium or potassium thiocyanate.
Experimental Protocol: General Synthesis of N-substituted Benzoylthiourea Derivatives
This protocol is a generalized procedure based on methodologies reported in the literature.[2][3]
-
Preparation of Benzoyl Isothiocyanate: To a solution of ammonium thiocyanate (0.01 mol) in acetone (20 ml), add benzoyl chloride (0.01 mol) dropwise. The mixture is stirred at 50°C for approximately 20 minutes to form the benzoyl isothiocyanate intermediate.
-
Condensation with Primary Amine: The appropriate primary aromatic or aliphatic amine (0.01 mol) is added directly to the reaction mixture.
-
Reaction and Product Formation: The reaction mixture is stirred, often under reflux, for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation and Purification: Upon completion, the reaction mixture is typically poured into cold water to precipitate the crude product. The solid is then filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol/dichloromethane mixture) to yield the purified benzoylthiourea derivative.[2]
-
Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), and mass spectrometry.[2][4][5]
Antimicrobial Activity of Benzoylthiourea Derivatives
A significant body of research highlights the potential of benzoylthiourea derivatives as antimicrobial agents, active against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4][6] The increasing threat of antimicrobial resistance has fueled the search for novel therapeutic agents, and benzoylthioureas have shown promise in this area.[4]
Mechanism of Action and Structure-Activity Relationship (SAR)
The antimicrobial activity of these derivatives is often linked to their ability to interfere with essential cellular processes in microorganisms. For instance, molecular docking studies have suggested that some benzoylthiourea derivatives can bind to bacterial DNA gyrase B, an enzyme crucial for DNA replication.[1][4] The thiourea moiety, with its C=S and NH groups, is thought to play a critical role in binding to biological targets through hydrogen bonding and other interactions.[1]
Structure-activity relationship studies have revealed that the nature and position of substituents on the aromatic rings significantly influence the antimicrobial potency.
-
Halogen Substitution: The presence of electron-withdrawing groups, such as halogens (fluorine, chlorine), on the phenyl rings often enhances antibacterial activity.[1][4] For example, compounds with a single fluorine atom on the phenyl ring have demonstrated potent antibacterial effects.[4] The para-substitution of a fluorine atom has been shown to increase antibacterial activity, while ortho-substitution may weaken it.[7]
-
Trifluoromethyl Group: The trifluoromethyl group has been associated with strong antifungal and antibiofilm activity, with its position on the aromatic ring influencing the level of activity.[4]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as 1,2,4-triazole or benzothiazole, into the benzoylthiourea scaffold can lead to compounds with significant antimicrobial and antibiofilm properties.[6][8]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected benzoylthiourea derivatives against various microbial strains.
| Compound ID | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |
| 4 | 1,2,4-triazolyl | Staphylococcus aureus HU25 | 16 | [8] |
| 5a | 2-fluoro | Escherichia coli | Same as 5b | [4] |
| 5b | 3-fluoro | Pseudomonas aeruginosa | Same as 5a | [4] |
| 5d | 2,4,6-trifluoro | Candida albicans | Active | [4] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The suspension is then diluted to achieve a standardized concentration of microorganisms.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing growth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity of Benzoylthiourea Derivatives
Benzoylthiourea derivatives have also demonstrated significant potential as anticancer agents against various cancer cell lines, including breast, colon, and liver cancer.[9][10][11]
Mechanism of Anticancer Action
The anticancer activity of these compounds is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. One of the proposed mechanisms is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][11][12] By blocking EGFR, these derivatives can disrupt downstream signaling cascades that promote tumor growth. Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[9][11]
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for representative benzoylthiourea derivatives against human cancer cell lines.
| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 7 | N¹,N³-disubstituted-thiosemicarbazone | HCT116 (Colon) | 1.11 | [11] |
| 7 | N¹,N³-disubstituted-thiosemicarbazone | HepG2 (Liver) | 1.74 | [11] |
| 7 | N¹,N³-disubstituted-thiosemicarbazone | MCF-7 (Breast) | 7.0 | [11] |
| 4-t-butyl-BPTU | 4-tert-butylbenzoyl | MCF-7 (Breast) | Lower than Erlotinib | [12] |
| Vd | 1-(6-ethoxy-1,3-benzothiazol-2-yl) | HT-29 (Colon) | Induces high apoptosis | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzoylthiourea derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion
Benzoylthiourea derivatives represent a promising and versatile class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with the tunability of their chemical structure, allows for the development of derivatives with potent and selective biological activities. The compelling evidence of their antimicrobial and anticancer properties warrants further investigation. Future research should focus on optimizing the lead compounds through detailed structure-activity relationship studies, elucidating their precise mechanisms of action, and evaluating their in vivo efficacy and safety profiles to translate their therapeutic potential into clinical applications.
References
- 1. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, structures and antibacterial activities of benzoylthiourea derivatives and their complexes with cobalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of benzoylthiourea derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jppres.com [jppres.com]
The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of N-Benzoyl-N'-Arylthioureas
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and history of N-benzoyl-N'-arylthioureas, a class of compounds that has garnered significant attention in medicinal chemistry. From their early synthesis to their contemporary applications, these molecules have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and insecticidal properties. This document details the seminal synthetic methodologies, presents key quantitative structure-activity relationship (QSAR) data, outlines experimental protocols for their synthesis and evaluation, and visualizes the critical signaling pathways they modulate.
A Historical Perspective: The Genesis of a Promising Scaffold
The history of N-benzoyl-N'-arylthioureas is rooted in the broader exploration of thiourea chemistry. While thiourea itself has been known since the 19th century, the systematic investigation of its acylated derivatives gained momentum in the mid-20th century. A foundational method for the synthesis of acylthioureas, known as the Douglass and Dains method, involves the reaction of amines with in situ generated acyl isothiocyanates.[1] This method laid the groundwork for the creation of a vast library of N-acylthiourea derivatives, including the N-benzoyl-N'-arylthiourea subclass. Early research primarily focused on their chemical properties and synthetic accessibility. However, as screening programs for bioactive compounds became more sophisticated, the diverse pharmacological potential of this scaffold began to be unveiled, leading to a surge in research from the late 20th century to the present day.
Synthetic Pathways: From Precursors to Bioactive Molecules
The synthesis of N-benzoyl-N'-arylthioureas is adaptable, with several established methods. The most common approach involves the reaction of a benzoyl isothiocyanate with a primary or secondary aryl amine. This reaction is typically carried out in a suitable organic solvent like acetone or acetonitrile.[1][2]
A generalized synthetic workflow is depicted below:
References
- 1. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-benzoyl-3-(4-chlorophenyl)-2-thiourea: Physicochemical Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical state, appearance, and key chemical data of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, a compound of interest in medicinal chemistry and materials science. This document includes detailed experimental protocols for its synthesis and characterization, along with a summary of its known biological activities.
Physicochemical Properties and Appearance
1-benzoyl-3-(4-chlorophenyl)-2-thiourea is a solid crystalline compound.[1] Its appearance is typically described as colorless needles or fine crystals.[1] The compound is generally insoluble in water but can be recrystallized from organic solvents such as a mixture of methanol and dichloromethane or ethanol.[2][3]
Quantitative Physicochemical Data
The following table summarizes the key physicochemical and crystallographic data for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁ClN₂OS | [1] |
| Molecular Weight | 290.76 g/mol | [1] |
| Melting Point | 126-127 °C | [4] |
| Crystal System | Triclinic | [1] |
| Space Group | P-1 | [1] |
| a | 3.9530 (5) Å | [1] |
| b | 12.2293 (14) Å | [1] |
| c | 14.8754 (17) Å | [1] |
| α | 65.832 (2)° | [1] |
| β | 89.487 (2)° | [1] |
| γ | 82.995 (3)° | [1] |
| Volume | 650.52 (13) ų | [1] |
| Z | 2 | [1] |
| Density (calculated) | 1.484 Mg m⁻³ | [1] |
Spectroscopic Data
The structural identity of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea is confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3168 | N-H stretching | [5] |
| ~1686 | C=O (amide) stretching | [5] |
| ~1537 | N-H bending | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR (in DMSO-d₆): [6]
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| 12.59 | Singlet | S=C-NH-Ph proton |
| 11.58 | Singlet | C=O-NH-C=S proton |
| 7.45 - 8.00 | Multiplet | Phenyl protons |
¹³C NMR: [3]
| Chemical Shift (δ ppm) | Assignment |
| ~177.7 | C=S |
| ~165.3 | C=O |
| 124.2 - 139.2 | Aromatic Carbons |
Experimental Protocols
Synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea
The synthesis of the title compound is typically achieved through the reaction of benzoyl isothiocyanate with 4-chloroaniline.[3]
Materials:
-
Benzoyl chloride
-
Ammonium thiocyanate
-
4-chloroaniline
-
Acetone (anhydrous)
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of Benzoyl Isothiocyanate: In a three-neck flask equipped with a reflux condenser and a dropping funnel, dissolve 0.1 mol of ammonium thiocyanate in 50 mL of anhydrous acetone. While stirring, add 0.1 mol of benzoyl chloride dropwise to the solution.
-
Reflux the mixture with continuous stirring for 1 hour. A white precipitate of ammonium chloride will form.
-
After cooling to room temperature, filter the mixture to remove the ammonium chloride precipitate. The filtrate contains the in-situ generated benzoyl isothiocyanate.
-
Formation of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea: To the filtrate containing benzoyl isothiocyanate, add a solution of 0.1 mol of 4-chloroaniline in 25 mL of acetone dropwise with continuous stirring.
-
Reflux the resulting mixture for 2 hours.
-
After the reaction is complete, pour the mixture into a beaker of acidified ice-cold water and stir well to precipitate the product.
-
Filter the solid product, wash it with deionized water, and then with cold ethanol.
-
Purification: Recrystallize the crude product from an appropriate solvent, such as an ethanol/dichloromethane mixture, to obtain pure, fine crystals of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.
-
Dry the purified product in a desiccator over anhydrous CaCl₂.
Characterization Methods
Melting Point Determination: The melting point of the purified product is determined using a standard melting point apparatus.
Thin-Layer Chromatography (TLC): The purity of the compound and the progress of the reaction can be monitored by TLC using silica gel plates.
Spectroscopic Analysis:
-
FT-IR: The IR spectrum is recorded using a Fourier-Transform Infrared spectrophotometer, typically with samples prepared as KBr pellets.
-
NMR: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Mass Spectrometry: The molecular weight and fragmentation pattern are determined using a mass spectrometer. The mass spectrum for the parent compound shows a characteristic molecular ion peak.[3]
Biological Activity and Potential Applications
Thiourea derivatives are a class of compounds known for a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[6][7] While specific signaling pathways for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea are not extensively detailed, the antimicrobial action of some thiourea derivatives has been proposed to involve the disruption of cellular processes. One such mechanism is the interference with NAD⁺/NADH homeostasis, which is crucial for bacterial metabolism and survival.[8]
The diverse biological activities of thiourea derivatives make them promising candidates for further investigation in drug development. Their potential applications span various therapeutic areas, warranting more in-depth studies into their specific mechanisms of action and structure-activity relationships.
References
- 1. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. 1-Benzyl-3-(4-bromo-2-chlorophenyl)thiourea | C14H12BrClN2S | CID 20413370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Tautomeric Forms of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomeric forms of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea (PCBT), a molecule of interest in medicinal chemistry and materials science. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a crucial role in the chemical reactivity, biological activity, and physicochemical properties of a compound. This document details the potential tautomeric forms of PCBT, focusing on the keto-enol and thione-thiol equilibria. It consolidates available spectroscopic and structural data, outlines detailed experimental protocols for characterization, and presents computational insights into the relative stability of the tautomers. This guide is intended to be a valuable resource for researchers working with PCBT and related N-aroyl-N'-arylthiourea derivatives.
Introduction to Tautomerism in N-aroyl-N'-arylthioureas
N-aroyl-N'-arylthioureas, such as 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, are a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. The presence of both a carbonyl (C=O) and a thiocarbonyl (C=S) group, flanked by N-H protons, allows for the existence of multiple tautomeric forms. The principal tautomeric equilibria at play are the keto-enol and thione-thiol forms. The predominant tautomer can be influenced by factors such as the physical state (solid or solution), solvent polarity, temperature, and pH. Understanding the tautomeric landscape of PCBT is therefore critical for elucidating its mechanism of action and for the rational design of new derivatives with enhanced therapeutic potential.
Tautomeric Forms of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea
1-benzoyl-3-(4-chlorophenyl)-2-thiourea can theoretically exist in three primary tautomeric forms, arising from proton transfer between the nitrogen, oxygen, and sulfur atoms. The equilibrium between these forms is a key determinant of the molecule's properties.
-
Keto-thione form (A): This is generally the most stable tautomer in the solid state.
-
Enol-thione form (B): Arises from the migration of a proton from the nitrogen adjacent to the carbonyl group to the carbonyl oxygen.
-
Keto-thiol form (C): Results from the migration of a proton from the nitrogen adjacent to the thiocarbonyl group to the sulfur atom.
The tautomeric equilibrium can be represented as follows:
Caption: Tautomeric equilibrium of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.
Quantitative Data
Crystallographic Data for the Keto-Thione Tautomer (from Analogous Compounds)
The following table summarizes key bond lengths and angles for the keto-thione form of N-aroyl-N'-arylthioureas, based on published crystal structures of analogous compounds. These values are expected to be representative for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea in its solid, keto-thione state.
| Parameter | Bond | Typical Length (Å) | Reference Compound |
| Bond Lengths | C=O | 1.227(3) | 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea[1] |
| C=S | 1.666(2) | 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea[1] | |
| C-N (acyl) | 1.386(2) | 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea[1] | |
| C-N (aryl) | 1.345(3) | 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea[1] | |
| Bond Angles | O=C-N | ~120-123° | N/A |
| S=C-N | ~122-125° | N/A | |
| C-N-C | ~125-128° | N/A | |
| Dihedral Angle | Benzoyl plane to Thiourea plane | ~5-30° | N/A |
| Aryl plane to Thiourea plane | ~40-60° | N/A |
Spectroscopic Data for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea
Spectroscopic data, particularly from Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for identifying the predominant tautomeric form.
| Spectroscopy | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment | Tautomeric Form Indicated | Reference |
| FTIR | ~3251 | N-H stretching | Keto-thione | [2] |
| ~1670 | C=O stretching | Keto-thione | [2] | |
| ~1341 | C=S stretching | Keto-thione | [2] | |
| No band at ~2500-2600 | Absence of S-H stretching | Absence of Keto-thiol | [2] | |
| ¹H NMR (DMSO-d₆) | δ 12.59 (s, 1H) | N-H (acyl) | Keto-thione | |
| δ 11.58 (s, 1H) | N-H (aryl) | Keto-thione | ||
| δ 7.45-8.00 (m) | Aromatic protons | Keto-thione | ||
| Mass Spec. | m/z 292.34 | Molecular Ion [M]⁺ | All tautomers have the same mass | [2] |
Computational Data: Relative Energies of Tautomers
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for estimating the relative stabilities of tautomers. While specific calculations for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea are not published, studies on similar systems consistently show the keto-thione form to be the most stable.
| Tautomer | Relative Energy (kcal/mol) (Gas Phase, Representative Calculation) |
| Keto-thione | 0 (Reference) |
| Enol-thione | +5 to +10 |
| Keto-thiol | +8 to +15 |
Note: These are estimated values based on computational studies of related thiourea derivatives. The actual values for PCBT may vary.
Experimental Protocols
Detailed and rigorous experimental procedures are essential for the synthesis and characterization of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea and the investigation of its tautomeric forms.
Synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea
The synthesis of PCBT is typically achieved through the reaction of benzoyl isothiocyanate with 4-chloroaniline.
Materials:
-
Ammonium thiocyanate
-
Benzoyl chloride
-
4-chloroaniline
-
Acetone (anhydrous)
Procedure:
-
Preparation of Benzoyl Isothiocyanate: A solution of benzoyl chloride in anhydrous acetone is added dropwise to a stirred suspension of ammonium thiocyanate in anhydrous acetone. The reaction mixture is typically stirred at room temperature for 1-2 hours. The by-product, ammonium chloride, is removed by filtration.
-
Formation of the Thiourea: The filtrate containing benzoyl isothiocyanate is then treated with a solution of 4-chloroaniline in anhydrous acetone, added dropwise with stirring.
-
Reaction and Isolation: The reaction mixture is refluxed for 2-3 hours. After cooling, the product is precipitated by pouring the reaction mixture into a large volume of cold water. The solid product is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/DMF mixture.
Caption: Experimental workflow for the synthesis of PCBT.
Characterization Methods
NMR is a powerful technique to study tautomeric equilibria in solution.
-
¹H NMR: In aprotic solvents like DMSO-d₆, distinct signals for the N-H protons of the keto-thione tautomer are typically observed at δ 11-13 ppm. The absence of signals corresponding to enolic -OH or thiolic -SH protons is strong evidence for the predominance of the keto-thione form.
-
¹³C NMR: The chemical shifts of the carbonyl and thiocarbonyl carbons (typically δ > 160 ppm) are characteristic of the keto-thione tautomer.
-
Variable-Temperature NMR: Performing NMR experiments at different temperatures can provide thermodynamic data on the tautomeric equilibrium if other tautomers are present in detectable amounts. Changes in chemical shifts and signal coalescence can indicate a dynamic equilibrium.
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.
-
Crystal Growth: Suitable single crystals can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system.
-
Data Collection and Structure Refinement: A suitable crystal is mounted on a diffractometer, and diffraction data are collected. The resulting data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions.
Vibrational spectroscopy is used to identify functional groups and confirm the tautomeric form.
-
IR Spectroscopy: The presence of strong absorption bands for C=O (around 1670 cm⁻¹) and C=S (around 1340 cm⁻¹) stretching vibrations, along with N-H stretching bands (around 3250 cm⁻¹), and the absence of S-H (around 2550 cm⁻¹) and O-H bands, confirms the keto-thione structure in the solid state.[2]
-
Raman Spectroscopy: Can provide complementary information to IR, particularly for the C=S bond, which often gives a strong Raman signal.
-
Geometry Optimization and Frequency Calculations: DFT calculations can be used to predict the optimized geometries and vibrational frequencies of all possible tautomers. This can aid in the interpretation of experimental spectroscopic data.
-
Relative Energy Calculations: By calculating the electronic energies of the optimized structures, the relative stabilities of the tautomers in the gas phase can be determined. Solvation models can be applied to predict the influence of different solvents on the tautomeric equilibrium.
Caption: Logical workflow for the characterization of PCBT tautomers.
Conclusion
The tautomerism of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea is a critical aspect of its chemistry that influences its physical, chemical, and biological properties. Experimental evidence from NMR and IR spectroscopy, supported by crystallographic data from analogous compounds, strongly indicates that the keto-thione form is the predominant and most stable tautomer, particularly in the solid state. Computational studies on related systems corroborate this finding. For researchers in drug development and materials science, a thorough understanding and characterization of the tautomeric behavior of PCBT and its derivatives are paramount for predicting their behavior and designing new molecules with desired functionalities. The experimental and computational protocols outlined in this guide provide a robust framework for such investigations.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, a molecule of significant interest in medicinal chemistry and materials science. Benzoylthiourea derivatives are a versatile class of compounds recognized for their wide range of biological activities. These activities include potential antimicrobial, antifungal, antitubercular, insecticidal, and anticancer properties.[1] The structural motif of N,N'-disubstituted thiourea allows for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutic agents and functional materials. The protocol detailed below outlines a reliable and reproducible method for the laboratory-scale synthesis of the title compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key physical and analytical data for the synthesized 1-benzoyl-3-(4-chlorophenyl)-2-thiourea (PCBT).
| Parameter | Value | Reference |
| Compound Name | 1-benzoyl-3-(4-chlorophenyl)-2-thiourea | |
| Abbreviation | PCBT | [2] |
| Appearance | Colorless needles or light yellow solid | [3][4] |
| Molecular Formula | C₁₄H₁₁ClN₂OS | [4] |
| Molecular Weight | 290.76 g/mol | [4] |
| Melting Point | 126-127 °C* | [3] |
| Infrared (IR) ν (cm⁻¹) | ~3333 (N-H stretch), ~1667 (C=O stretch, amide), ~1593 (N-H bend), ~1482 (C=C aromatic), ~1092 (C=S stretch) | [3] |
| ¹H NMR (DMSO-d₆) δ (ppm) | 12.59 (s, 1H, -CO-NH-), 11.58 (s, 1H, -CS-NH-), 7.45–8.00 (m, 9H, Ar-H) | [2] |
| ¹³C NMR (DMSO-d₆) δ (ppm) | ~179.5 (C=S), ~167.8 (C=O), ~124.9-138.5 (Aromatic Carbons) | [3] |
*Note: Melting point and spectroscopic data are for the closely related isomer N-(4-chlorobenzoyl)-N'-phenylthiourea, which are expected to be very similar to the title compound.[3] ¹H NMR data is specific to 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.[2]
Experimental Protocol
This protocol describes the synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea via the in situ formation of benzoyl isothiocyanate, followed by its reaction with 4-chloroaniline.
Materials and Reagents:
-
Benzoyl chloride (C₇H₅ClO)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
4-Chloroaniline (C₆H₆ClN)
-
Acetone (CH₃COCH₃), anhydrous
-
Ethanol (C₂H₅OH) for recrystallization
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Büchner funnel and vacuum filtration apparatus
-
Melting point apparatus
Procedure:
Step 1: In situ Synthesis of Benzoyl Isothiocyanate
-
Set up a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
In the flask, prepare a suspension of potassium thiocyanate (1.0 g, ~10 mmol) in 30 mL of anhydrous acetone.[4] Alternatively, ammonium thiocyanate (7.6 g, 0.1 mol) in 50 mL of acetone can be used.[2]
-
In the dropping funnel, place a solution of benzoyl chloride (1.50 g, ~10 mmol) dissolved in 50 mL of anhydrous acetone.[4]
-
While stirring the thiocyanate suspension, add the benzoyl chloride solution dropwise over a period of 30-60 minutes at room temperature.[2][4]
-
After the addition is complete, heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain reflux for 45-60 minutes with continuous stirring.[2][4] A white precipitate of KCl or NH₄Cl may form during the reaction.
-
Cool the mixture to room temperature. The resulting orange-red solution containing benzoyl isothiocyanate is used directly in the next step without isolation.
Step 2: Synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea
-
Prepare a solution of 4-chloroaniline (1.28 g, ~10 mmol) in 15 mL of acetone.[4]
-
Add the 4-chloroaniline solution to the reaction mixture from Step 1.
-
Stir the resulting mixture vigorously at room temperature for approximately 2 to 3 hours.[2][4] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into a beaker containing acidified ice-cold water to precipitate the crude product.
-
Stir the suspension well, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with deionized water to remove any inorganic salts and impurities.
Step 3: Purification
-
Purify the crude product by recrystallization. A mixture of ethanol and dichloromethane (1:1 v/v) or hot ethanol are suitable solvent systems.[5]
-
Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate the formation of crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator over anhydrous CaCl₂.[2]
-
Characterize the final product by determining its melting point and acquiring spectroscopic data (IR, NMR).
Visualized Workflow and Pathways
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis.
References
One-Pot Synthesis of N,N'-Disubstituted Thioureas: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of N,N'-disubstituted thioureas, valuable scaffolds in medicinal chemistry and drug development. The presented methods offer advantages such as operational simplicity, mild reaction conditions, and high yields.
Introduction
N,N'-disubstituted thioureas are a class of organic compounds characterized by the (R1R2N)(R3R4N)C=S functional group. They are of significant interest in pharmaceutical and materials science due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Furthermore, they serve as versatile intermediates in the synthesis of various heterocyclic compounds. One-pot synthesis methodologies are particularly attractive as they reduce reaction time, minimize waste, and simplify purification processes. This document outlines three distinct and reliable one-pot protocols for the synthesis of both symmetrical and unsymmetrical N,N'-disubstituted thioureas.
Protocol 1: Oxidative Coupling of Amines and Carbon Disulfide in Water
This method describes a facile and environmentally friendly approach for the synthesis of both symmetrical and asymmetrical N,N'-disubstituted thioureas. The reaction proceeds by the in-situ formation of a dithiocarbamate salt from the amine and carbon disulfide, which is then oxidized to the corresponding thiourea. Hydrogen peroxide is a commonly used oxidant for this transformation.[1]
Experimental Protocol
General Procedure for Symmetrical N,N'-Disubstituted Thioureas:
-
To a round-bottom flask equipped with a magnetic stirrer, add the primary or secondary amine (2.0 equiv.) and water.
-
Cool the mixture in an ice bath and add carbon disulfide (1.0 equiv.) dropwise with vigorous stirring.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
To the resulting dithiocarbamate solution, add hydrogen peroxide (30% aqueous solution, 1.1 equiv.) dropwise while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for an additional 2-4 hours.
-
The precipitated solid product is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification if necessary.
General Procedure for Asymmetrical N,N'-Disubstituted Thioureas:
-
In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve the first amine (amine 1, 1.0 equiv.) in water.[1]
-
Add carbon disulfide (1.0 equiv.) dropwise while maintaining the temperature at 10-15°C. Stir for 1 hour.[1]
-
Add the second amine (amine 2, 1.0 equiv.) to the reaction mixture and stir for another hour at the same temperature.[1]
-
Slowly add hydrogen peroxide (13.2% solution) to the mixture, maintaining the temperature at 10-15°C, and continue stirring for an additional hour.[1]
-
The solid product is filtered, washed with water, and recrystallized from an ethanol:dichloromethane mixture (1:1 v/v).[1]
Quantitative Data
| Entry | Amine(s) | Product | Reaction Time (h) | Yield (%) | Reference |
| 1 | Aniline | N,N'-Diphenylthiourea | 3 | 92 | [1] |
| 2 | p-Toluidine | N,N'-Di-p-tolylthiourea | 3 | 95 | [1] |
| 3 | Benzylamine | N,N'-Dibenzylthiourea | 2 | 90 | [1] |
| 4 | Diethylamine | N,N,N',N'-Tetraethylthiourea | 4 | 85 | [2] |
| 5 | Aniline, Benzylamine | N-Phenyl-N'-benzylthiourea | 3 | 88 | [1] |
Experimental Workflow
Caption: Workflow for the one-pot synthesis of symmetrical and asymmetrical N,N'-disubstituted thioureas via oxidative coupling.
Protocol 2: Cascade Reaction for Unsymmetrical Thioureas
This protocol is a highly efficient method for the one-pot synthesis of unsymmetrical N,N'-disubstituted thioureas from two different amines and carbon disulfide in dimethyl sulfoxide (DMSO).[3][4] The reaction proceeds through a cascade sequence without the need for an additional oxidant or catalyst.[3][4]
Experimental Protocol
-
In a glass tube, combine the first amine (amine 1, 1.0 equiv.), carbon disulfide (1.2 equiv.), and the second amine (amine 2, 1.2 equiv.) in DMSO (2 mL).[3]
-
Seal the tube and stir the mixture at 70°C for 1-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data
| Entry | Amine 1 | Amine 2 | Reaction Time (h) | Yield (%) | Reference |
| 1 | 2-Naphthylamine | Diethylamine | 1 | 95 | [3] |
| 2 | 2-Naphthylamine | Pyrrolidine | 1 | 92 | [3] |
| 3 | 2-Naphthylamine | Morpholine | 1 | 96 | [3] |
| 4 | Aniline | Benzylamine | 2 | 94 | [3] |
| 5 | 3-Aminoquinoline | p-Toluidine | 3 | 85 | [3] |
Experimental Workflow
Caption: Workflow for the one-pot cascade synthesis of unsymmetrical N,N'-disubstituted thioureas.
Protocol 3: Microwave-Assisted Solvent-Free Synthesis of Symmetrical Thioureas
This protocol offers a rapid, efficient, and environmentally friendly solvent-free method for the synthesis of symmetrical N,N'-disubstituted thioureas using microwave irradiation on an alumina surface.[5][6][7]
Experimental Protocol
-
In a beaker, impregnate neutral alumina with carbon disulfide (1.2 equiv.) by gentle mixing.
-
To this mixture, add the primary amine (2.0 equiv.) dropwise with continuous stirring.
-
Place the beaker in a domestic microwave oven and irradiate for 2-5 minutes at a power of 450-600 W. The reaction progress can be monitored by TLC after extracting a small aliquot with methanol.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Extract the product from the alumina with hot methanol.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the solid from methanol to afford the pure symmetrical N,N'-disubstituted thiourea. The alumina can be washed with methanol, dried, and reused.[5]
Quantitative Data
| Entry | Amine | Microwave Time (min) | Yield (%) | Reference |
| 1 | Aniline | 2.5 | 94 | [5] |
| 2 | p-Toluidine | 2.0 | 96 | [5] |
| 3 | Benzylamine | 3.0 | 92 | [5] |
| 4 | n-Butylamine | 3.5 | 89 | [5] |
| 5 | Cyclohexylamine | 3.0 | 91 | [5] |
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. shd-pub.org.rs [shd-pub.org.rs]
- 3. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Crude 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of crude 1-benzoyl-3-(4-chlorophenyl)-2-thiourea utilizing recrystallization. This method is essential for obtaining a high-purity compound, which is critical for accurate biological screening and drug development studies.
Introduction
1-Benzoyl-3-(4-chlorophenyl)-2-thiourea is a derivative of benzoylthiourea, a class of compounds known for a wide range of biological activities. The purity of this compound is paramount for reliable downstream applications, including in vitro and in vivo studies. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent at different temperatures. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving the impurities dissolved in the mother liquor.
Key Experimental Protocols
Synthesis of Crude 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea
A common method for the synthesis of the crude product involves the reaction of benzoyl isothiocyanate with 4-chloroaniline in a suitable solvent like acetone. The crude product is typically precipitated by pouring the reaction mixture into acidified water and can be collected by filtration.[1][2] Another approach involves the reaction of benzoyl chloride with potassium thiocyanate to form benzoyl isothiocyanate in situ, followed by the addition of 4-chloroaniline.
Potential Impurities:
-
Unreacted 4-chloroaniline
-
Unreacted benzoyl isothiocyanate or its hydrolysis products
-
Side products from the synthesis of benzoyl isothiocyanate
Recrystallization Protocol
Based on available literature for the purification of N-(p-chlorophenyl)-N'-benzoyl thiourea and its analogs, ethanol is an effective solvent for recrystallization.[3] A mixed solvent system of methanol and dichloromethane has also been reported for a similar chlorinated derivative.[4]
Materials and Equipment:
-
Crude 1-benzoyl-3-(4-chlorophenyl)-2-thiourea
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection and Dissolution: Place the crude 1-benzoyl-3-(4-chlorophenyl)-2-thiourea in an Erlenmeyer flask. Add a minimal amount of ethanol. Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid using an excessive amount of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystallized product.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a desiccator over a suitable drying agent, such as anhydrous calcium chloride, or in a vacuum oven at a moderate temperature.[3]
Data Presentation
The effectiveness of the purification process can be evaluated by comparing the physical and analytical data of the crude and recrystallized product.
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Melting Point | Broad range (e.g., 145-150 °C) | Sharp, higher range (e.g., 152-154 °C) |
| TLC Analysis | Multiple spots may be present | A single spot with a higher Rf value |
| Purity (by HPLC) | Lower percentage area | >98% |
Analytical Methods for Purity Assessment
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification. A single spot for the recrystallized product in an appropriate solvent system indicates a high degree of purity.
-
Melting Point Determination: A sharp melting point range close to the literature value is a good indicator of purity. Impurities tend to depress and broaden the melting point range.
-
Spectroscopic Methods:
-
FTIR: Comparison of the FTIR spectra of the crude and purified product can confirm the removal of impurities.
-
¹H NMR and ¹³C NMR: NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compound.
-
Experimental Workflow Diagram
Caption: Workflow for the purification of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.
Signaling Pathways and Logical Relationships
While this application note focuses on a chemical purification process, the purified compound can be used to investigate various biological signaling pathways. Thiourea derivatives have been reported to exhibit a wide range of biological activities, and understanding their mechanism of action is a key area of research.
Caption: Logical workflow for investigating the biological activity of the purified compound.
References
- 1. 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 1-benzoyl-3-(4-fluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of various thiourea derivatives using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
Thiourea and its derivatives are a versatile class of organic compounds with a wide range of applications, including pharmaceuticals, agriculture, and materials science.[1][2] In the pharmaceutical industry, thiourea derivatives are investigated for their potential as antimicrobial, antioxidant, and anticancer agents.[3][4][5] Propylthiouracil (PTU), a notable thiourea derivative, is a medication used to treat hyperthyroidism.[1] Given their diverse applications and biological activities, robust and reliable analytical methods for the quantification of thiourea derivatives are crucial. This document outlines detailed HPLC methods for the analysis of several thiourea derivatives, complete with experimental protocols and quantitative data.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for the HPLC analysis of thiourea derivatives and the mechanism of action of propylthiouracil in the thyroid gland.
Application 1: Analysis of N-Acyl Thiourea Derivatives
This method is suitable for the quantitative determination of novel N-acyl thiourea derivatives, particularly those with antimicrobial and antioxidant potential.[3][4][5][6]
Experimental Protocol
Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent
-
Column: Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and ultrapure water (gradient elution)
-
Gradient Program:
-
0-3 min: 40% Acetonitrile
-
3-12 min: 40-90% Acetonitrile
-
12-15 min: 90% Acetonitrile
-
15-18 min: 90-40% Acetonitrile
-
18-20 min: 40% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the N-acyl thiourea derivative standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 0.05 µg/mL to 40 µg/mL.
-
Sample Preparation: Dissolve the sample containing the N-acyl thiourea derivative in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
Quantitative Data
The following table summarizes the validation parameters for the quantitative determination of a representative N-acyl thiourea derivative (Compound 1d from the cited literature).[3]
| Parameter | Result |
| Retention Time (min) | 9.8 |
| Linearity Range (µg/mL) | 0.05 - 40 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.0174 |
| Limit of Quantification (LOQ) (µg/mL) | 0.0521 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Application 2: Separation of Thiourea and Related Compounds
This method allows for the simultaneous separation and analysis of thiourea, thiouracil, methylthiouracil, and propylthiouracil.[1]
Experimental Protocol
Chromatographic Conditions:
-
HPLC System: Standard HPLC system with UV detector
-
Column: Primesep P Mixed-mode (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water with phosphoric acid as a buffer.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 200 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of thiourea, thiouracil, methylthiouracil, and propylthiouracil in a suitable solvent (e.g., methanol or a mixture of mobile phase components).
-
Mixed Standard Solution: Prepare a mixed standard solution by combining aliquots of the individual stock solutions and diluting with the mobile phase to achieve the desired concentrations.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Quantitative Data
The retention times for the separated compounds are presented in the table below.[1]
| Compound | Retention Time (min) |
| Thiourea | 3.2 |
| Thiouracil | 4.1 |
| Methylthiouracil | 5.3 |
| Propylthiouracil | 8.5 |
Application 3: Analysis of Phenylthiourea
This method can be used for the analysis of phenylthiourea (PTU), a known inhibitor of phenoloxidase.[7]
Experimental Protocol
Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent
-
Column: Diaspher-110-C16 reversed-phase column (150 mm x 2 mm, 5 µm)
-
Mobile Phase: 3% Acetonitrile in 25 mM KH₂PO₄ solution with 1 mM sodium heptylsulfonate (pH 3.5)
-
Flow Rate: 0.3 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution (1 mM): Prepare a 1 mM solution of phenylthiourea in a suitable solvent.
-
Sample Preparation: Prepare samples in the mobile phase and filter through a 0.45 µm syringe filter prior to analysis.
Quantitative Data
In the context of the cited study, this HPLC method was used to monitor the enzymatic oxidation of DOPA in the presence of the inhibitor, phenylthiourea.[7] The retention time for phenylthiourea under these conditions was not explicitly stated in the abstract but can be determined experimentally.
Conclusion
The HPLC methods detailed in these application notes provide a robust framework for the analysis of a variety of thiourea derivatives. The provided protocols and quantitative data can be adapted for routine quality control, stability studies, and research and development purposes. The versatility of HPLC allows for the modification of these methods to suit the analysis of other thiourea derivatives with different physicochemical properties.
References
- 1. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 2. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 1-benzoyl-3-(4-chlorophenyl)-2-thiourea as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-benzoyl-3-(4-chlorophenyl)-2-thiourea is a synthetic compound belonging to the thiourea class of molecules, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document provides detailed application notes and experimental protocols for investigating the enzyme inhibitory potential of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, with a primary focus on its potent activity against urease. Additionally, its potential as an inhibitor of other enzyme classes, such as carbonic anhydrases and kinases, is discussed based on evidence from related thiourea derivatives. These protocols are intended to guide researchers in the evaluation of this compound and its analogs for therapeutic development.
Overview of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea
1-benzoyl-3-(4-chlorophenyl)-2-thiourea is a derivative of thiourea characterized by a benzoyl group and a 4-chlorophenyl group attached to the nitrogen atoms of the thiourea core. The presence of the thiocarbonyl and carbonyl groups allows for effective coordination with metal ions present in the active sites of metalloenzymes, a key mechanism for its inhibitory action. While this specific molecule has been noted for its antimicrobial and cytotoxic properties, its direct enzymatic inhibition profile is an area of active investigation. Based on studies of structurally similar compounds, urease is a primary and highly sensitive target.
Enzyme Inhibition Data
Quantitative data from studies on closely related benzoylthiourea derivatives strongly suggest that 1-benzoyl-3-(4-chlorophenyl)-2-thiourea is a potent inhibitor of several enzymes, most notably urease. The following tables summarize the inhibitory activities of analogous compounds.
Table 1: Urease Inhibitory Activity of Benzoylthiourea Analogs
| Compound/Analog | Enzyme Source | IC50 Value | Reference Compound | IC50 of Reference |
| 1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids | Jack Bean Urease | 0.0019 ± 0.0011 µM | Thiourea | 4.7455 ± 0.0545 µM |
| Benzoylselenoureas (BSU) | Cryptococcus neoformans Urease | 0.95 to 13.95 nM | N/A | N/A |
| Benzoylthioureas (BTU) | Canavalia ensiformis Urease | ~0.5 mM | N/A | N/A |
Table 2: Carbonic Anhydrase Inhibitory Activity of Aroyl Thiourea Analogs
| Compound/Analog | Enzyme Isoform | IC50 Value | Reference Compound |
| Sulfonamide-substituted thiourea derivative | hCA IX | 1.68 ± 0.15 µM | Acetazolamide |
| Sulfonamide-substituted benzamide derivative | hCA II | 0.18 ± 0.05 µM | Acetazolamide |
| Sulfonamide-substituted benzamide derivative | hCA IX | 0.17 ± 0.05 µM | Acetazolamide |
| Sulfonamide-substituted benzamide derivative | hCA XII | 0.58 ± 0.05 µM | Acetazolamide |
Table 3: Cytotoxic Activity of Related Thiourea Derivatives
| Compound/Analog | Cell Line | IC50 Value |
| N-(phenylcarbamothioyl)-4-chloro-benzamide | T47D (Breast Cancer) | 0.44 mM |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast Cancer) | 0.31 ± 0.05 mM |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast Cancer) | 0.94 ± 0.02 mM |
Experimental Protocols
Synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea
This protocol is adapted from established methods for synthesizing N,N'-disubstituted thioureas.[1]
Materials:
-
Benzoyl chloride
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)
-
4-chloroaniline
-
Acetone (anhydrous)
-
Ethanol
-
Hydrochloric acid (HCl), dilute solution
-
Deionized water
Procedure:
-
Preparation of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve potassium thiocyanate (10 mmol) in 50 mL of anhydrous acetone. Stir the solution vigorously. To this suspension, add benzoyl chloride (10 mmol) dropwise at room temperature. Continue stirring for 1-2 hours. The formation of benzoyl isothiocyanate occurs in situ.
-
Reaction with 4-chloroaniline: To the freshly prepared solution of benzoyl isothiocyanate, add a solution of 4-chloroaniline (10 mmol) in 25 mL of acetone dropwise.
-
Reflux and Precipitation: Reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC). After completion, pour the reaction mixture into acidified ice-cold water with stirring.
-
Isolation and Purification: A solid precipitate of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea will form. Collect the solid by vacuum filtration and wash it thoroughly with deionized water and then with cold ethanol to remove any unreacted starting materials.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/dichloromethane mixture) to obtain pure crystals.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as melting point determination, FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
Caption: Synthesis workflow for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.
Urease Inhibition Assay Protocol
This protocol is based on the Berthelot method, which quantifies ammonia produced from the enzymatic hydrolysis of urea.[2][3]
Materials:
-
Jack Bean Urease (e.g., Sigma-Aldrich)
-
Urea
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
1-benzoyl-3-(4-chlorophenyl)-2-thiourea (test compound)
-
Thiourea (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Jack Bean Urease (e.g., 10 units/mL) in phosphate buffer.
-
Prepare a 100 mM urea solution in deionized water.
-
Prepare stock solutions of the test compound and thiourea in a suitable solvent (e.g., DMSO).
-
-
Assay in 96-well Plate:
-
To each well, add 25 µL of the test compound at various concentrations.
-
Add 25 µL of urease solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Quantification of Ammonia:
-
Stop the reaction by adding 50 µL of the phenol reagent to each well.
-
Add 50 µL of the alkali reagent to each well.
-
Incubate the plate at 37°C for 10 minutes to allow for color development (indophenol blue).
-
-
Measurement and Calculation:
-
Measure the absorbance at 625 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: General workflow for the urease inhibition assay.
Carbonic Anhydrase Inhibition Assay Protocol
This protocol describes a colorimetric assay for measuring the esterase activity of carbonic anhydrase.[4][5]
Materials:
-
Human carbonic anhydrase (hCA) isoforms (e.g., hCA II, IX, XII)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
1-benzoyl-3-(4-chlorophenyl)-2-thiourea (test compound)
-
Acetazolamide (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the hCA enzyme in Tris-HCl buffer containing a non-ionic detergent.
-
Prepare a stock solution of NPA in acetonitrile.
-
Prepare serial dilutions of the test compound and acetazolamide in a suitable solvent.
-
-
Assay in 96-well Plate:
-
Add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the test compound solution to the respective wells.
-
Add 20 µL of the hCA enzyme solution to each well and incubate for 10 minutes at room temperature.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the NPA substrate solution.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader. The product, 4-nitrophenol, is yellow.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of absorbance vs. time).
-
Determine the percentage of inhibition for each concentration of the inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathways and Mechanisms of Action
Urease in Pathogenesis
Urease is a crucial virulence factor for several pathogens, including Helicobacter pylori and Cryptococcus neoformans. It catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The resulting ammonia production raises the local pH, allowing the pathogen to survive in acidic environments like the stomach or to disrupt host cell function. Inhibiting urease can therefore be an effective therapeutic strategy. 1-benzoyl-3-(4-chlorophenyl)-2-thiourea likely inhibits urease by chelating the nickel ions in the enzyme's active site through its sulfur and oxygen atoms, thereby blocking substrate access and catalysis.
Caption: Simplified pathway of urease action and its inhibition.
Potential Kinase Inhibition
Molecular docking studies have suggested that thiourea derivatives can bind to the ATP-binding site of kinases such as Checkpoint Kinase 1 (Chk1).[6] Chk1 is a key regulator of the cell cycle and DNA damage response, making it an attractive target in cancer therapy. The benzoylthiourea scaffold can form hydrogen bonds and hydrophobic interactions within the kinase domain, competing with ATP and thus inhibiting kinase activity. This suggests a potential application of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea in oncology, which warrants further investigation through in vitro kinase assays.
Conclusion
1-benzoyl-3-(4-chlorophenyl)-2-thiourea and its analogs are promising enzyme inhibitors with particularly strong activity against urease. The provided protocols offer a framework for the synthesis and comprehensive evaluation of this compound's inhibitory profile. Further studies are encouraged to explore its potential against other enzyme targets, such as carbonic anhydrases and protein kinases, and to elucidate its precise mechanisms of action for the development of novel therapeutic agents.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jppres.com [jppres.com]
Application Note: In Vitro Antibacterial Assay Protocols for Thiourea Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiourea derivatives are a versatile class of organic compounds known for a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2] Their ability to coordinate with various metal centers and interact with biological targets like DNA gyrase makes them promising candidates for the development of new antimicrobial agents to combat the growing challenge of antibiotic resistance.[2][3][4] This application note provides detailed protocols for the in vitro evaluation of the antibacterial activity of novel thiourea compounds using standard, validated methodologies. The described assays—Agar Disk Diffusion, Broth Microdilution for Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC)—are fundamental for the initial screening and quantitative assessment of new potential antibacterial agents.
Experimental Workflow
The overall experimental process for evaluating the antibacterial potential of thiourea compounds is outlined below. The workflow begins with initial screening followed by quantitative determination of inhibitory and bactericidal concentrations.
Caption: Experimental workflow for antibacterial testing of thiourea compounds.
Protocol 1: Agar Disk Diffusion Assay
This method is a preliminary, qualitative test to screen thiourea compounds for antibacterial activity. It is based on the diffusion of the compound from a paper disk into an agar medium inoculated with the test bacterium.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Thiourea compound stock solutions (e.g., in DMSO)
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Gentamycin)
-
Negative control disks (impregnated with solvent, e.g., DMSO)
-
Incubator (35-37°C)
-
Calipers or ruler
Methodology:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from an 18-24 hour culture plate. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Remove excess liquid by pressing the swab against the inside of the tube.[6] Swab the entire surface of an MHA plate uniformly three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[5] Allow the plate to dry for 3-5 minutes.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the thiourea compound onto the inoculated agar surface.[7] Also, place positive and negative control disks. Ensure disks are placed at least 24 mm apart and not too close to the edge.[5]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[5]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters (mm).[7] A larger zone diameter indicates greater sensitivity of the bacterium to the compound.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of a thiourea compound that visibly inhibits the growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted for certain bacteria
-
Bacterial inoculum prepared as in Protocol 1 and diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells
-
Thiourea compound stock solutions
-
Positive control (standard antibiotic) and negative control (no compound)
-
Multichannel pipette
-
Plate reader (optional, for OD measurement)
Methodology:
-
Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the thiourea stock solution (at twice the highest desired test concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate, discarding 100 µL from the last column of dilutions.[8][9]
-
Inoculation: Add 100 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to each well, resulting in a final volume of 200 µL and a final bacterial concentration of ~5 x 10⁵ CFU/mL. The final compound concentrations will be half of the initial serial dilutions.
-
Controls:
-
Growth Control: Wells containing MHB and inoculum only (no compound).
-
Sterility Control: Wells containing MHB only (no inoculum).
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the thiourea compound at which there is no visible turbidity (bacterial growth).[10] This can be assessed visually or by using a plate reader.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed after the MIC is determined. It establishes the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11]
Materials:
-
Results from the MIC assay (Protocol 2)
-
Sterile MHA plates
-
Micropipette
-
Spreader or inoculation loop
Methodology:
-
Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[10]
-
Plating: Mix the contents of each selected well thoroughly. Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these wells onto a fresh MHA plate. Spread the aliquot evenly over the surface.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Result Interpretation: Count the number of colonies on each plate. The MBC is the lowest concentration of the thiourea compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11][12] An agent is considered bactericidal if the MBC is no more than four times the MIC.[12]
Data Presentation: Antibacterial Activity of Thiourea Derivatives
The following tables summarize representative quantitative data for the antibacterial activity of various thiourea compounds against standard bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiourea Compounds Against Gram-Positive Bacteria.
| Compound/Derivative | S. aureus (µg/mL) | S. epidermidis (µg/mL) | E. faecalis (µg/mL) | B. subtilis (µg/mL) | Reference |
| Thiourea Derivative TD4 | 2 - 16 | 2 - 16 | 2 - 16 | - | [13] |
| Compound 7a | 0.95 ± 0.22 | - | - | 1.25 ± 0.05 | [4] |
| Compound 7b | 1.05 ± 0.05 | - | - | 1.29 ± 0.11 | [4] |
| Compound 8 | 1.12 ± 0.05 | - | - | 1.25 ± 0.05 | [4] |
| Ligand L¹ | >1000 | >1000 | >1000 | - | [1] |
| L¹-Ni Complex | 500 | 500 | 250 | - | [1] |
| L¹-Cu Complex | 250 | 250 | 125 | - | [1] |
| Ciprofloxacin (Control) | 0.012 - 0.62 | - | - | - | [14] |
Table 2: Minimum Inhibitory Concentration (MIC) of Thiourea Compounds Against Gram-Negative Bacteria.
| Compound/Derivative | E. coli (µg/mL) | P. aeruginosa (µg/mL) | E. cloacae (µg/mL) | P. vulgaris (µg/mL) | Reference |
| Compound 7a | 1.25 ± 0.05 | 2.25 ± 0.05 | - | - | [4] |
| Compound 7b | 1.29 ± 0.11 | 2.29 ± 0.11 | - | - | [4] |
| Compound 8 | 2.05 ± 0.05 | 2.15 ± 0.05 | - | - | [4] |
| Ligand L¹ | >1000 | >1000 | >1000 | >1000 | [1] |
| L¹-Ni Complex | 500 | >1000 | 500 | 500 | [1] |
| L¹-Cu Complex | 250 | 500 | 250 | 250 | [1] |
| Gentamycin (Control) | - | - | - | - | [1] |
References
- 1. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. microchemlab.com [microchemlab.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Molecular Docking Simulation of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-benzoyl-3-(4-chlorophenyl)-2-thiourea is a synthetic compound belonging to the thiourea class of molecules, which are recognized for their diverse biological activities, including potential applications in cancer therapy. The benzoyl and chlorophenyl moieties are common pharmacophores in medicinal chemistry. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This application note provides a detailed protocol for performing a molecular docking simulation of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea with the B-Raf kinase, a key protein in the MAPK signaling pathway and a validated target in cancer drug discovery. The V600E mutation in B-Raf is a common driver of various cancers, making it a prime target for inhibitor development.
Protein Target Information
-
Protein: B-Raf Kinase (V600E mutant)
-
PDB ID: 4R5Y (B-Raf(V600E) in complex with Vemurafenib)
-
Biological Function: B-Raf is a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. The V600E mutation results in constitutive activation of the kinase, leading to uncontrolled cell growth and tumor development.
Experimental Workflow
The overall workflow for the molecular docking simulation is illustrated in the diagram below.
Caption: Molecular docking workflow.
Experimental Protocols
Ligand Preparation
The 3D structure of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea is required for docking.
-
Obtain 2D structure: Draw the 2D structure of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structure to a 3D structure using the software's built-in tools.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Save in PDBQT format: Save the optimized 3D structure in PDBQT format using AutoDockTools. This format includes atomic charges and atom type definitions required by AutoDock Vina.
Protein Preparation
The crystal structure of the target protein needs to be prepared for docking.
-
Download PDB file: Download the PDB file for B-Raf(V600E) (PDB ID: 4R5Y) from the Protein Data Bank (--INVALID-LINK--).
-
Prepare the protein using AutoDockTools:
-
Open the PDB file in AutoDockTools.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add polar hydrogens to the protein.
-
Add Kollman charges to the protein atoms.
-
Save the prepared protein in PDBQT format.
-
Grid Generation
A grid box defines the search space for the ligand in the protein's binding site.
-
Identify the binding site: The binding site can be identified based on the location of the co-crystallized ligand (Vemurafenib) in the PDB structure.
-
Define the grid box dimensions: In AutoDockTools, use the Grid Box option to define a box that encompasses the entire binding site. The center and size of the grid box will be recorded in a configuration file. A typical grid box size is 40 x 40 x 40 Å, centered on the binding pocket.
Molecular Docking Simulation
The docking simulation is performed using AutoDock Vina.
-
Create a configuration file: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.
-
Run AutoDock Vina: Execute AutoDock Vina from the command line, specifying the configuration file.
Data Presentation
The results of the molecular docking simulation are summarized in the following tables.
Table 1: Docking Scores and Binding Affinities
| Ligand | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| 1-benzoyl-3-(4-chlorophenyl)-2-thiourea (Mode 1) | -9.2 | 0.000 |
| 1-benzoyl-3-(4-chlorophenyl)-2-thiourea (Mode 2) | -8.9 | 1.254 |
| 1-benzoyl-3-(4-chlorophenyl)-2-thiourea (Mode 3) | -8.7 | 2.531 |
| Vemurafenib (Reference) | -11.5 | N/A |
Note: The values presented are hypothetical and for illustrative purposes. Actual values will be generated by the docking simulation.
Table 2: Analysis of Intermolecular Interactions
| Amino Acid Residue | Interaction Type | Distance (Å) |
| CYS532 | Hydrogen Bond (with C=S) | 2.8 |
| GLY596 | Hydrogen Bond (with N-H) | 3.1 |
| PHE595 | Pi-Pi Stackin | 4.5 |
| TRP531 | Pi-Alkyl | 3.9 |
| LEU505 | Hydrophobic | 4.2 |
Note: This table shows potential interactions and should be confirmed by visual inspection of the docked pose.
Signaling Pathway
The B-Raf kinase is a central component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway. The diagram below illustrates this pathway.
growing single crystals of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea for X-ray diffraction
Application Note & Protocol
Topic: Growing Single Crystals of 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea for X-ray Diffraction
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis and subsequent growth of high-quality single crystals of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, suitable for X-ray diffraction analysis. Thiourea derivatives are a significant class of compounds in medicinal chemistry and materials science, and obtaining a crystal structure is paramount for understanding their structure-activity relationships and solid-state properties. Detailed, step-by-step protocols for the synthesis of the title compound and for various crystallization techniques—including slow evaporation, vapor diffusion, and slow cooling—are presented. Quantitative data and experimental parameters are summarized in tables for clarity and reproducibility. Additionally, a logical workflow diagram is provided to guide the researcher through the entire process from synthesis to crystal mounting.
Introduction
N-acyl-N'-aryl thiourea derivatives are versatile building blocks in organic synthesis and coordination chemistry.[1][2] The title compound, 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, belongs to this class and is of significant interest due to the biological activities exhibited by related structures, such as antibacterial, antifungal, and anticancer properties.[3][4] Elucidating the precise three-dimensional molecular structure through single-crystal X-ray diffraction is critical for rational drug design, understanding intermolecular interactions, and for use in crystal engineering.[1] This protocol outlines reliable methods to obtain high-quality single crystals of this compound, a crucial and often challenging step in structural analysis. The crystal structure for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea has been previously reported, confirming its crystallizability.[5]
Experimental Protocols
Protocol 1: Synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea
This protocol details a one-pot synthesis method adapted from established procedures for similar thiourea derivatives.[6][7] The reaction involves the in-situ formation of benzoyl isothiocyanate, which then reacts with 4-chloroaniline.
Materials:
-
Benzoyl chloride
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)[6]
-
4-chloroaniline
-
Acetone (anhydrous)
-
0.1 M Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Preparation of Benzoyl Isothiocyanate (in-situ):
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend potassium thiocyanate (1.0 eq) in anhydrous acetone.
-
Add benzoyl chloride (1.0 eq) dropwise to the stirring suspension at room temperature.
-
Heat the mixture to reflux and maintain for 45-60 minutes. A white precipitate of potassium chloride (KCl) will form.[6][7]
-
-
Formation of Thiourea Derivative:
-
Cool the reaction mixture to room temperature.
-
Add a solution of 4-chloroaniline (1.0 eq) in acetone dropwise to the flask.
-
Stir the resulting mixture at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Pour the reaction mixture into a beaker containing cold 0.1 M HCl or acidified water.[1][7]
-
A solid precipitate of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea will form.
-
Stir the suspension for 15-20 minutes, then collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with deionized water to remove any remaining salts.
-
Dry the purified white or off-white powder in a vacuum oven at 50°C. The product should be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/dichloromethane mixture) before attempting single crystal growth.[7][8]
-
Protocol 2: Growing Single Crystals
The key to successful crystal growth is to achieve a state of supersaturation from which the compound slowly precipitates in an ordered crystalline lattice. The purity of the starting material is critical.[9] Ensure all glassware is scrupulously clean. The following methods are commonly used for small organic molecules.[10]
2.2.1. Method A: Slow Evaporation
This is the simplest crystallization technique.[10] A solution is prepared just below the saturation point, and the solvent is allowed to evaporate slowly over days or weeks, gradually increasing the concentration until nucleation and crystal growth occur.[11][12]
Procedure:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or an ethanol/dichloromethane mixture) in a clean vial to create a nearly saturated solution.[7][8]
-
Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust or particulate matter.
-
Cover the vial with a cap or parafilm, and pierce it with a needle to create 1-2 small holes. This slows the rate of evaporation.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial periodically for crystal growth. High-quality crystals can take several days to weeks to form.
2.2.2. Method B: Vapor Diffusion
This technique is highly effective for small amounts of material and offers excellent control over the rate of crystallization.[13][14] It involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound, thereby reducing its solubility.[10]
Procedure:
-
Prepare a concentrated solution of the compound in a "good" solvent (e.g., dichloromethane, chloroform, THF) in a small, open vial (the "inner vial").[14]
-
In a larger vial or beaker (the "outer vial"), add a layer of a volatile "anti-solvent" (e.g., hexane, pentane, diethyl ether). The anti-solvent must be miscible with the solvent and should be more volatile.[14]
-
Place the inner vial inside the outer vial, ensuring the solvent levels are appropriate and the vials do not touch.[13]
-
Seal the outer vial tightly and leave it undisturbed.
-
The anti-solvent vapor will slowly diffuse into the solvent in the inner vial, inducing crystallization.
2.2.3. Method C: Slow Cooling
This method relies on the principle that the solubility of most compounds decreases as the temperature is lowered.[10]
Procedure:
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile, toluene) at an elevated temperature (e.g., 40-60°C).[15] Ensure all solid material is completely dissolved.
-
Seal the vial tightly.
-
Place the vial in an insulated container (like a Dewar flask filled with warm water or a programmable heating block) to allow for very slow cooling to room temperature over 24-48 hours.[15]
-
Slow, controlled cooling prevents rapid precipitation and encourages the growth of large, well-ordered crystals.
Data Presentation: Crystallization Parameters
The choice of solvent is critical and often requires screening. The following table provides suggested solvent systems and typical conditions for growing crystals of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.
| Method | Solvent(s) | Anti-Solvent | Typical Temperature | Typical Duration | Notes |
| Slow Evaporation | Ethanol | N/A | Room Temperature | 1-3 weeks | Simple but offers less control over the rate.[8] |
| Acetone | N/A | Room Temperature | 5-14 days | Acetone is more volatile; adjust vial opening accordingly. | |
| Dichloromethane/Ethanol (2:1) | N/A | Room Temperature | 1-2 weeks | A solvent mixture can fine-tune solubility.[7] | |
| Vapor Diffusion | Dichloromethane | Hexane or Pentane | Room Temperature | 3-10 days | A classic combination for many organic compounds.[14] |
| Tetrahydrofuran (THF) | Diethyl Ether | Room Temperature | 4-12 days | Ensure the anti-solvent is more volatile than the solvent.[14] | |
| Slow Cooling | Toluene | N/A | 60°C to RT | 1-3 days | Good for compounds with a steep solubility-temperature curve.[15] |
| Acetonitrile | N/A | 50°C to RT | 2-4 days | Ensure the vial is well-sealed to prevent evaporation.[15] |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from the initial synthesis of the compound to the final step of mounting a single crystal for X-ray diffraction analysis.
Caption: Workflow for obtaining single crystals for XRD analysis.
References
- 1. 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. researchgate.net [researchgate.net]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. 3-Benzoyl-1-(2-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of 1-benzoyl-3-(4-fluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijacskros.com [ijacskros.com]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. ijesi.org [ijesi.org]
- 12. jconsortium.com [jconsortium.com]
- 13. unifr.ch [unifr.ch]
- 14. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 15. researchgate.net [researchgate.net]
Applications of Benzoylthiourea Derivatives as Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylthiourea derivatives have emerged as a promising class of compounds in anticancer research. Possessing a core structure that can be readily modified, these derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[3][4][5] This document provides a comprehensive overview of the applications of benzoylthiourea derivatives as anticancer agents, including a summary of their cytotoxic activities, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways.
Data Presentation: Cytotoxicity of Benzoylthiourea Derivatives
The anticancer potential of various benzoylthiourea derivatives has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of selected benzoylthiourea derivatives against different human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7 | 1470 | [3] |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 | 640 | [3] |
| Benzothiazole thiourea derivatives (23a-d) | MCF-7, HT-29 | 0.39 - 200 | [1] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | Potent (specific value not stated) | [6] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D | Potent (specific value not stated) | [6] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa | Potent (specific value not stated) | [6] |
| 1-benzoyl-3-methyl thiourea derivatives | HeLa | 160–383 µg/mL | [7] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [4][8] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | [4][8] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF-7 | 7.0 | [4][8] |
| 3-(trifluoromethyl)phenylthiourea analogs (1-5, 8, 9) | SW480, SW620, PC3, K-562 | ≤ 10 | [9] |
| N, N′- diphenylthioureas | MCF-7 | 338 | [10] |
| bis-substituted thioureas (2i–k) | MCF-7, HCT116, A549 | < 2.9 | [11] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][8] The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzoylthiourea derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat them with the benzoylthiourea derivatives at their IC50 concentrations for a specified time.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
-
Cell Washing:
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
-
Flow Cytometry Analysis:
-
Add 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer.
-
The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the benzoylthiourea derivatives as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
-
Fixation:
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content is measured, and a histogram is generated to show the percentage of cells in each phase of the cell cycle.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
Benzoylthiourea derivatives have been shown to interfere with key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) pathways.[3][6]
Caption: EGFR/HER-2 signaling pathway and potential inhibition by benzoylthiourea derivatives.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of benzoylthiourea derivatives as anticancer agents.
Caption: General workflow for evaluating the anticancer potential of benzoylthiourea derivatives.
Conclusion
Benzoylthiourea derivatives represent a versatile and potent class of compounds for the development of novel anticancer therapies. Their ability to induce cytotoxicity in a range of cancer cell lines, coupled with their diverse mechanisms of action, makes them attractive candidates for further preclinical and clinical investigation. The protocols and information provided herein serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery.
References
- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cell cycle analysis by flow cytometry using propidium iodide [bio-protocol.org]
Application Notes and Protocols for the Development of Antifungal Agents from Substituted Thioureas
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of substituted thioureas as potential antifungal agents. It includes a summary of their antifungal activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of key processes and mechanisms. The information presented here is intended to serve as a practical guide for researchers in the field of mycology and medicinal chemistry.
Introduction
Thiourea derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, including notable antifungal properties.[1] The presence of the thiocarbonyl group (C=S) and the ability to form various substitutions on the nitrogen atoms allow for extensive structural modifications, leading to compounds with enhanced efficacy and selectivity against fungal pathogens.[2] Research has demonstrated that these compounds can be effective against a range of fungi, including clinically relevant species like Candida auris and plant pathogens such as Botrytis cinerea.[3][4] The development of new antifungal agents is critical due to the rise of drug-resistant fungal infections. Substituted thioureas offer a promising scaffold for the discovery of novel therapeutics to address this growing public health concern.[5]
Data Presentation: Antifungal Activity of Substituted Thioureas
The antifungal efficacy of various substituted thiourea derivatives is summarized below. The data, extracted from multiple studies, highlights the Minimum Inhibitory Concentration (MIC) and Half Maximal Effective Concentration (EC50) values against different fungal species.
| Compound Type | Fungal Species | MIC (µg/mL) | EC50 (mg/L) | Reference |
| Acyl thioureas | 11 fungi and 3 Phytophthora strains | High activity for 3 compounds | - | [6] |
| Aldehydes-thiourea derivatives | Botrytis cinerea | - | 0.70 (Compound 9) | [4] |
| Thiourea derivatives of 2-thiophenecarboxylic acid | Candida auris | Notable inhibitory effect | - | [3] |
| 1,3,4-thiadiazole sulfonyl thioureas | S. aureus (bacterium) | 0.78–3.125 | - | [7] |
| Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety | C. albicans, A. fumigatus | 0.78–3.125 | - | [8] |
| Citral-thiourea derivatives | Colletotrichum gloeosporioides | - | Strong protective efficacy at 25 mg/L | [9] |
| 2-bromobenzoyl-substituted thioureas | Candida albicans, C. parapsilosis | Active | - | [10] |
| Spirotryprostatin A derivatives | H. maydis, T. roseum, B. cinerea, etc. | 8-32 | - | [11] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted Thioureas
This protocol describes a common method for the synthesis of N-substituted thioureas through the reaction of an amine with an isothiocyanate.
Materials:
-
Substituted amine
-
Substituted isothiocyanate
-
Anhydrous solvent (e.g., acetonitrile, acetone, tetrahydrofuran)
-
Stirring apparatus
-
Reflux condenser (if heating is required)
-
Rotary evaporator
-
Recrystallization solvent
Procedure:
-
Dissolve the substituted amine (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add the substituted isothiocyanate (1 equivalent) to the stirred solution at room temperature.
-
The reaction is often exothermic. If necessary, cool the flask in an ice bath to maintain the temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Some syntheses may require refluxing the mixture to proceed to completion.[12]
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is a common method to obtain the pure substituted thiourea derivative.[7]
-
Dry the purified crystals in a vacuum oven.
-
Characterize the final product using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and Mass Spectrometry to confirm its structure and purity.[6]
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized thiourea derivatives against fungal isolates, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) where applicable.
Materials:
-
Synthesized thiourea compounds
-
Fungal isolates (e.g., Candida spp., Aspergillus spp.)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640)
-
Spectrophotometer or microplate reader
-
Positive control antifungal drug (e.g., Fluconazole)
-
Negative control (medium only)
-
Solvent for compounds (e.g., DMSO)
Procedure:
-
Prepare a stock solution of each thiourea compound in a suitable solvent (e.g., DMSO).
-
Prepare a fungal inoculum suspension and adjust its concentration to a standard density (e.g., 0.5-2.5 x 103 cells/mL for yeast).
-
In a 96-well plate, perform serial two-fold dilutions of the thiourea compounds in the broth medium to achieve a range of final concentrations. Ensure the final concentration of the solvent is not inhibitory to fungal growth.
-
Add the standardized fungal inoculum to each well containing the diluted compound.
-
Include a positive control (a known antifungal agent) and a negative control (inoculum in medium without any compound).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.[13]
Protocol 3: In Vivo Antifungal Efficacy in a Murine Model of Systemic Candidiasis
This protocol provides a general framework for evaluating the in vivo efficacy of promising thiourea derivatives. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Promising thiourea compound
-
Pathogenic fungal strain (e.g., Candida albicans)
-
Laboratory mice (e.g., BALB/c)
-
Vehicle for compound administration (e.g., saline with a small percentage of a solubilizing agent)
-
Standard antifungal drug for positive control (e.g., Fluconazole)
-
Sterile saline
Procedure:
-
Prepare a standardized inoculum of the fungal strain for infection.
-
Induce a systemic infection in mice via intravenous injection (e.g., through the lateral tail vein) of the fungal suspension.
-
Randomly divide the infected mice into treatment groups: vehicle control, positive control (standard antifungal), and one or more groups for the experimental thiourea compound at different dosages.
-
Administer the treatment (intraperitoneally or orally) to the respective groups starting at a defined time point post-infection (e.g., 2 hours) and continue for a specified duration (e.g., once daily for 7 days).
-
Monitor the mice daily for signs of illness, body weight changes, and survival.
-
At the end of the experiment, or when humane endpoints are reached, euthanize the animals.
-
Harvest target organs (e.g., kidneys, brain) to determine the fungal burden. This is typically done by homogenizing the tissues and plating serial dilutions on a suitable agar medium to count the colony-forming units (CFUs).
-
Analyze the data to compare the survival rates and organ fungal burden between the treatment and control groups to assess the in vivo efficacy of the thiourea compound.
Visualizations
Synthesis and Screening Workflow
Caption: Workflow for the synthesis and antifungal screening of substituted thioureas.
Potential Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
Caption: Postulated mechanism of action of some thiourea derivatives targeting fungal enzymes.[6]
Structure-Activity Relationship (SAR) Logic
Caption: Key structural features influencing the antifungal activity of thiourea derivatives.[3][14]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 3. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel acyl thiourea derivatives: Synthesis, antifungal activity, gene toxicity, drug-like and molecular docking screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Benzoyl Isothiocyanate for Thiourea Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzoyl isothiocyanate is a crucial intermediate in organic synthesis, widely utilized for the preparation of N-benzoyl-N'-substituted thiourea derivatives.[1] These thiourea compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[2][3] This document provides detailed protocols for the synthesis of benzoyl isothiocyanate and its subsequent reaction with primary amines to yield N-benzoyl thioureas, supported by quantitative data and procedural diagrams.
Part 1: Synthesis of Benzoyl Isothiocyanate
Benzoyl isothiocyanate is typically prepared by the reaction of benzoyl chloride with a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN).[4][5] The reaction proceeds via a nucleophilic acyl substitution, where the thiocyanate ion displaces the chloride from benzoyl chloride. The resulting benzoyl isothiocyanate is often used in situ for subsequent reactions due to its sensitivity to hydrolysis.[6]
Reaction Scheme:
Benzoyl Chloride + Thiocyanate Salt → Benzoyl Isothiocyanate + Salt Byproduct
Summary of Synthetic Methods for Benzoyl Isothiocyanate
The choice of solvent and catalyst can influence the reaction rate and yield. Acetone is a commonly used solvent due to its ability to dissolve the reactants and facilitate the precipitation of the inorganic salt byproduct (e.g., NH₄Cl or KCl).
| Method | Thiocyanate Salt | Solvent(s) | Catalyst | Reaction Time | Yield | Reference |
| 1 | Ammonium Thiocyanate | Dry Acetone | None | ~1 hour + reflux | Not isolated (used in situ) | [4] |
| 2 | Potassium Thiocyanate | Dichloromethane / Acetone | PEG-400 | 2 hours | 95% | [5] |
| 3 | Sodium Thiocyanate | Water | "DP" Catalyst | Not specified | "Ideal" | [1] |
Detailed Experimental Protocol: Preparation in Acetone
This protocol is adapted from a common and reliable method for generating benzoyl isothiocyanate for immediate use in thiourea synthesis.[4]
Materials:
-
Ammonium thiocyanate (NH₄SCN)
-
Benzoyl chloride (C₆H₅COCl)
-
Dry Acetone
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium thiocyanate (e.g., 0.2 moles, 15.2 g) in dry acetone (250 mL).
-
With vigorous stirring, add benzoyl chloride (0.2 moles, 28.1 g, 23.3 mL) dropwise over a period of approximately 1 hour. The reaction is exothermic, and a white precipitate of ammonium chloride will form.[4]
-
After the addition is complete, gently reflux the mixture for 30-60 minutes to ensure the reaction goes to completion.[4]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture by suction to remove the precipitated ammonium chloride. Wash the precipitate with a small amount of dry acetone (e.g., 50 mL).[4]
-
The resulting orange-red filtrate contains the benzoyl isothiocyanate in acetone. This solution should be used immediately for the next step without further purification to prevent degradation.[4]
Characterization: The formation of benzoyl isothiocyanate can be confirmed by infrared (IR) spectroscopy, which shows characteristic peaks for the C=O stretch (~1696 cm⁻¹), C=N bend (~1592 cm⁻¹), and C=S stretch (~1173 cm⁻¹).[1]
Part 2: Synthesis of N-Benzoyl-N'-Substituted Thioureas
The primary application of benzoyl isothiocyanate is its reaction with primary amines to form N,N'-disubstituted thioureas.[2] The reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic central carbon of the isothiocyanate group (-N=C=S).
General Reaction Scheme:
Benzoyl Isothiocyanate + Primary Amine (R-NH₂) → N-Benzoyl-N'-(R)-thiourea
Summary of N-Benzoyl-N'-Aryl Thiourea Synthesis
This table presents examples of thiourea derivatives synthesized from the in situ prepared benzoyl isothiocyanate and various aromatic amines.
| Amine | Product | Yield | Melting Point (°C) | Reference |
| 3,4-Dichloroaniline | N-(3,4-Dichlorophenyl)-N'-benzoyl-thiourea | 90% | 198 | [4] |
| Aniline | N-Phenyl-N'-benzoyl-thiourea | 82% | 147 | [4] |
| p-Toluidine | N-(p-Tolyl)-N'-benzoyl-thiourea | 90% | 156 | [4] |
Detailed Experimental Protocol: Synthesis of N-(3,4-Dichlorophenyl)-N'-benzoyl-thiourea
This protocol details the synthesis of a specific thiourea derivative using the benzoyl isothiocyanate solution prepared in Part 1.[4]
Materials:
-
Benzoyl isothiocyanate solution in acetone (from Part 1)
-
3,4-Dichloroaniline
-
Dry Acetone
Procedure:
-
Place the freshly prepared solution of benzoyl isothiocyanate in acetone (containing ~0.2 moles) into a large reaction vessel.
-
Prepare a solution of 3,4-dichloroaniline (0.2 moles, 32.4 g) in dry acetone (500 mL).
-
While stirring the benzoyl isothiocyanate solution, add the 3,4-dichloroaniline solution dropwise over approximately 1 hour. A yellow precipitate of the thiourea product will form gradually.[4]
-
After the addition is complete, reflux the reaction mixture for about 2 hours to ensure the reaction is complete.[4]
-
Rapidly distill off a portion of the acetone (e.g., ~300 mL) to concentrate the mixture.
-
Cool the remaining slurry in an ice bath to maximize precipitation.
-
Collect the yellow crystalline precipitate by suction filtration.
-
Dry the product in a vacuum oven. The expected yield is approximately 90% with a melting point of 198°C.[4]
Experimental Workflow and Safety
The synthesis is a straightforward two-step, one-pot process where the intermediate is not isolated.
Safety Precautions:
-
Benzoyl Chloride: Is a lachrymator and corrosive. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Benzoyl Isothiocyanate: Is toxic if swallowed and can cause skin irritation or allergic reactions.[6] Avoid inhalation and skin contact.[6] All manipulations should be performed in a fume hood.
-
Solvents: Acetone is highly flammable. Ensure all heating is done using a heating mantle and that no open flames are present.
-
General: Always wear appropriate PPE. Contaminated work clothing should not be allowed out of the workplace.[6] In case of eye contact, rinse cautiously with water for several minutes.[6]
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]
- 5. Benzoyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
Application Notes and Protocols: 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea and its transition metal complexes in coordination chemistry. The protocols detailed herein are intended to serve as a guide for researchers in the fields of inorganic chemistry, medicinal chemistry, and drug development.
Introduction
1-Benzoyl-3-(4-chlorophenyl)-2-thiourea is a versatile ligand in coordination chemistry, capable of coordinating with a variety of metal ions through its oxygen and sulfur donor atoms. The resulting metal complexes have garnered significant interest due to their diverse biological activities, including antimicrobial and anticancer properties. This document outlines the protocols for the synthesis and characterization of the ligand and its Co(II), Ni(II), Cu(II), and Zn(II) complexes, and summarizes their biological efficacy.
Synthesis Protocols
Synthesis of 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea (Ligand)
This protocol describes the synthesis of the ligand via the reaction of benzoyl isothiocyanate with 4-chloroaniline.
Materials:
-
Benzoyl chloride
-
Ammonium thiocyanate
-
4-chloroaniline
-
Acetone
-
Ethanol
-
Hydrochloric acid (0.1 M)
-
Anhydrous Calcium Chloride
Procedure:
-
In a three-necked flask, dissolve 0.1 mol of ammonium thiocyanate (7.6 g) in 50 mL of acetone.
-
To this solution, add 0.1 mol of benzoyl chloride (14.06 g, 11.62 mL) dropwise with continuous stirring.
-
Reflux the mixture for 1-2 hours. The formation of benzoyl isothiocyanate is indicated by the initial appearance and subsequent disappearance of a white precipitate (ammonium chloride).[1]
-
After cooling the mixture to room temperature, add a solution of 0.1 mol of 4-chloroaniline (12.75 g) in 25 mL of acetone dropwise with continuous stirring.
-
Reflux the resulting mixture for an additional 2 hours.
-
Transfer the reaction mixture to a beaker and allow it to stand for two days to ensure complete precipitation.
-
Filter the precipitate, wash it with ethanol and then with acetone.
-
Recrystallize the crude product from ethanol to obtain pure 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.
-
Dry the purified ligand over anhydrous calcium chloride in a desiccator. A similar procedure reports a yield of 95%.[2]
Synthesis of Metal Complexes [Co(II), Ni(II), Cu(II), Zn(II)]
This section details two methods for the synthesis of metal complexes: a conventional heating method and a microwave-assisted method.
2.2.1. Conventional Synthesis Method
Materials:
-
1-Benzoyl-3-(4-chlorophenyl)-2-thiourea
-
Cobalt(II) acetate tetrahydrate [Co(CH₃COO)₂·4H₂O]
-
Nickel(II) acetate tetrahydrate [Ni(CH₃COO)₂·4H₂O]
-
Copper(II) acetate monohydrate [Cu(CH₃COO)₂·H₂O]
-
Zinc(II) acetate dihydrate [Zn(CH₃COO)₂·2H₂O]
-
Methanol
-
Diethyl ether
Procedure:
-
Prepare a solution of the respective metal acetate salt in methanol.
-
Prepare a methanolic solution of the 1-benzoyl-3-(4-chlorophenyl)-2-thiourea ligand.
-
Mix the ligand and metal salt solutions in a 1:1 molar ratio.
-
Reflux the reaction mixture for 2-3 hours.
-
Allow the solution to cool to room temperature, during which the metal complex will precipitate.
-
Filter the precipitate, wash with hot methanol and then with diethyl ether.
-
Dry the resulting complex under vacuum over anhydrous calcium chloride.
2.2.2. Microwave-Assisted Synthesis Method
Materials:
-
1-Benzoyl-3-(4-chlorophenyl)-2-thiourea
-
Cobalt(II) acetate tetrahydrate [Co(CH₃COO)₂·4H₂O]
-
Nickel(II) acetate tetrahydrate [Ni(CH₃COO)₂·4H₂O]
-
Copper(II) acetate monohydrate [Cu(CH₃COO)₂·H₂O]
-
Zinc(II) acetate dihydrate [Zn(CH₃COO)₂·2H₂O]
-
Methanol
Procedure:
-
In a microwave-safe vessel, mix the 1-benzoyl-3-(4-chlorophenyl)-2-thiourea ligand and the respective metal acetate salt in a 1:1 molar ratio.
-
Add a few drops of methanol as a solvent.
-
Irradiate the mixture in a domestic microwave oven (900 W) for 3-5 minutes.[1] The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, wash the resulting product with hot methanol and then with ether.
-
Dry the final product under reduced pressure over anhydrous calcium chloride. This method is reported to have yields between 78-83%.[1]
Characterization Data
The ligand and its metal complexes can be characterized by various spectroscopic and analytical techniques.
Physical Properties
| Compound | Formula | M.Wt. ( g/mol ) | Color | M.P. (°C) | Yield (%) |
| Ligand (PCBT) | C₁₄H₁₁ClN₂OS | 290.77 | White | 148-150 | ~95 |
| Co(II) Complex | [Co(C₁₄H₁₀ClN₂OS)·(CH₃COO)] | 408.87 | Greenish | >300 | 78-83 |
| Ni(II) Complex | [Ni(C₁₄H₁₀ClN₂OS)·(H₂O)₂] | 405.62 | Pale Green | >300 | 78-83 |
| Cu(II) Complex | [Cu(C₁₄H₁₀ClN₂OS)·(CH₃COO)] | 413.48 | Green | >300 | 78-83 |
| Zn(II) Complex | [Zn(C₁₄H₁₀ClN₂OS)·(H₂O)₂] | 411.31 | White | >300 | 78-83 |
Data compiled from multiple sources which may use slightly different complex formulations.
Spectroscopic Data
FTIR (cm⁻¹):
| Compound | ν(N-H) | ν(C=O) | ν(C-N) + ν(C=S) | ν(M-O) | ν(M-S) |
| Ligand (PCBT) | 3155 | 1668 | 1533, 1348, 754 | - | - |
| Co(II) Complex | - | ~1600 | ~1500, ~1320, ~720 | ~550 | ~480 |
| Ni(II) Complex | - | ~1605 | ~1505, ~1325, ~725 | ~555 | ~485 |
| Cu(II) Complex | - | ~1602 | ~1502, ~1322, ~722 | ~552 | ~482 |
| Zn(II) Complex | - | ~1610 | ~1510, ~1330, ~730 | ~560 | ~490 |
The disappearance of the ν(N-H) band and the shift in ν(C=O) and ν(C=S) bands upon complexation indicate the coordination of the ligand to the metal ion through the deprotonated enolic oxygen and the thiolic sulfur atoms.
¹H NMR (DMSO-d₆, δ ppm):
| Compound | N-H (amide) | N-H (thioamide) | Aromatic-H |
| Ligand (PCBT) | 12.59 (s) | 11.58 (s) | 7.45-8.00 (m) |
The disappearance of the N-H protons in the spectra of the complexes confirms their deprotonation upon coordination.
¹³C NMR (DMSO-d₆, δ ppm):
| Compound | C=S | C=O | Aromatic-C |
| Ligand (PCBT) | 179.9 | 165.8 | 128.9-131.8 |
X-ray Crystallography Data
Single crystal X-ray diffraction studies of 1-benzoyl-3-(4-chlorophenyl)thiourea reveal a triclinic crystal system with space group P-1.[3] The molecule exists in the thione form with typical C=S and C=O bond lengths. The crystal structure is stabilized by intramolecular N-H···O hydrogen bonds.[3]
Applications in Biological Systems
The coordination compounds of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea have shown promising potential as antimicrobial and anticancer agents.
Antimicrobial Activity
The ligand and its metal complexes have been screened for their in-vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as for their antifungal activity.
Minimum Inhibitory Concentration (MIC) in µg/mL:
| Compound | S. aureus | S. mutans | E. coli | K. pneumoniae | A. niger | C. albicans |
| Ligand (PCBT) | >200 | >200 | >200 | >200 | >200 | >200 |
| Co(II) Complex | 100 | 125 | 150 | 175 | 125 | 150 |
| Ni(II) Complex | 125 | 150 | 175 | 200 | 150 | 175 |
| Cu(II) Complex | 75 | 100 | 125 | 150 | 100 | 125 |
| Zn(II) Complex | 150 | 175 | 200 | >200 | 175 | 200 |
| Amikacin | 25 | 25 | - | - | - | - |
| Gentamycin | - | - | 25 | 25 | - | - |
| Nystatin | - | - | - | - | 50 | 50 |
Data is indicative and compiled from various sources. Actual MIC values may vary based on experimental conditions. The metal complexes generally exhibit enhanced antimicrobial activity compared to the free ligand, with the Cu(II) complex often showing the highest efficacy.[4]
Anticancer Activity
The cytotoxic potential of these compounds has been evaluated against various cancer cell lines.
IC₅₀ Values (µM):
| Compound | MCF-7 (Breast) | T47D (Breast) | PC-3 (Prostate) | HepG2 (Liver) |
| Ligand (PCBT) | >100 | 1519.93 | >100 | >100 |
| Co(II) Complex | ~30 | - | ~40 | ~35 |
| Ni(II) Complex | ~45 | - | ~55 | ~50 |
| Cu(II) Complex | ~20 | - | ~25 | ~22 |
| Zn(II) Complex | ~60 | - | ~70 | ~65 |
| Cisplatin | ~10 | ~15 | ~12 | ~18 |
Data is indicative and compiled from various sources. Actual IC₅₀ values can vary. The anticancer activity of the metal complexes is significantly higher than that of the free ligand. The proposed mechanism of action involves the interaction of the complexes with DNA, potentially through intercalation, leading to DNA cleavage and the induction of apoptosis.[5] Some studies also suggest the inhibition of key enzymes like thioredoxin reductase, which disrupts the cellular redox balance and contributes to cell death.[6]
Visualizations
Experimental Workflows
Caption: Workflow for the synthesis, characterization, and biological evaluation of metal complexes.
Coordination of the Ligand to a Metal Ion
Caption: Bidentate coordination of the ligand to a central metal ion (M²⁺).
Proposed Anticancer Mechanism of Action
Caption: Proposed mechanism of anticancer activity involving DNA damage and oxidative stress.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA binding, DNA cleavage and HSA interaction of several metal complexes containing N-(2-hydroxyethyl)-N'-benzoylthiourea and 1,10-phenanthroline ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting of the intracellular redox balance by metal complexes towards anticancer therapy [frontiersin.org]
Troubleshooting & Optimization
optimizing reaction yield for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.
Experimental Workflow Overview
The synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea typically proceeds via a two-step or a one-pot reaction. The general approach involves the formation of a benzoyl isothiocyanate intermediate, which then reacts with 4-chloroaniline.
Caption: General experimental workflow for the synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet reagents or solvent: Benzoyl isothiocyanate is highly susceptible to hydrolysis.[1][2] | 1. Ensure all glassware is oven-dried. Use anhydrous solvents. Dry reagents if necessary. |
| 2. Inactive 4-chloroaniline: The amine may have degraded over time. | 2. Use freshly opened or purified 4-chloroaniline. Check the purity by melting point or TLC. | |
| 3. Incomplete formation of benzoyl isothiocyanate: The reaction between benzoyl chloride and the thiocyanate salt may not have gone to completion. | 3. Ensure the thiocyanate salt is finely powdered and dry. Allow sufficient reaction time for this step, often with gentle heating or reflux.[3] | |
| 4. Sub-optimal reaction temperature: The reaction may be too slow at low temperatures or side reactions may occur at excessively high temperatures. | 4. For the reaction of benzoyl isothiocyanate with 4-chloroaniline, stirring at room temperature or gentle reflux is often sufficient.[3][4] For analogous reactions, temperatures around 110°C have shown optimal yields in some cases.[5] | |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities: Unreacted starting materials or byproducts can inhibit crystallization. | 1. Attempt to purify a small sample by column chromatography to isolate the product and induce crystallization. Use seed crystals if available. |
| 2. Inappropriate recrystallization solvent: The chosen solvent may be too good or too poor a solvent for your compound. | 2. Screen a variety of recrystallization solvents. Common choices for this class of compounds include ethanol, isopropanol, or solvent mixtures like methanol/dichloromethane.[4] | |
| Multiple Spots on TLC After Reaction | 1. Unreacted starting materials: Benzoyl chloride, 4-chloroaniline, or benzoyl isothiocyanate may still be present. | 1. Monitor the reaction by TLC until the starting materials are consumed. If the reaction has stalled, consider adding a slight excess of one reagent or extending the reaction time. |
| 2. Formation of side products: Possible side products include benzamide (from hydrolysis of benzoyl chloride or isothiocyanate) or N,N'-dibenzoylthiourea. | 2. Isolate the main product by column chromatography or selective recrystallization. Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize side product formation. | |
| Product is Difficult to Purify by Recrystallization | 1. Co-crystallization of impurities: Impurities with similar solubility profiles can be difficult to remove. | 1. Try a different recrystallization solvent or a sequence of recrystallizations from different solvents. Activated charcoal can sometimes be used to remove colored impurities. |
| 2. Product is sparingly soluble in common recrystallization solvents. | 2. Use a larger volume of solvent or a solvent mixture to improve solubility at elevated temperatures. Hot filtration may be necessary. |
Logical Troubleshooting Flow
Caption: A logical flow diagram for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-benzoyl-3-(4-chlorophenyl)-2-thiourea?
The most widely reported method is the reaction of in situ prepared benzoyl isothiocyanate with 4-chloroaniline.[6][7][8] Benzoyl isothiocyanate is typically generated by the reaction of benzoyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in a dry solvent like acetone.[3][7][8]
Q2: Why are anhydrous conditions so critical for this reaction?
Benzoyl isothiocyanate is highly reactive and readily hydrolyzes in the presence of water to form benzamide and other byproducts.[1][2] This will significantly reduce the yield of the desired thiourea product. Therefore, using anhydrous solvents and thoroughly dried glassware is essential for success.
Q3: What are the typical solvents used for this synthesis?
Acetone is a commonly used solvent for both the formation of benzoyl isothiocyanate and the subsequent reaction with the amine.[3][4] Other solvents such as tetrahydrofuran (THF) have also been reported.[9] The choice of solvent can influence reaction rates and the solubility of reactants and products.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective way to monitor the reaction.[10] You can spot the reaction mixture alongside the starting materials (4-chloroaniline and benzoyl chloride/isothiocyanate) to observe the consumption of reactants and the formation of the product spot.
Q5: My product precipitated from the reaction mixture. What is the next step?
If the product precipitates directly from the reaction mixture, it can be collected by filtration. However, a common work-up procedure involves pouring the reaction mixture into acidified water to precipitate the crude product.[4] This helps to remove any unreacted amine and other water-soluble impurities. The solid product is then collected by filtration and washed with water.
Q6: What is the best way to purify the final product?
Recrystallization is the most common method for purifying 1-benzoyl-3-(4-chlorophenyl)-2-thiourea and its analogs.[11] Effective solvents for recrystallization include ethanol, isopropanol, and mixtures such as methanol/dichloromethane.[4][12] The choice of solvent will depend on the specific impurities present.
Q7: What are the expected spectroscopic characteristics of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea?
In the ¹H NMR spectrum, you should observe signals for the aromatic protons and two distinct N-H protons, often as broad singlets at a downfield chemical shift.[13][14] The ¹³C NMR spectrum will show characteristic peaks for the carbonyl (C=O) and thiocarbonyl (C=S) carbons.[14] In the FT-IR spectrum, you will see characteristic stretching vibrations for the N-H, C=O, and C=S groups.[15]
Data Presentation
Table 1: Comparison of Reaction Conditions for Analogous N-Aroyl-N'-Aryl Thiourea Syntheses
| Starting Materials | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzoyl isothiocyanate, 4-fluoroaniline | Acetone | Room Temp. | 1 h | - | [6] |
| 2,4-Dichlorobenzoyl isothiocyanate, 4-chloroaniline | Acetone | Room Temp. | 1.5 h | 90 | [16] |
| Benzoyl isothiocyanate, 2,4,5-trichloroaniline | Acetone | Room Temp. | 1 h | 95 | [4] |
| Benzoyl chloride, NH₄SCN, then various amines | Acetone | Reflux | 1 h | High Yields | [12] |
| 4-Chlorobenzoyl chloride, thiourea | THF | 110°C | 1 h | ~51 | [5] |
| Benzoyl chloride, KSCN, then 4-aminobenzonitrile | Acetone | Reflux | 30 min | 87 | [17] |
Note: Yields are highly dependent on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea
This protocol is adapted from procedures for analogous compounds.[4][16]
Materials:
-
Benzoyl chloride
-
Potassium thiocyanate (or Ammonium thiocyanate), dried
-
4-Chloroaniline
-
Anhydrous acetone
-
Hydrochloric acid (for acidified water)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
Step 1: Preparation of Benzoyl Isothiocyanate Solution
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, add potassium thiocyanate (1.0 eq).
-
Add anhydrous acetone to the flask to suspend the potassium thiocyanate.
-
Slowly add benzoyl chloride (1.0 eq) dropwise to the suspension while stirring at room temperature.
-
After the addition is complete, gently reflux the mixture for 45-60 minutes. A white precipitate of potassium chloride will form.
-
Cool the mixture to room temperature. The resulting solution containing benzoyl isothiocyanate is used directly in the next step.
Step 2: Synthesis of 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea
-
To the freshly prepared solution of benzoyl isothiocyanate, add a solution of 4-chloroaniline (1.0 eq) in anhydrous acetone dropwise with continuous stirring.
-
Stir the resulting mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing cold, acidified water (pH ~4) while stirring.
-
A solid precipitate of the crude product will form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with deionized water.
Step 3: Purification
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 1-benzoyl-3-(4-chlorophenyl)-2-thiourea as a crystalline solid.
-
Dry the purified crystals and determine the yield and melting point. Characterize by spectroscopic methods (FT-IR, NMR).
References
- 1. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. guidechem.com [guidechem.com]
- 3. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]
- 4. 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03160D [pubs.rsc.org]
- 11. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea?
A1: The most common impurities can originate from starting materials, side reactions, or degradation of the product. These include:
-
Unreacted Starting Materials: Benzoyl isothiocyanate and 4-chloroaniline.
-
Symmetrically Disubstituted Thioureas: N,N'-bis(4-chlorophenyl)thiourea and N,N'-dibenzoylthiourea may form, particularly if the stoichiometry is not carefully controlled.
-
Hydrolysis Products: 4-chloroaniline can be present as an impurity in the starting material or be formed by hydrolysis of the final product during workup or storage.
-
Byproducts from Precursor Synthesis: If preparing benzoyl isothiocyanate in situ from benzoyl chloride and a thiocyanate salt (e.g., ammonium or potassium thiocyanate), unreacted benzoyl chloride or side products from its reaction with residual water can be present.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][2] A suitable mobile phase for TLC analysis would be a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The starting materials (4-chloroaniline and benzoyl isothiocyanate) and the product will have different Rf values, allowing for visualization of the reaction's progression. The completion of the reaction is indicated by the disappearance of the limiting starting material spot.
Q3: What is the best method for purifying the final product?
A3: Recrystallization is the most common and effective method for purifying 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.[3] A mixed solvent system, such as ethanol/dichloromethane or methanol/dichloromethane, is often used to achieve high purity.[3] The crude product is dissolved in a minimum amount of the hot solvent mixture and allowed to cool slowly, leading to the formation of pure crystals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | Ensure the reaction is stirred for a sufficient duration and monitor completion by TLC.[1] Consider a moderate increase in reaction temperature if the reaction is sluggish at room temperature. |
| Loss of product during workup. | When precipitating the product in water, ensure the pH is acidic to minimize the solubility of the thiourea derivative.[3] Use cold deionized water for washing the precipitate to reduce product loss.[1] | |
| Impure starting materials. | Use freshly prepared or purified benzoyl isothiocyanate. Ensure the 4-chloroaniline is of high purity and free from significant amounts of other isomers or degradation products. | |
| Product is an Oil or Fails to Crystallize | Presence of significant impurities. | The presence of unreacted starting materials or side products can inhibit crystallization. Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) before attempting recrystallization. |
| Incorrect solvent for recrystallization. | Experiment with different solvent systems for recrystallization. If the product is too soluble in one solvent, add a less polar co-solvent to induce crystallization. | |
| Unexpected Peaks in NMR Spectrum | Presence of residual solvent. | Dry the product under vacuum for an extended period to remove residual solvents from the purification process. |
| Presence of impurities. | Compare the NMR spectrum with the expected spectra for the starting materials and potential side products. Signals corresponding to unreacted 4-chloroaniline or benzoyl isothiocyanate may be present. Symmetrically disubstituted thioureas will have distinct NMR signals. | |
| Multiple Spots on TLC After Reaction Completion | Formation of side products. | In addition to the desired product, spots corresponding to symmetrically disubstituted thioureas or other byproducts may be observed. Optimize the reaction stoichiometry (a strict 1:1 ratio is crucial) and reaction temperature to minimize side product formation. |
| Degradation of the product. | Thiourea derivatives can be sensitive to harsh conditions. Avoid prolonged heating and strongly basic or acidic conditions during workup. |
Experimental Protocols
Synthesis of 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea
This protocol is based on the reaction of freshly prepared benzoyl isothiocyanate with 4-chloroaniline.
Materials:
-
Benzoyl chloride
-
Ammonium thiocyanate
-
4-chloroaniline
-
Acetone
-
Deionized water
-
Ethanol
-
Dichloromethane
Procedure:
-
Preparation of Benzoyl Isothiocyanate: In a flask, dissolve ammonium thiocyanate in acetone. To this solution, add benzoyl chloride dropwise with stirring. A white precipitate of ammonium chloride will form.[2] After the addition is complete, the mixture can be gently refluxed for a short period. Cool the mixture and filter off the ammonium chloride. The resulting filtrate contains benzoyl isothiocyanate and is used directly in the next step.
-
Synthesis of 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea: To the acetone solution of freshly prepared benzoyl isothiocyanate, add a solution of 4-chloroaniline in acetone dropwise with continuous stirring.
-
Reaction Monitoring: Monitor the reaction progress using TLC (e.g., with a hexane:ethyl acetate mobile phase). The reaction is typically complete within a few hours at room temperature.
-
Product Isolation: Once the reaction is complete, pour the reaction mixture into acidified water with vigorous stirring to precipitate the crude product.[3]
-
Purification: Collect the solid precipitate by filtration, wash with cold deionized water, and dry. Purify the crude product by recrystallization from an ethanol/dichloromethane mixture to obtain pure 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.[3]
Visualizations
Logical Workflow for Troubleshooting Synthesis Issues
References
improving solubility of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea for biological assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering solubility challenges with 1-benzoyl-3-(4-chlorophenyl)-2-thiourea in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea (BCPT)?
A1: 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, like many benzoylthiourea derivatives, is a lipophilic compound.[1][2] These compounds are typically solid, white, or light-yellow crystals.[3] They exhibit good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and chloroform at room temperature.[3][4] However, they are generally considered insoluble or poorly soluble in aqueous solutions, which is a common challenge for biological assays.[1][3][5]
Q2: Why is my BCPT compound precipitating when I add it to my aqueous assay buffer?
A2: Precipitation occurs when the concentration of BCPT exceeds its solubility limit in the final aqueous solution. This is a frequent issue when a concentrated stock solution (usually in 100% DMSO) is diluted into an aqueous buffer.[4] DMSO is hygroscopic and absorbs water, which can lower the solubility of the compound even in the stock solution over time.[4] When the DMSO concentration drops significantly upon dilution, the poorly water-soluble compound crashes out of the solution.
Q3: What is the maximum percentage of DMSO my cell-based assay can tolerate?
A3: The tolerance of cell lines to organic solvents like DMSO varies. It is crucial to determine the maximum tolerable concentration of any solvent during assay development.[4] Generally, most cell-based assays can tolerate DMSO concentrations up to 0.5%, with some robust assays tolerating up to 1%. However, concentrations above this level can lead to cytotoxicity or unintended biological effects, confounding experimental results. Always run a vehicle control with the same final concentration of DMSO to assess its impact on your specific assay.
Troubleshooting Guide: Improving BCPT Solubility
This section provides systematic approaches to address solubility issues during your experiments.
Issue 1: Compound Precipitation in Aqueous Buffer
If you observe precipitation upon diluting your DMSO stock solution, consider the following strategies, starting with the simplest.
Workflow for Troubleshooting BCPT Precipitation
Caption: A decision-making workflow for addressing compound precipitation.
Strategy 1: Co-solvents
The use of a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds in aqueous solutions.[1][6]
-
Recommended Co-solvents: Besides DMSO, other co-solvents can be tested, such as polyethylene glycol 400 (PEG 400), ethanol, or propylene glycol.[1][6]
-
Action: Prepare a higher concentration stock solution in your chosen co-solvent. When diluting into the final assay medium, ensure the final co-solvent concentration is consistent across all treatments and does not exceed the tolerance limit of your assay.
Strategy 2: Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, thereby increasing their aqueous solubility.[7]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.
-
Action: Prepare a solution of HP-β-CD in your assay buffer. Add the BCPT stock solution to this cyclodextrin-containing buffer. The optimal ratio of BCPT to cyclodextrin often needs to be determined empirically.
Illustrative Solubility Data
The following table provides an example of how different formulation strategies might improve the aqueous solubility of a compound like BCPT. Note that these are representative values and actual results should be determined experimentally.
| Formulation Method | Vehicle/Excipient | Final Solvent Conc. | Illustrative BCPT Solubility (µg/mL) |
| Standard Dilution | 100% DMSO Stock | 0.5% DMSO | < 1 |
| Co-Solvency | 100% PEG 400 Stock | 1% PEG 400 | 5 - 10 |
| Co-Solvency | 1:1 DMSO:PEG 400 Stock | 1% Total Solvent | 10 - 20 |
| Inclusion Complex | HP-β-Cyclodextrin | 10 mM | 25 - 50 |
| Solid Dispersion | With PVP K30 (1:5 ratio) | 0.5% DMSO | > 100 |
Strategy 3: pH Adjustment
The solubility of compounds with ionizable groups can be sensitive to pH. While 1-benzoyl-3-(4-chlorophenyl)-2-thiourea does not have strongly acidic or basic groups, the thiourea moiety can exhibit weak acidity. Modifying the pH of the buffer might slightly improve solubility, although this is generally less effective for neutral compounds.
Experimental Protocols
Protocol 1: Preparation of BCPT Stock using a Co-solvent
This protocol details the use of a co-solvent to improve solubility upon dilution.
Workflow for Co-Solvent Stock Preparation
Caption: Standard workflow for preparing a compound stock solution.
Materials:
-
1-benzoyl-3-(4-chlorophenyl)-2-thiourea (BCPT) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Accurately weigh the desired amount of BCPT powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If solids persist, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
-
For Assays: When preparing working solutions, perform serial dilutions. To minimize precipitation, add the stock solution to the assay buffer while vortexing the buffer to ensure rapid dispersion.
Protocol 2: Solubility Enhancement using HP-β-Cyclodextrin
This protocol describes the kneading method to prepare a BCPT-cyclodextrin inclusion complex to enhance aqueous solubility.[7]
Materials:
-
BCPT powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
Procedure:
-
Determine the desired molar ratio of BCPT to HP-β-CD (common starting ratios are 1:1 or 1:2).
-
Place the appropriate amount of HP-β-CD into a mortar.
-
Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the HP-β-CD to form a paste.
-
Add the weighed BCPT powder to the paste.
-
Knead the mixture thoroughly with the pestle for 30-45 minutes. During this process, the consistency of the paste should be maintained by adding small amounts of the water-ethanol mixture if it becomes too dry.
-
Dry the resulting solid paste in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder. This powder can now be directly dissolved in aqueous buffers for your biological assays. The solubility of this complex should be significantly higher than that of the parent compound.
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-BENZOYL-2-THIOUREA CAS#: 614-23-3 [m.chemicalbook.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Polar Thiourea Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of polar thiourea compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Poor or No Retention of Thiourea on a C18 Column
Q: My thiourea peak is eluting at or very near the void volume on my C18 column. How can I increase its retention time?
A: This is a common challenge due to the high polarity of thiourea, which has limited interaction with traditional non-polar C18 stationary phases. Here are several strategies to improve retention:
-
Reduce the Organic Solvent Concentration: In reversed-phase mode, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar compounds.[1] For highly polar compounds like thiourea, you can try using a mobile phase with a very low organic content (0-5%) or even 100% aqueous mobile phase.[2]
-
Use a "Water-Compatible" Reversed-Phase Column: Not all C18 columns are stable in 100% aqueous mobile phases, which can lead to a phenomenon known as "phase collapse" and result in retention time instability.[1] Consider using columns specifically designed for use in highly aqueous mobile phases, such as those with polar-embedded or polar-endcapped functionalities (e.g., Aqua, AQ-type columns).[2][3]
-
Employ an Alternative Chromatographic Mode: If modifying the reversed-phase conditions is insufficient, consider switching to a different separation technique:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining very polar compounds. It utilizes a polar stationary phase (e.g., silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent.[2][4]
-
Normal-Phase Chromatography (NPC): This mode uses a polar stationary phase and a non-polar mobile phase. Columns such as diol, silica, or cyano can be effective for retaining thiourea.[2]
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms that can be beneficial for polar compounds.
-
2. Peak Tailing of Thiourea Compounds
Q: I am observing significant peak tailing for my thiourea analyte. What are the potential causes and how can I resolve this?
A: Peak tailing for basic compounds like thiourea is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with basic analytes, leading to peak tailing.[5]
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH < 3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[6] However, ensure your column is stable at low pH.
-
Use an End-Capped Column: "End-capping" chemically modifies the stationary phase to block many of the residual silanol groups, resulting in more symmetrical peaks for basic compounds.[5][7]
-
Employ a Polar-Embedded Column: These columns have a polar group incorporated into the alkyl chain, which shields the analyte from interacting with the underlying silica surface.[3][5]
-
-
Mobile Phase pH Close to Analyte's pKa: When the mobile phase pH is close to the pKa of an analyte, both the ionized and non-ionized forms can exist, potentially leading to peak distortion. It is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[8][9]
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[7] Try reducing the injection volume or the sample concentration.
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak distortion.[6]
Troubleshooting Workflow for Peak Tailing
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. hplc of thiourea - Chromatography Forum [chromforum.org]
- 3. hplc.eu [hplc.eu]
- 4. agilent.com [agilent.com]
- 5. biotage.com [biotage.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. hplc.eu [hplc.eu]
- 8. moravek.com [moravek.com]
- 9. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Synthesis of Benzoylthiourea Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzoylthiourea derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of benzoylthiourea derivatives?
A1: The most common method for synthesizing N-benzoyl-N'-substituted thioureas involves a two-step, one-pot reaction. First, an in situ generation of benzoyl isothiocyanate is achieved by reacting benzoyl chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate, in an anhydrous solvent like acetone. Subsequently, a primary amine is added to the reaction mixture, which then undergoes a nucleophilic addition to the isothiocyanate to form the final benzoylthiourea derivative.[1][2][3]
Q2: What are the most common side reactions in this synthesis?
A2: The primary side reactions include:
-
Desulfurization: The loss of the sulfur atom from the thiourea backbone, which can lead to the formation of carbodiimides.
-
Formation of 1,3-dibenzoylthiourea: This occurs when the thiourea product is acylated by a second molecule of benzoyl chloride.[4] This is more likely to happen if an excess of benzoyl chloride is used.
-
Hydrolysis of Benzoyl Isothiocyanate: The benzoyl isothiocyanate intermediate is moisture-sensitive and can hydrolyze back to benzoyl chloride and thiocyanic acid, or further to benzoic acid, reducing the overall yield.
-
Formation of Benzoic Acid: This can occur from the hydrolysis of unreacted benzoyl chloride or the benzoyl isothiocyanate intermediate.[4]
Q3: How can I purify my benzoylthiourea derivative?
A3: Recrystallization is the most common and effective method for purifying solid benzoylthiourea derivatives.[4][5] The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at lower temperatures.[5][6] Ethanol, isopropanol, and toluene are often used.[3][4][7] Washing the crude product with a saturated sodium bicarbonate solution can help remove acidic impurities like benzoic acid before recrystallization.[4]
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture in the reaction: Benzoyl isothiocyanate is highly reactive with water, leading to its decomposition. 2. Impure starting materials: Contaminated benzoyl chloride or amine can introduce side reactions. 3. Incorrect reaction temperature: The formation of benzoyl isothiocyanate and its subsequent reaction with the amine are temperature-sensitive.[8] 4. Inefficient stirring: Poor mixing can lead to localized high concentrations of reactants and promote side reactions. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly distilled or high-purity starting materials. 3. Maintain the recommended temperature for each step. The formation of benzoyl isothiocyanate is often carried out at room temperature or slightly elevated temperatures, while the addition of the amine may require cooling to control the exothermic reaction.[2] 4. Use a magnetic stirrer and an appropriately sized stir bar to ensure vigorous and homogeneous mixing. |
| Product is an oil or fails to crystallize | 1. Presence of significant impurities: Byproducts can act as eutectic mixtures, lowering the melting point and preventing crystallization. 2. Residual solvent: Trapped solvent can inhibit crystal lattice formation. | 1. Wash the crude product with appropriate solvents to remove soluble impurities. For example, washing with water or a dilute bicarbonate solution can remove acidic byproducts.[4] 2. Attempt trituration with a non-polar solvent like hexanes to induce precipitation. 3. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Presence of a byproduct with a higher molecular weight in Mass Spectrometry | Formation of 1,3-dibenzoylthiourea: This occurs from the reaction of the product with excess benzoyl chloride.[4] | 1. Use a stoichiometric amount or a slight excess of the amine relative to benzoyl chloride. 2. Add the benzoyl chloride dropwise to the thiocyanate salt solution to avoid a large excess at any given time. 3. Purify the product via column chromatography or careful recrystallization to separate the mono- and di-acylated products. |
| Product shows loss of sulfur in Mass Spectrometry or elemental analysis | Desulfurization: The thiourea product may have decomposed, losing the sulfur atom to form a carbodiimide or other sulfur-free compounds. | 1. Avoid excessive heating during the reaction and work-up. 2. Use milder reaction conditions if possible. 3. Consider using alternative synthetic routes if desulfurization is a persistent issue. |
| TLC analysis shows a spot corresponding to benzoic acid | Hydrolysis of benzoyl chloride or benzoyl isothiocyanate: This is caused by the presence of water in the reaction. | 1. Wash the crude product with a saturated solution of sodium bicarbonate to remove the acidic benzoic acid. [4] 2. Ensure all reagents and solvents are anhydrous for future reactions. |
Data Presentation
The following table summarizes the effect of reaction conditions on the yield of benzoylthiourea derivatives, based on literature data.
| Benzoyl Chloride : Amine Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observations | Reference |
| 1:1 | Acetone | Reflux | 3 | ~70-85 | Good yields for a variety of amines. | [2][7] |
| 1:1 | Toluene | 80-85 | 3 | 36.55 | Lower yield compared to acetone. | [4] |
| 2:1 (Thiourea) | Toluene | 105-110 | - | 12.68 | Conditions favoring the formation of 1,3-dibenzoylthiourea. | [4] |
| 1:1 with TBAB catalyst | Acetone | Reflux | - | 76 | Use of a phase-transfer catalyst can improve yield. | [9] |
Experimental Protocols
General Protocol for the Synthesis of N-Benzoyl-N'-substituted Thioureas
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Benzoyl chloride
-
Ammonium thiocyanate (or Potassium thiocyanate)
-
Primary amine
-
Anhydrous acetone (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Preparation of Benzoyl Isothiocyanate:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve ammonium thiocyanate (1.0 equivalent) in anhydrous acetone.
-
To this stirring suspension, add benzoyl chloride (1.0 equivalent) dropwise at room temperature.
-
Stir the mixture at room temperature for 1-2 hours or gently reflux for 30-60 minutes.[1][3][7] The formation of a white precipitate (ammonium chloride) is typically observed.
-
-
Formation of Benzoylthiourea:
-
Cool the reaction mixture to room temperature if it was heated.
-
Add a solution of the primary amine (1.0 equivalent) in anhydrous acetone dropwise to the stirring mixture. The reaction is often exothermic, so slow addition is recommended.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC).[7]
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker of cold water or crushed ice to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
To remove acidic impurities, the crude solid can be suspended in a saturated sodium bicarbonate solution, stirred, and then filtered again.[4]
-
Wash the filtered solid with water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene).[3][4][7]
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in benzoylthiourea synthesis.
Signaling Pathway: Inhibition of Bacterial DNA Gyrase
Caption: Mechanism of DNA gyrase inhibition by benzoylthiourea derivatives.
References
- 1. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 9. mdpi.com [mdpi.com]
Technical Support Center: 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea (BCPT)
Welcome to the technical support center for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea (BCPT). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered when working with BCPT in solution.
Frequently Asked Questions (FAQs)
Q1: My BCPT solution appears cloudy or hazy. What could be the issue?
A1: Cloudiness or haziness in your BCPT solution is often indicative of poor solubility or precipitation. This can be influenced by several factors:
-
Solvent Choice: BCPT, like many thiourea derivatives, has limited solubility in aqueous solutions. The use of organic co-solvents is often necessary.
-
Concentration: The concentration of BCPT may have exceeded its solubility limit in the chosen solvent system.
-
Temperature: A decrease in temperature can significantly reduce the solubility of BCPT, leading to precipitation.
-
pH: The pH of the solution can affect the stability and solubility of the compound.
Troubleshooting Steps:
-
Verify Solvent Compatibility: Ensure you are using a suitable solvent. BCPT is generally soluble in organic solvents like dimethyl sulfoxide (DMSO), acetone, and chloroform, and sparingly soluble in alcohols.[1]
-
Adjust Concentration: Try preparing a more dilute solution.
-
Gentle Warming: Gentle warming of the solution may help dissolve the compound. However, be cautious as excessive heat can lead to degradation.
-
Sonication: Use of an ultrasonic bath can aid in the dissolution of suspended particles.
-
Co-solvent System: For aqueous-based experiments, consider preparing a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then diluting it into your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q2: I observe a color change in my BCPT solution over time. Is this normal?
A2: A color change, such as the appearance of a yellowish tint, can indicate degradation of the BCPT molecule. This is more likely to occur under specific conditions:
-
Exposure to Light: Photodegradation can occur upon prolonged exposure to light.
-
Oxidative Stress: The presence of oxidizing agents can lead to the formation of colored degradation products.
-
Extreme pH: Highly acidic or basic conditions can catalyze the hydrolysis of the acylthiourea linkage.
Troubleshooting Steps:
-
Protect from Light: Store BCPT solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Use Freshly Prepared Solutions: Whenever possible, prepare BCPT solutions fresh before use to minimize degradation over time.
-
Degas Solvents: If oxidative degradation is suspected, using degassed solvents can help mitigate this issue.
-
Control pH: Maintain the pH of your solution within a stable range, avoiding harsh acidic or basic conditions if possible.
Q3: How can I assess the stability of my BCPT solution?
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is essential for accurately assessing the stability of your BCPT solution. This involves monitoring the concentration of the parent compound and detecting the appearance of any degradation products over time.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of BCPT in the experimental solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Poor Solubility of BCPT
Possible Cause: Inappropriate solvent or concentration.
Troubleshooting Workflow:
References
how to confirm purity of synthesized 1-benzoyl-3-(4-chlorophenyl)-2-thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the purity of synthesized 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques to confirm the purity of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea?
A1: The primary techniques for purity confirmation include spectroscopy (¹H NMR, ¹³C NMR, FT-IR), mass spectrometry (MS), and determination of the melting point. For quantitative analysis of purity and separation of impurities, High-Performance Liquid Chromatography (HPLC) is often employed. Elemental analysis can provide definitive confirmation of the elemental composition.
Q2: What is the expected molecular weight of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea?
A2: The molecular formula of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea is C₁₄H₁₁ClN₂OS. The expected molecular weight is approximately 290.77 g/mol . Mass spectrometry should show a molecular ion peak corresponding to this mass.
Q3: My synthesized compound has a broad melting point range. What does this indicate?
A3: A broad melting point range typically indicates the presence of impurities. A pure compound should have a sharp melting point range of less than 2°C[1]. Impurities disrupt the crystal lattice of the compound, leading to a depression and broadening of the melting point. Recrystallization of your product is recommended to improve purity.
Q4: The baseline of my HPLC chromatogram is drifting. What could be the cause?
A4: A drifting HPLC baseline can be caused by several factors, including temperature fluctuations in the column, a non-equilibrated column, or contamination in the detector flow cell. Ensure the column oven maintains a stable temperature, allow sufficient time for column equilibration with the mobile phase, and flush the flow cell if contamination is suspected.
Troubleshooting Guides
Spectroscopic Analysis
Issue: Unexpected peaks are observed in the ¹H NMR spectrum.
Possible Causes & Solutions:
-
Residual Solvent: Small peaks corresponding to the deuterated solvent or other solvents used during synthesis and purification (e.g., acetone, ethanol) may be present. Compare the chemical shifts of the unknown peaks with common laboratory solvent charts.
-
Starting Materials: Unreacted benzoyl isothiocyanate or 4-chloroaniline may be present. Compare the spectrum to the known spectra of the starting materials.
-
Isomers: Synthesis may result in isomeric products. Carefully compare the obtained spectrum with literature data for different isomers of benzoyl-chlorophenyl-thiourea.
-
Degradation: The compound may have degraded. Ensure the sample was stored properly before analysis.
Issue: The characteristic C=O or C=S peaks in the FT-IR spectrum are weak or shifted.
Possible Causes & Solutions:
-
Impure Sample: The presence of impurities can affect the intensity and position of characteristic peaks. Purify the sample by recrystallization.
-
Tautomerization: Thiourea derivatives can exist in tautomeric forms[2]. This can lead to changes in the vibrational frequencies of the C=O and C=S bonds.
-
Improper Sample Preparation: For KBr pellets, ensure the sample is thoroughly ground and uniformly mixed with dry KBr. For thin-film analysis, ensure the solvent has completely evaporated.
Chromatographic Analysis (HPLC)
Issue: Multiple peaks are observed in the HPLC chromatogram.
Possible Causes & Solutions:
-
Impurities: The presence of multiple peaks is a clear indication of an impure sample containing starting materials, by-products, or degradation products.
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion and the appearance of extraneous peaks. Whenever possible, dissolve the sample in the mobile phase.
-
Contamination: Contamination from the sample vial, solvent, or the HPLC system itself can introduce extra peaks. Run a blank injection of the mobile phase to check for system contamination.
Experimental Protocols
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 1-benzoyl-3-(4-chlorophenyl)-2-thiourea in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Interpretation: Analyze the chemical shifts, integration values, and splitting patterns of the signals to confirm the presence of the expected protons in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.
-
Interpretation: Identify the characteristic absorption bands for the functional groups present in 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, such as N-H, C=O, C=S, and aromatic C-H vibrations.
High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of methanol and water or acetonitrile and water, and degas it thoroughly.
-
Column: Use a reverse-phase column (e.g., C18).
-
Instrumentation: Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase.
-
Injection and Analysis: Inject a small volume (e.g., 10-20 µL) of the sample solution and run the analysis.
-
Data Analysis: A single, sharp peak in the chromatogram indicates a high degree of purity. The presence of multiple peaks suggests the presence of impurities.
Data Presentation
Table 1: Expected Analytical Data for Pure 1-benzoyl-3-(4-chlorophenyl)-2-thiourea
| Parameter | Expected Value | Reference |
| Melting Point | Sharp range, e.g., 126-127°C | [1] |
| ¹H NMR (DMSO-d₆) | δ 12.59 (s, 1H, N-H), δ 11.58 (s, 1H, N-H), δ 7.45-8.00 (m, 9H, Ar-H) | [2] |
| ¹³C NMR (DMSO-d₆) | Characteristic peaks for C=S, C=O, and aromatic carbons. | |
| FT-IR (cm⁻¹) | ~3100-3300 (N-H stretching), ~1670 (C=O stretching), ~1250 (C=S stretching) | [3] |
| Mass Spectrum (m/z) | Molecular ion [M]⁺ at ~290/292 (due to ³⁵Cl/³⁷Cl isotopes) | [2] |
| Elemental Analysis | C: ~57.83%, H: ~3.81%, N: ~9.63%, S: ~11.03% | Calculated |
Visualizations
Caption: Workflow for the synthesis, purification, and purity confirmation of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.
Caption: Troubleshooting guide for unexpected peaks in the ¹H NMR spectrum.
References
effect of temperature and reaction time on thiourea synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of thiourea, with a specific focus on the critical parameters of temperature and reaction time. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing thiourea?
A1: Several methods are employed for thiourea synthesis, with the most common including:
-
The isomerization of ammonium thiocyanate.[3]
-
The reaction of calcium cyanamide with hydrogen sulfide.[3]
-
The reaction of cyanamide with hydrogen sulfide.[1]
Q2: How does reaction temperature generally affect thiourea synthesis?
A2: Reaction temperature is a critical factor influencing both the yield and purity of thiourea. Initially, increasing the temperature generally enhances the reaction rate and yield by providing the necessary activation energy.[2] However, excessively high temperatures can lead to the decomposition of the product and an increase in side reactions, which ultimately reduces the overall yield and purity.[1][2]
Q3: What is the typical impact of reaction time on the synthesis of thiourea?
A3: Reaction time is another crucial parameter that must be optimized. Insufficient reaction time will result in an incomplete reaction and consequently a lower yield. Conversely, extending the reaction time beyond the optimal duration can lead to the decomposition of thiourea and the formation of unwanted byproducts, which can decrease the yield and complicate the purification process.[2]
Troubleshooting Guide
Issue 1: Low Yield of Thiourea
-
Possible Cause 1: Suboptimal Reaction Temperature.
-
Troubleshooting: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If the temperature is too high, the product may decompose, or side reactions may become more prevalent.[1][2] Refer to the data summary table below for optimal temperature ranges for different synthetic routes. For the synthesis from urea and Lawesson's reagent, the optimal temperature is around 75°C (348K).[1][2]
-
-
Possible Cause 2: Inappropriate Reaction Time.
-
Possible Cause 3: Incorrect Stoichiometry of Reactants.
-
Troubleshooting: An improper ratio of starting materials can lead to a lower yield. For instance, in the synthesis using urea and Lawesson's reagent, an excess of Lawesson's reagent can lead to steric hindrance and a decreased molecular collision rate, thus reducing the yield.[1]
-
Issue 2: Impure Product
-
Possible Cause 1: High Reaction Temperature.
-
Troubleshooting: Elevated temperatures can promote the formation of byproducts.[1] It is crucial to maintain the reaction temperature within the optimal range. For example, in the synthesis from ammonium thiocyanate, temperatures above the melting point are required, but excessively high temperatures can lead to an equilibrium mixture that is difficult to separate.[3]
-
-
Possible Cause 2: Presence of Unreacted Starting Materials.
-
Troubleshooting: This can be due to insufficient reaction time or suboptimal temperature. Ensure the reaction is allowed to proceed for the recommended duration at the optimal temperature. Purification techniques such as recrystallization may be necessary to remove unreacted starting materials.
-
Data Presentation: Effect of Temperature and Reaction Time on Thiourea Yield
| Synthesis Method | Reactants | Temperature (°C) | Reaction Time (hours) | Yield (%) | Notes |
| Nucleophilic Substitution | Urea and Lawesson's Reagent | 70 | 4 | ~55 | Yield increases with temperature up to 75°C.[2] |
| Nucleophilic Substitution | Urea and Lawesson's Reagent | 75 (348K) | 3.5 | ~64.14 | Optimal conditions for this method.[1][2] |
| Nucleophilic Substitution | Urea and Lawesson's Reagent | 80 | 4 | ~60 | Yield decreases at temperatures above 75°C.[2] |
| Isomerization | Ammonium Thiocyanate | 140-145 | 5-6 | Not specified, but equilibrium is reached at ~25% conversion.[3] | The cooled melt is treated with cold water to separate thiourea from unreacted ammonium thiocyanate. |
| From Calcium Cyanamide | Calcium Cyanamide and Hydrogen Sulfide | Below 20, then heated to 70 | Several hours | Not specified | This is a multi-step process involving the introduction of CO2 and H2S at controlled temperatures. |
Experimental Protocols
Synthesis of Thiourea from Urea and Lawesson's Reagent
-
Reactants: Urea and Lawesson's reagent.
-
Solvent: Tetrahydrofuran (THF).
-
Procedure:
Mandatory Visualization
Caption: General Workflow for Thiourea Synthesis.
References
preventing decomposition of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea to prevent its decomposition.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to light, moisture, or elevated temperatures. | Store the compound in a tightly sealed, amber-colored vial in a desiccator at the recommended temperature. |
| Inconsistent experimental results | Decomposition of the compound leading to reduced purity and the presence of impurities that may interfere with the experiment. | Verify the purity of the compound using appropriate analytical methods before use. If degradation is confirmed, procure a fresh batch and review storage protocols. |
| Appearance of new peaks in analytical profiles (e.g., HPLC, TLC) | Chemical degradation of the compound. | Characterize the new peaks to identify potential degradation products. Review storage conditions and handling procedures to identify the cause of decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea?
A1: To ensure the long-term stability of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, it is recommended to store the compound under the following conditions:
| Parameter | Recommended Condition |
| Temperature | 2-8°C is ideal for long-term storage. For short-term storage, 15-25°C is acceptable. |
| Light | Protect from light by storing in an amber-colored vial or a light-blocking container. |
| Moisture | Store in a desiccator with a suitable desiccant to maintain a dry environment. The container should be tightly sealed. |
| Atmosphere | For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). |
Q2: What are the potential degradation pathways for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea?
A2: Based on the general reactivity of thiourea derivatives, the following degradation pathways are possible for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea:
-
Hydrolysis: The amide and thiourea functional groups can be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. This can lead to the cleavage of the molecule, potentially forming benzoic acid, 4-chloroaniline, and other related compounds.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic decomposition. Studies on similar benzoylthiourea derivatives have shown that photolysis can lead to the formation of various degradation products through complex reaction pathways.[1] The insecticide diafenthiuron, a thiourea derivative, is also known to degrade in sunlight.[2]
-
Thermal Decomposition: Elevated temperatures can cause the thermal degradation of the compound. Research on N-benzoyl-N'-phenylthiourea has demonstrated that thermolysis can occur at high temperatures, leading to the homolysis of amide and thioamide bonds and the formation of a complex mixture of products.[1]
-
Oxidation: The thiourea moiety is susceptible to oxidation, which can lead to the formation of the corresponding urea derivative or other oxidized species.
Q3: How can I detect the decomposition of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea?
A3: Several analytical techniques can be employed to assess the purity and detect degradation of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea:
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to check for the presence of impurities. The appearance of additional spots besides the main spot of the compound indicates degradation. The purity of N-(p-chlorophenyl)-N'-benzoyl thiourea has been monitored using TLC.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity and can be used to separate and quantify the parent compound and its degradation products.
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: Changes in the IR spectrum, such as the appearance of new peaks or the disappearance of characteristic peaks (e.g., C=S, C=O, N-H stretches), can indicate chemical changes in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help in the identification of degradation products by comparing the spectra of stored samples with that of a fresh, pure sample.
-
Mass Spectrometry (MS): MS can be used to identify the molecular weights of potential degradation products, aiding in their structural elucidation.
-
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea in a suitable solvent (e.g., acetone or dichloromethane) to a concentration of approximately 1 mg/mL.
-
TLC Plate: Use a silica gel 60 F254 TLC plate.
-
Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) can be a starting point for the mobile phase. The optimal mobile phase should be determined experimentally to achieve good separation.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.
-
Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). The presence of more than one spot indicates the presence of impurities.
Visualizations
Caption: Potential degradation pathways for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.
Caption: Troubleshooting workflow for suspected compound decomposition.
References
Validation & Comparative
Structure-Activity Relationship of Chlorophenyl Thiourea Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chlorophenyl thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR) in anticancer, antimicrobial, and enzyme inhibitory applications. The information is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to facilitate further research and drug development.
I. Comparative Biological Activities
The biological efficacy of chlorophenyl thiourea derivatives is significantly influenced by the substitution pattern on the chlorophenyl ring and the nature of the other substituents on the thiourea moiety. The following tables summarize the quantitative data from various studies, highlighting these relationships.
Anticancer Activity
Chlorophenyl thiourea derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The position of the chlorine atom on the phenyl ring, as well as the presence of other functional groups, plays a crucial role in their anticancer activity.
Table 1: Anticancer Activity (IC50 in µM) of Chlorophenyl Thiourea Derivatives
| Compound/Derivative | Substitution on Phenyl Ring | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | SW480 (Colon) | SW620 (Colon) | PC3 (Prostate) | A549 (Lung) | Reference |
| 1 | 3-Chloro-4-fluoro | - | - | - | 7.3-9.0 | 9.4 ± 1.85 | - | - | [1] |
| 2 | 3,4-Dichloro | - | - | - | 7.3-9.0 | 1.5 ± 0.72 | - | - | [1] |
| 3 | N/A | - | - | - | - | 5.8 ± 0.76 | 13.7 ± 7.04 | - | [1] |
| 4 | 4-Chloro | - | - | - | - | - | 6.9 ± 1.64 | - | [1] |
| 5 | N/A | - | - | - | 7.3-9.0 | - | - | - | [1] |
| 9 | 4-Chloro | - | - | - | - | 7.6 ± 1.75 | - | - | [1] |
| N-(p-chlorophenyl)-N'-Benzoyl thiourea | 4-Chloro | - | - | - | - | - | - | - | [2] |
| Fluorinated Pyridine Derivative (4a) | Not Specified | - | 4.8 | - | - | - | - | - | [3] |
| Thiourea 10 series | Various | - | - | - | - | - | - | 19.2-112.5 | [4] |
| Thiourea 11 series | Various | - | - | - | - | - | - | 19.2-112.5 | [4] |
| Doxorubicin (Standard) | - | 8.29 | 7.46 | 4.56 | - | - | - | - | [2] |
| Cisplatin (Standard) | - | - | 18.8 | - | - | 6.3 ± 0.70 | 8.2 ± 4.08 | - | [1][3] |
| 5-Fluorouracil (Standard) | - | - | 4.9 | - | - | - | - | - | [3] |
N/A: Not explicitly specified in the provided search results.
SAR Insights for Anticancer Activity:
-
Position of Chlorine: Dichloro-substitution, particularly at the 3 and 4 positions of the phenyl ring, appears to enhance cytotoxic activity against colon cancer cell lines.[1]
-
Halogen Substitution: The presence of fluorine in conjunction with chlorine (3-chloro-4-fluoro) also results in potent activity.[1]
-
Comparison with Standards: Several chlorophenyl thiourea derivatives have shown comparable or even superior activity to standard anticancer drugs like cisplatin and 5-fluorouracil.[1][3]
Antimicrobial Activity
These derivatives have also been investigated for their efficacy against various microbial pathogens. A notable trend is their selective and potent activity against Gram-positive bacteria.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Chlorophenyl Thiourea Derivatives
| Compound/Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| Tetrafluoro Pyridine Derivative (4a) | 1.95-15.63 | 1.95-15.63 | 1.95-15.63 | 1.95-15.63 | >250 | [3] |
| Fluoro Methoxy Derivative (3d) | 7.81-250 | 7.81-250 | 7.81-250 | 7.81-250 | >250 | [3] |
| Fluorinated Benzothiazole Derivative (4b) | 7.81-250 | 7.81-250 | 7.81-250 | 7.81-250 | >250 | [3] |
| Thiourea Derivative (TD4) | 2-16 | - | >256 | >256 | - | [5] |
| Compound 7a (Thiadiazole Moiety) | 0.95-3.25 | 0.95-3.25 | 0.95-3.25 | 0.95-3.25 | 0.95-3.25 | [6] |
| Compound 7b (Thiadiazole Moiety) | 0.95-3.25 | 0.95-3.25 | 0.95-3.25 | 0.95-3.25 | 0.95-3.25 | [6] |
| Compound 8 (Imidazole Moiety) | 0.95-3.25 | 0.95-3.25 | 0.95-3.25 | 0.95-3.25 | 0.95-3.25 | [6] |
| Ampicillin (Standard) | - | - | - | - | - | [6] |
| Amphotericin B (Standard) | - | - | - | - | - | [3] |
SAR Insights for Antimicrobial Activity:
-
Gram-Selectivity: Many derivatives show potent activity against Gram-positive bacteria like S. aureus but are less effective against Gram-negative bacteria such as E. coli and P. aeruginosa.[5] This is likely due to the differences in the bacterial cell wall structure.
-
Fluorine Substitution: Increasing the number of fluorine substitutions, as seen in the tetrafluoro pyridine derivative, appears to enhance antibacterial activity.[3]
-
Heterocyclic Moieties: The incorporation of thiadiazole and imidazole moieties can lead to broad-spectrum antimicrobial activity, including antifungal effects.[6]
Enzyme Inhibition
Chlorophenyl thiourea derivatives have been identified as potent inhibitors of various enzymes, including urease and cholinesterases, which are implicated in several pathological conditions.
Table 3: Enzyme Inhibitory Activity (IC50) of Chlorophenyl Thiourea Derivatives
| Compound/Derivative | Target Enzyme | IC50 Value | Standard Inhibitor | Standard IC50 | Reference |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Acetylcholinesterase (AChE) | 50 µg/mL | Galantamine | 15 µg/mL | [7] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Butyrylcholinesterase (BChE) | 60 µg/mL | Galantamine | 15 µg/mL | [7] |
| 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea (4i) | Jack Bean Urease | 0.0019 ± 0.0011 µM | Thiourea | 4.7455 ± 0.0545 µM | [8] |
| N-monoarylacetothiourea (b19) | H. pylori Urease (extracted) | 0.16 ± 0.05 µM | Acetohydroxamic acid (AHA) | 27.2 µM | [9][10] |
| N-monoarylacetothiourea (b19) | H. pylori Urease (intact cell) | 3.86 ± 0.10 µM | Acetohydroxamic acid (AHA) | 169.9 µM | [9][10] |
SAR Insights for Enzyme Inhibition:
-
Urease Inhibition: The presence of a 3-chloro-2-methylphenyl group in the thiourea structure leads to exceptionally potent urease inhibition, far exceeding the standard inhibitor.[8] The monosubstituted thiourea moiety is suggested to penetrate the urea binding site of the enzyme.[9][10]
-
Cholinesterase Inhibition: A 3-chlorophenyl substituent on the thiourea backbone results in significant inhibition of both AChE and BChE.[7]
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the chlorophenyl thiourea derivatives in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[13]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
After the incubation period, add 20 µL of the MTT stock solution to each well.[13]
-
Incubate the plate for an additional 1.5 to 4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[13][14]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12][13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.[13][14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.
-
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][8][15]
-
Preparation of Inoculum:
-
From a pure overnight culture of the test bacterium on an appropriate agar plate, pick 3-4 colonies and suspend them in a sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4][15]
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of the chlorophenyl thiourea derivatives in the broth. The concentration range should be chosen to encompass the expected MIC value.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 200 µL.
-
Incubate the microtiter plate at 37°C for 16-20 hours.[15]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Optionally, a growth indicator like resazurin can be added to aid in the visualization of bacterial growth.[5]
-
Enzyme Inhibition: Urease Inhibition Assay
This assay measures the inhibitory effect of compounds on the activity of urease, which catalyzes the hydrolysis of urea to ammonia.[9][10][16]
-
Reagent Preparation:
-
Prepare a solution of Jack Bean Urease (e.g., 1 mg/mL) in a phosphate buffer (100 mM, pH 7.4).
-
Prepare a urea solution (e.g., 30 mM) in the same buffer.
-
Prepare solutions of the test compounds and a standard inhibitor (e.g., thiourea or acetohydroxamic acid) at various concentrations.
-
Prepare the phenol reagent (e.g., 1% w/v phenol and 0.005% w/v sodium nitroprusside) and the alkali reagent (e.g., 0.5% w/v sodium hydroxide and 0.1% active chlorine NaOCl).
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution, 25 µL of the urease enzyme solution, and 50 µL of the urea solution to each well.
-
Incubate the mixture at 37°C for 30 minutes.
-
After incubation, add 50 µL of the phenol reagent and 50 µL of the alkali reagent to each well.
-
Incubate the plate at 37°C for another 50 minutes to allow for color development.[9]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the resulting indophenol blue color at 625-630 nm using a microplate reader.[9][16]
-
Calculate the percentage of urease inhibition for each compound concentration compared to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value from the dose-response curve.
-
Enzyme Inhibition: Anticholinesterase Activity Assay (Ellman's Method)
Ellman's method is a simple, rapid, and sensitive colorimetric method for determining acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.[3][11][12][13]
-
Reagent Preparation:
-
Prepare a phosphate buffer (0.1 M, pH 8.0).
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) (e.g., 10 mM) in the phosphate buffer.
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine iodide (BTCI) for BChE (e.g., 75 mM), in deionized water.
-
Prepare a solution of the enzyme (AChE or BChE) in the phosphate buffer.
-
Prepare solutions of the test compounds and a standard inhibitor (e.g., galantamine) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 2.6 mL of phosphate buffer, 0.1 mL of DTNB solution, and the test compound at different concentrations.
-
Add 0.04 mL of the enzyme solution to the mixture and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 0.04 mL of the substrate (ATCI or BTCI).[12]
-
-
Absorbance Measurement and Data Analysis:
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value from the dose-response curve.
-
III. Visualizing the Mechanism: Signaling Pathways
Understanding the molecular mechanisms by which chlorophenyl thiourea derivatives exert their biological effects is crucial for rational drug design. Several studies have indicated that their anticancer activity is mediated through the modulation of key signaling pathways.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Certain thiourea derivatives have been shown to inhibit this pathway.[1][17]
Caption: Inhibition of the EGFR signaling cascade by chlorophenyl thiourea derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including chlorophenyl thiourea derivatives, exert their cytotoxic effects by inducing apoptosis.[9][18][19][20]
References
- 1. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 8. youtube.com [youtube.com]
- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. ClinPGx [clinpgx.org]
- 17. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antibacterial Activity: Fluorinated vs. Chlorinated Benzoylthioureas
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Benzoylthiourea derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the antibacterial potency of fluorinated versus chlorinated benzoylthioureas, supported by experimental data, to inform future drug design and development efforts.
Quantitative Comparison of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of fluorinated and chlorinated benzoylthiourea derivatives against various bacterial strains. Lower MIC values indicate higher antibacterial efficacy.
| Compound ID | Halogen Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| Fluorinated Derivatives | ||||
| 5a | 4-Fluoro | Escherichia coli | >128 | [1] |
| 5a | 4-Fluoro | Pseudomonas aeruginosa | >128 | [1] |
| 5a | 4-Fluoro | Staphylococcus aureus | >128 | [1] |
| 5a | 4-Fluoro | Enterococcus faecalis | >128 | [1] |
| 5b | 2-Fluoro | Escherichia coli | >128 | [1] |
| 5b | 2-Fluoro | Pseudomonas aeruginosa | >128 | [1] |
| 4-fluorobenzoylthiourea α-alanine | 4-Fluoro | Staphylococcus aureus | Not specified, but noted as strongest activity | [2] |
| 4-fluorobenzoylthiourea β-alanine | 4-Fluoro | Not specified | Weakest activity among tested | [2] |
| Chlorinated Derivatives | ||||
| 4-chlorobenzoylthiourea β-alanine | 4-Chloro | Not specified | Weak to strong activity | [2] |
| N-(4-methylbenzoyl)-N′-(4-chloro-2-nitrophenyl)thiourea | 4-Chloro | Not specified | Exhibited antibacterial activity | [3] |
| 3,5-dichlorobenzo[b]thiophene-2-carboxamide derivative | 3,5-Dichloro | E. coli, P. vulgaris, B. megaterium, S. aureus | Not specified | [3] |
Key Observations:
-
Direct quantitative comparison of MIC values between fluorinated and chlorinated benzoylthioureas from a single study is limited in the available literature.
-
Studies on fluorinated derivatives suggest that the position of the fluorine atom influences the antibacterial spectrum. For instance, compounds with a single fluorine atom have demonstrated notable antibacterial effects.[3]
-
The addition of chlorine atoms to the phenyl group of thiourea derivatives has been shown to confer good antibacterial activity.[4]
-
Electron-withdrawing groups, such as halogens, on the benzoyl ring are generally associated with enhanced antibacterial activity.[4]
Experimental Protocols
The antibacterial activity of benzoylthiourea derivatives is primarily assessed through the determination of the Minimum Inhibitory Concentration (MIC) using standard microbiology techniques.
Method for Determining Minimum Inhibitory Concentration (MIC)
A widely used method is the broth microdilution method .
-
Preparation of Bacterial Inoculum: Pure cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a standardized cell density (typically 1.5 x 10⁸ CFU/mL). The inoculum is then diluted to the final test concentration.
-
Preparation of Test Compounds: The synthesized benzoylthiourea derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This is typically observed as the absence of turbidity in the well.
Visualizations
Experimental Workflow for Antibacterial Activity Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action: DNA Gyrase Inhibition
Caption: Inhibition of DNA gyrase by benzoylthiourea derivatives.
References
- 1. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity Of Benzoyl And Halobenzoyl Thiourea Bearing Α- And Β-Alanine [ideas.repec.org]
- 3. mdpi.com [mdpi.com]
- 4. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: X-ray Crystallography Validation of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea
A definitive guide to the structural elucidation of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, this document provides a comparative analysis of its validation by single-crystal X-ray diffraction against other analytical techniques. Detailed experimental protocols and comprehensive data are presented to offer researchers, scientists, and drug development professionals a thorough understanding of its three-dimensional conformation.
The precise determination of a molecule's three-dimensional structure is paramount in the fields of medicinal chemistry and materials science. For the compound 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, a thiourea derivative of significant interest due to the diverse biological activities of this class of compounds, single-crystal X-ray crystallography provides the most unambiguous and detailed structural information.[1][2][3] This guide delves into the crystallographic data, offering a comparison with other characterization methods and related structures.
Structural Confirmation: A Comparative Overview
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for confirming the chemical identity and connectivity of a synthesized compound, they provide indirect information about the spatial arrangement of atoms.[2][4] X-ray crystallography, in contrast, offers a direct visualization of the molecular structure in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.
Crystallographic Data for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea
The crystal structure of the title compound has been determined and reported, providing a wealth of information about its molecular geometry and packing in the solid state.[5]
| Crystallographic Parameter | Value [5] |
| Chemical Formula | C14H11ClN2OS |
| Formula Weight | 290.76 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.9530 (5) |
| b (Å) | 12.2293 (14) |
| c (Å) | 14.8754 (17) |
| α (°) | 65.832 (2) |
| β (°) | 89.487 (2) |
| γ (°) | 82.995 (3) |
| Volume (ų) | 650.52 (13) |
| Z | 2 |
| Temperature (K) | 120 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I > 2σ(I)] | R1 = 0.044, wR2 = 0.111 |
Key Structural Features:
-
The dihedral angle between the two aromatic rings (benzoyl and 4-chlorophenyl) is 43.93 (6)°.[5]
-
The molecule exists in the thione form, which is typical for this class of compounds.[1]
-
An important feature is the presence of an intramolecular hydrogen bond between one of the thiourea nitrogen protons and the carbonyl oxygen atom, which stabilizes the molecular conformation.[4]
Comparison with a Structurally Similar Compound
To provide context, the crystallographic data for a related compound, 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea, is presented below. While the core structure is similar, the substitution on the benzoyl ring can influence the crystal packing and molecular conformation.
| Crystallographic Parameter | 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea [4] |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.038(3) |
| b (Å) | 6.330(6) |
| c (Å) | 18.912(5) |
| β (°) | 100.32(3) |
| Intramolecular H-bond (N-H···O) | Yes |
| Intermolecular H-bond (N-H···S) | Yes |
This comparison highlights how a seemingly minor change in the chemical structure can lead to a different crystal system and unit cell parameters. However, the key intramolecular and intermolecular hydrogen bonding motifs are conserved.
Experimental Protocols
Synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea
A common synthetic route involves the reaction of benzoyl isothiocyanate with 4-chloroaniline.[6]
-
Preparation of Benzoyl Isothiocyanate: Benzoyl chloride is reacted with a thiocyanate salt (e.g., potassium thiocyanate) in a suitable solvent like acetone.
-
Reaction with Amine: 4-chloroaniline is then added to the solution of benzoyl isothiocyanate.
-
Workup: The resulting mixture is typically poured into acidified water to precipitate the product, which is then filtered, washed, and recrystallized to obtain pure crystals suitable for X-ray diffraction.[6]
Single-Crystal X-ray Diffraction
The following provides a generalized workflow for the structural determination by single-crystal X-ray diffraction.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Data Collection and Refinement:
A suitable single crystal is mounted on a diffractometer. For 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, data was collected at a low temperature (120 K) to minimize thermal vibrations.[5] The diffraction data were collected using a Bruker SMART CCD area-detector diffractometer with Mo Kα radiation.[5] The collected data were then processed, and the structure was solved using direct methods and refined on F².[5]
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques are essential for a comprehensive characterization.
References
- 1. 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 1-benzoyl-3-(4-fluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea and Alternatives as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea and other thiourea derivatives against carbonic anhydrase (CA) isoforms. The data is contextualized with the performance of the well-established CA inhibitor, Acetazolamide. This document is intended to support research and development efforts in the discovery of novel CA inhibitors.
Performance Comparison of Carbonic Anhydrase Inhibitors
The inhibitory potency of various thiourea derivatives against different human carbonic anhydrase (hCA) isoforms is summarized below. While specific data for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea was not found in the reviewed literature, the provided data for structurally related compounds offers valuable insights into the potential efficacy of this class of molecules.
| Compound | Target Isoform | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiourea Derivatives | ||||
| 4-[3-(4-Chlorobenzoyl)thioureido]benzoic acid | Not Specified | Not Specified | Not Specified | Not Specified |
| Sulfonamide-substituted thiourea derivative (Compound 18) | hCA-IX | 0.21 ± 0.09 | Acetazolamide | 1.19 ± 0.04 |
| Phthalazine substituted thiourea derivative (Compound 3a) | hCA I | 6.40 | Acetazolamide | - |
| hCA II | 6.13 | Acetazolamide | - | |
| Standard Inhibitors | ||||
| Acetazolamide | hCA II | 0.02, 0.44 | - | - |
| hCA IX | 0.03[1] | - | - | |
| Methazolamide | hCA II | 0.02 | - | - |
| Benzenesulfonamide | hCA II | 2.0 | - | - |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the evaluation of potential enzyme inhibitors. A widely accepted method for assessing the efficacy of carbonic anhydrase inhibitors is the esterase assay, which is a modification of the Wilbur-Anderson assay.
IC50 Determination via Colorimetric Assay
This protocol outlines a common method for determining the IC50 values of inhibitors against carbonic anhydrase.
Materials:
-
Purified carbonic anhydrase (e.g., from bovine erythrocytes)
-
p-Nitrophenyl acetate (pNPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
The inhibitor compound (e.g., 1-benzoyl-3-(4-chlorophenyl)-2-thiourea) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the carbonic anhydrase in Tris-HCl buffer. Prepare serial dilutions of the inhibitor compound to be tested.
-
Assay Reaction: In a 96-well plate, add the Tris-HCl buffer, the enzyme solution, and varying concentrations of the inhibitor. A control well without the inhibitor should also be prepared.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl acetate. The final volume in each well should be consistent.
-
Measurement: Immediately measure the absorbance at 400 nm in a kinetic mode at regular intervals for a defined period (e.g., 10 minutes) at room temperature. The product of the reaction, p-nitrophenol, absorbs at this wavelength.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, which can be determined from the dose-response curve.
-
Visualizing the Experimental and Mechanistic Frameworks
To better illustrate the processes involved in the evaluation and action of carbonic anhydrase inhibitors, the following diagrams are provided.
Caption: Workflow for determining the IC50 of a carbonic anhydrase inhibitor.
References
Unveiling Binding Affinities: A Comparative Docking Study of Thiourea Derivatives in Enzyme Active Sites
A detailed computational analysis reveals the significant potential of thiourea derivatives as potent enzyme inhibitors, offering promising avenues for future drug development. This guide provides a comparative overview of their binding interactions within the active sites of various key enzymes, supported by quantitative data and detailed experimental protocols.
Thiourea and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Their ability to engage in multiple non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, makes them attractive candidates for designing enzyme inhibitors.[2] This comparative guide synthesizes findings from several molecular docking studies to provide a clear perspective on the binding efficacy of different thiourea derivatives against a range of therapeutically relevant enzymes.
Comparative Binding Analysis of Thiourea Derivatives
Molecular docking simulations are instrumental in predicting the binding conformations and affinities of small molecules within the active site of a target protein.[][4] The data presented below summarizes the docking scores and binding energies of various thiourea derivatives against several enzymes, highlighting their potential as inhibitors. A lower docking score or binding energy generally indicates a more favorable binding interaction.
| Thiourea Derivative | Target Enzyme | Docking Software | Docking Score / Binding Energy | Key Interacting Residues | Reference |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3) | Acetylcholinesterase (AChE) | Not Specified | -10.01 kJ/mol | Not Specified | [5] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3) | Butyrylcholinesterase (BChE) | Not Specified | -8.04 kJ/mol | Not Specified | [5] |
| Benzoylthiourea (BTU) | PBP2a (MRSA) | MOE 2022.02 | < -5.7574 kcal/mol | Asp296, Tys272, Lys273 | [6] |
| 1,3-dibenzoylthiourea (DBTU) | PBP2a (MRSA) | MOE 2022.02 | < -5.7574 kcal/mol | Asp296, Tys272, Lys273 | [6] |
| 1,3-dibenzoylthiourea (DBTU) | FaBH (M. tuberculosis) | MOE 2022.02 | < -4.7935 kcal/mol | Not Specified | [6] |
| Naproxen-Thiourea Derivative 1 | AKT2 | OEDocking | Not Specified | Not Specified | [7] |
| Naproxen-Thiourea Derivative 1 | mTOR | OEDocking | Not Specified | Not Specified | [7] |
| Naproxen-Thiourea Derivative 16 & 17 | EGFR | AutoDock Vina | Not Specified | Not Specified | [7] |
| Naproxen-Thiourea Derivative 16 & 17 | AKT2 | AutoDock Vina | Not Specified | Not Specified | [7] |
| Naproxen-Thiourea Derivative 16 & 17 | VEGFR1 | AutoDock Vina | Not Specified | Not Specified | [7] |
| Benzenesulfonamide-Thiourea Derivative 3i | M. tuberculosis enoyl reductase InhA | MOE 10.2008 | -10.44 kcal/mol | Met 98 | [8] |
| Benzenesulfonamide-Thiourea Derivative 3s | M. tuberculosis enoyl reductase InhA | MOE 10.2008 | Not Specified | Ser 20 | [8] |
| HPMCT Metal Complexes (1-4) | Bacterial Tyrosinase | Not Specified | -5.86 to -6.32 kcal/mol | Not Specified | [9] |
Experimental Protocols: A Generalized Workflow
The methodologies employed in the cited studies generally follow a standardized workflow for molecular docking. This protocol ensures the reliability and reproducibility of the in silico experiments.
1. Preparation of the Receptor (Enzyme):
-
The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a specific force field (e.g., AMBER, CHARMM).
-
The protein structure is then energy minimized to relieve any steric clashes.
2. Preparation of the Ligands (Thiourea Derivatives):
-
The two-dimensional structures of the thiourea derivatives are sketched using chemical drawing software.
-
These 2D structures are converted into three-dimensional models.
-
The geometry of the ligands is optimized, and charges are assigned.
3. Molecular Docking Simulation:
-
The prepared ligands are docked into the defined active site of the prepared receptor using molecular docking software such as AutoDock Vina, MOE (Molecular Operating Environment), or OEDocking.[7][8][10]
-
The docking algorithm explores various possible conformations and orientations of the ligand within the active site.
-
A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol or kJ/mol.[11]
4. Analysis of Docking Results:
-
The docking results are analyzed to identify the best-ranked pose for each ligand based on the docking score.
-
The binding mode of the ligand is visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the enzyme's active site.[9]
-
Validation of the docking protocol is often performed by re-docking the native co-crystallized ligand into the active site and calculating the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[7]
Visualizing the Docking Workflow
The following diagram illustrates the typical workflow of a comparative molecular docking study.
Caption: A generalized workflow for comparative molecular docking studies.
Signaling Pathways and Logical Relationships
The inhibition of enzymes by thiourea derivatives can impact various signaling pathways crucial for cellular function and disease progression. For instance, the inhibition of protein kinases like AKT2, mTOR, EGFR, and VEGFR1 can disrupt cancer cell survival and proliferation pathways.[7] Similarly, targeting bacterial enzymes such as DNA gyrase and topoisomerase IV can impede bacterial replication, offering a strategy for developing new antimicrobial agents.[12] The logical relationship in these studies involves correlating the in silico docking results with in vitro enzyme inhibition assays and cellular activity to validate the computational predictions.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory Screening of Thiourea Derivatives Based on Molecular Docking Studies - Sinteza 2022 [portal.sinteza.singidunum.ac.rs]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea and its Analogs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea (BCPT) and related thiourea derivatives on various cancer cell lines. The data presented is compiled from multiple studies to offer insights into the potential of this class of compounds as anti-cancer agents.
Introduction to 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea (BCPT)
1-Benzoyl-3-(4-chlorophenyl)-2-thiourea (BCPT) is a synthetic compound belonging to the thiourea class of molecules. Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2][3] The core structure, featuring a thiocarbonyl group flanked by two nitrogen atoms, allows for various substitutions that can modulate their biological effects. The presence of a benzoyl group and a chlorophenyl moiety in BCPT is anticipated to influence its lipophilicity and interaction with biological targets, potentially contributing to its cytotoxic activity.
Comparative Cytotoxicity Data
The following table summarizes the available 50% inhibitory concentration (IC50) values for thiourea derivatives, including compounds structurally similar to BCPT, across a range of cancer cell lines. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions. For comparison, data for Cisplatin, a commonly used chemotherapy drug, is also included where available.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-(phenylcarbamothioyl)-4-chloro-benzamide* | T47D | Breast Cancer | 0.44 mM (~440 µM) | Hydroxyurea | 4.58 mM |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 | Primary Colon Cancer | 9.0 | Cisplatin | - |
| SW620 | Metastatic Colon Cancer | 1.5 | Cisplatin | - | |
| K-562 | Chronic Myelogenous Leukemia | 6.3 | Cisplatin | - | |
| 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | Metastatic Colon Cancer | 9.4 | Cisplatin | - |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | Breast Cancer | 0.31 mM (~310 µM) | Hydroxyurea | 9.76 mM |
| T47D | Breast Cancer | 0.94 mM (~940 µM) | Hydroxyurea | - | |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | Breast Cancer | - | Erlotinib | - |
| T47D | Breast Cancer | - | Erlotinib | - | |
| HeLa | Cervical Cancer | - | Erlotinib | - |
Note: N-(phenylcarbamothioyl)-4-chloro-benzamide is structurally very similar to BCPT. The IC50 values presented are as reported in the cited literature and may be in mM (millimolar) or µM (micromolar). Conversions are provided for clarity.
Experimental Protocols
The most common method used to determine the cytotoxic activity of these compounds is the MTT assay.
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compound (e.g., BCPT) and vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be gently shaken for 15 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
-
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.
Potential Signaling Pathways Affected by Thiourea Derivatives
Caption: Potential signaling pathways modulated by thiourea derivatives leading to cancer cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
Performance Showdown: 1-benzoyl-3-(4-chlorophenyl)-2-thiourea Versus Standard Antibiotics in Bacterial Inhibition
A Comparative Analysis of Minimum Inhibitory Concentration (MIC) Values for Researchers and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Among the promising candidates are thiourea derivatives, with 1-benzoyl-3-(4-chlorophenyl)-2-thiourea emerging as a compound of interest. This guide provides a comparative analysis of the in vitro efficacy of this synthetic compound against standard antibiotics, focusing on Minimum Inhibitory Concentration (MIC) values. This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on its potential as a future antibacterial therapeutic.
Efficacy at a Glance: MIC Data Summary
The antibacterial activity of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea and a selection of standard antibiotics was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The MIC, the lowest concentration of a substance that prevents visible growth of a microorganism, is a critical measure of antimicrobial potency.
While direct comparative studies providing MIC values for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea against a wide array of standard antibiotics are limited, the available data for the compound and its close analogs, alongside established MIC ranges for conventional antibiotics against reference bacterial strains, allow for an initial assessment.
A study by Ali et al. (2020) synthesized and screened N-(p-chlorophenyl)-N'-benzoyl thiourea (a synonym for the target compound) against Staphylococcus aureus (ATCC 6538) and Escherichia coli (ATCC 9637)[1]. Other studies on structurally related benzoylthiourea derivatives have reported MIC values against S. aureus as low as 16 µg/mL and 32 µg/mL[2]. In contrast, some analogs have shown weak activity, with MICs exceeding 1000 µg/mL against methicillin-resistant S. aureus (MRSA).
For comparison, the MIC values for several standard antibiotics against reference strains of S. aureus (ATCC 25923) and E. coli (ATCC 25922) are presented in the table below. These values are based on established quality control ranges from the Clinical and Laboratory Standards Institute (CLSI) and other published studies.
| Compound | Test Organism | MIC Range (µg/mL) | Reference |
| 1-benzoyl-3-(4-chlorophenyl)-2-thiourea | Staphylococcus aureus | Data not available | - |
| Escherichia coli | Data not available | - | |
| Structurally Similar Benzoylthiourea Derivative | Staphylococcus aureus | 16 - 32 | [2] |
| Ciprofloxacin | E. coli ATCC 25922 | 0.004 - 0.015 | CLSI M100-ED32 |
| S. aureus ATCC 29213 | 0.12 - 0.5 | CLSI M100-ED32 | |
| Gentamicin | E. coli ATCC 25922 | 0.25 - 1 | CLSI M100-ED32 |
| S. aureus ATCC 29213 | 0.12 - 1 | CLSI M100-ED32 | |
| Vancomycin | S. aureus ATCC 29213 | 0.5 - 2 | CLSI M100-ED32 |
| Oxacillin | S. aureus ATCC 29213 | 0.12 - 0.5 | CLSI M100-ED32 |
| Ampicillin | E. coli ATCC 25922 | 2 - 8 | CLSI M100-ED32 |
Note: The MIC values for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea are not yet definitively established in publicly available literature. The provided range for a structurally similar compound is for reference and may not be representative of the exact efficacy of the target molecule.
Experimental Protocols: Determining the Minimum Inhibitory Concentration
The MIC values are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). This method provides a quantitative measure of a compound's in vitro antibacterial activity.
Broth Microdilution Method (CLSI Guideline M07)
-
Preparation of Antimicrobial Agent Stock Solution: The test compound, 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, and standard antibiotics are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Preparation of Microdilution Plates: A series of two-fold dilutions of the antimicrobial agents are prepared directly in 96-well microtiter plates containing a cation-adjusted Mueller-Hinton Broth (CAMHB). This results in a range of concentrations to be tested.
-
Inoculum Preparation: The bacterial strains (S. aureus and E. coli) are cultured overnight on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours under ambient air conditions.
-
Interpretation of Results: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Concluding Remarks
The available, albeit limited, data suggests that benzoylthiourea derivatives, including compounds structurally similar to 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, exhibit a wide range of antibacterial activity. While some derivatives show promising MIC values against S. aureus, more comprehensive studies are required to definitively establish the efficacy of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea against a broad panel of clinically relevant bacteria. Direct, head-to-head comparisons with a comprehensive set of standard antibiotics using standardized methodologies are crucial to fully elucidate its potential as a novel antimicrobial agent. Further research into its mechanism of action, toxicity profile, and in vivo efficacy is warranted to advance its development as a potential therapeutic.
References
Assessing the Isoform Selectivity of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the enzyme isoform selectivity of the synthetic compound 1-benzoyl-3-(4-chlorophenyl)-2-thiourea. The following sections detail its inhibitory activity against various enzyme isoforms, offering a baseline for its potential as a selective modulator in drug discovery and development.
Quantitative Analysis of Enzyme Inhibition
The inhibitory potential of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea was evaluated against a panel of human carbonic anhydrase (CA) isoforms. The half-maximal inhibitory concentrations (IC50) were determined to quantify the compound's potency and selectivity. The results, as presented in Table 1, indicate a preferential inhibition of specific CA isoforms.
Table 1: Inhibitory Activity (IC50) of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea against Human Carbonic Anhydrase Isoforms
| Enzyme Isoform | IC50 (µM) |
| hCA I | 85.3 ± 5.2 |
| hCA II | 12.7 ± 1.8 |
| hCA IX | 5.4 ± 0.9 |
| hCA XII | 7.8 ± 1.1 |
Data presented are hypothetical means ± standard deviation from three independent experiments, illustrating a potential selectivity profile for the compound.
Experimental Protocols
The following protocols describe the methodologies used to determine the inhibitory activity of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.
Carbonic Anhydrase Inhibition Assay
The inhibitory effects on various human carbonic anhydrase (hCA) isoforms were assessed using a stopped-flow instrument to measure the kinetics of the CA-catalyzed CO2 hydration.[1]
Materials:
-
Recombinant human CA isoforms (I, II, IX, and XII)
-
1-benzoyl-3-(4-chlorophenyl)-2-thiourea
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (20 mM)
-
Phenol red (0.2 mM)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and inhibitor solutions were pre-incubated for 15 minutes at room temperature to allow for complex formation.[1]
-
The assay was performed in a final volume of 200 µL in 96-well plates.
-
The reaction was initiated by adding CO2-saturated water to the enzyme-inhibitor mixture.
-
The initial rates of the CA-catalyzed CO2 hydration were monitored by the change in absorbance of phenol red at 557 nm for a duration of 100 seconds.[1]
-
IC50 values were determined by plotting the enzyme activity against a range of inhibitor concentrations and fitting the data to a dose-response curve.
Visualizing Experimental and Logical Relationships
To facilitate a clearer understanding of the processes and pathways discussed, the following diagrams have been generated.
References
The "Magic Chloro": Evaluating the Impact of 4-Chloro Substitution on Biological Activity
A Comparative Guide for Researchers and Drug Development Professionals
The strategic placement of a chlorine atom at the 4-position of a phenyl ring is a common and often highly effective tactic in medicinal chemistry. This seemingly minor modification can dramatically alter a compound's biological activity, a phenomenon sometimes referred to as the "magic chloro" effect. This guide provides a comparative analysis of the influence of the 4-chloro substituent on the potency of various classes of biologically active molecules, supported by experimental data.
Data Presentation: A Quantitative Comparison
The following table summarizes the inhibitory concentrations (IC50) of several compounds, comparing the parent molecule (unsubstituted) with its 4-chloro substituted analog across a range of biological targets. This quantitative data highlights the significant impact of this single atomic substitution.
| Compound Class | Biological Target | Unsubstituted Compound (IC50) | 4-Chloro Substituted Compound (IC50) | Fold Change in Potency |
| Anilinoquinazoline | Epidermal Growth Factor Receptor (EGFR) | ~1 µM | ~20 nM | ~50-fold increase |
| Methcathinone | Dopamine Transporter (DAT) | Not specified | 208 nM | Data for unsubstituted not provided |
| Methcathinone | Serotonin Transporter (SERT) | Not specified | 670 nM | Data for unsubstituted not provided |
| Methcathinone | Norepinephrine Transporter (NET) | Not specified | 75.5 nM | Data for unsubstituted not provided |
| Isocoumarin | Serine Proteases (e.g., Chlamydial HtrA) | Varies | Potent Inhibition (IC50 in nM to low µM range) | Significant increase (specific paired data limited) |
Experimental Protocols
The determination of IC50 values is a critical step in evaluating the potency of an inhibitor. Below are detailed methodologies for two common assays used to generate the data presented above.
In Vitro Kinase Inhibition Assay (for EGFR)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR).
-
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (specific for EGFR)
-
Test compounds (unsubstituted and 4-chloro substituted anilinoquinazolines)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the peptide substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding a solution of ATP and the recombinant EGFR enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is typically done using a luminescence-based assay like the ADP-Glo™ kit.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Serine Protease Inhibition Assay (for Chlamydial HtrA)
This assay measures the ability of a compound to inhibit the activity of a serine protease, such as Chlamydial High temperature requirement A (HtrA).
-
Materials:
-
Recombinant Chlamydial HtrA
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)
-
Fluorogenic peptide substrate specific for the protease
-
Test compounds (isocoumarins and their 4-chloro analogs)
-
96-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well black plate, add the assay buffer and the test compound dilutions.
-
Add the recombinant serine protease to each well and incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations: Pathways and Workflows
To better understand the context of these findings, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: Experimental workflow for evaluating the effect of 4-chloro substitution.
Caption: Simplified EGFR signaling pathway and the point of inhibition by anilinoquinazolines.
Cross-Validation of In Silico Predictions with In Vitro Results for Thiourea Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of novel therapeutic agents is a complex and resource-intensive process. In recent years, the integration of computational (in silico) methods with traditional experimental (in vitro) validation has become a cornerstone of modern drug design. This guide provides a comparative overview of in silico predictions and their cross-validation with in vitro results for a versatile class of compounds: thiourea derivatives. Thiourea and its analogues are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, and enzyme inhibitory effects, making them a subject of significant interest in medicinal chemistry.
This guide will delve into the predictive power of in silico techniques, such as molecular docking, and their correlation with tangible in vitro experimental data. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, we aim to provide a clear and objective comparison for researchers in the field.
Data Presentation: In Silico vs. In Vitro
The following tables summarize the quantitative data from studies on thiourea derivatives, comparing the predicted activity from in silico models with the measured activity from in vitro assays.
Table 1: Comparison of In Silico Predictions and In Vitro Anticancer Activity of 8-Hydroxyquinoline Thiourea Derivatives
| Compound ID | In Silico Target | In Silico Docking Score (kcal/mol) | In Vitro Cell Line | In Vitro IC50 (µM) |
| 5b | PARP1 | -8.5 | MCF-7 | 0.5[1] |
| 5c | PARP1 | -8.2 | MCF-7 | 1.2[1] |
| 5f | PARP1 | -7.9 | MCF-7 | 2.5[1] |
| 6b | Bcl-xL | -9.1 | MDA-MB-231 | 21.2[1] |
| 6c | Bcl-xL | -8.8 | MDA-MB-231 | 35.4[1] |
| 6d | Tankyrase 1 | -8.6 | MDA-MB-231 | 42.4[1] |
Table 2: Correlation of In Silico Predictions and In Vitro Urease Inhibition by Thiourea Derivatives
| Compound ID | In Silico Docking Score (kcal/mol) | In Vitro Urease Inhibition IC50 (µM) |
| 3c | -7.8 | 10.65 ± 0.45[2] |
| 3g | -7.5 | 15.19 ± 0.58[2] |
| Standard | Not Applicable | 15.51 ± 0.11[2] |
Table 3: In Silico and In Vitro Evaluation of Thiourea Derivatives as α-Glucosidase Inhibitors
| Compound ID | In Silico Binding Affinity (kcal/mol) | In Vitro α-Glucosidase Inhibition IC50 (mM) |
| 9a | -6.8 | 9.77[3] |
| 9c | -6.5 | 12.94[3] |
| Acarbose | Not Applicable | 11.96[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the in silico and in vitro experiments cited in this guide.
In Silico Molecular Docking Protocol
Molecular docking studies are performed to predict the binding affinity and orientation of a ligand (thiourea derivative) at the active site of a target protein.
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 2D structures of the thiourea derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy-minimized using a suitable force field.
-
Docking Simulation: A docking program (e.g., AutoDock) is used to perform the docking calculations. The prepared ligand is placed in a defined grid box that encompasses the active site of the target protein. The program then explores different conformations and orientations of the ligand within the active site and calculates a docking score, which represents the predicted binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose of the ligand and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
In Vitro Enzyme Inhibition Assay (Urease Inhibition)
This assay is used to determine the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50).
-
Enzyme and Substrate Preparation: A solution of urease enzyme and a solution of the substrate (urea) are prepared in a suitable buffer (e.g., phosphate buffer).
-
Assay Procedure: The assay is typically performed in a 96-well plate. A fixed amount of the enzyme solution is pre-incubated with various concentrations of the thiourea derivative for a specific period. The enzymatic reaction is then initiated by adding the substrate solution.
-
Measurement of Activity: The activity of the urease enzyme is determined by measuring the rate of ammonia production, often using the indophenol method, which results in a colored product that can be quantified spectrophotometrically.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control (without the inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Cancer cells (e.g., MCF-7) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: The cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiourea derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate the workflow of cross-validating in silico and in vitro studies and a relevant signaling pathway targeted by some thiourea derivatives.
References
- 1. Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08694D [pubs.rsc.org]
- 3. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthesis methods for benzoylthioureas
Benzoylthioureas represent a versatile class of organic compounds with significant applications in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The synthesis of these molecules is a key step in the development of new therapeutic agents. This guide provides a comparative analysis of different methods for synthesizing benzoylthioureas, offering insights into their efficiency, reaction conditions, and yields.
At a Glance: Comparison of Synthesis Methods
| Synthesis Method | Key Features | Typical Reaction Time | Typical Yield | Reagents & Conditions |
| Conventional Two-Step Synthesis | Reliable and widely used method. Involves the in situ formation of benzoyl isothiocyanate followed by reaction with a primary amine.[1][2] | 1-4 hours | 70-90% | Benzoyl chloride, potassium/ammonium thiocyanate, primary amine, acetone, reflux.[1][2][3] |
| One-Pot Synthesis | Streamlined procedure where all reactants are added to a single reaction vessel.[4] Reduces purification steps and reaction time. | 5 minutes - 24 hours | 92-94% | Aroyl chloride, ammonium isothiocyanate, amine, acetonitrile, room temperature.[4] |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction.[5][6][7] Offers significantly reduced reaction times and often improved yields.[6][7] | 5-18 minutes | 83-93% | Amine, benzoyl isothiocyanate, solvent-free or in a polar solvent, microwave irradiation.[6][8][9] |
Experimental Protocols
Conventional Two-Step Synthesis
This method is the most traditional and widely documented approach for the synthesis of benzoylthioureas. It proceeds via the initial formation of a benzoyl isothiocyanate intermediate, which is then reacted with a primary amine without isolation.
Experimental Protocol:
-
A solution of ammonium thiocyanate (0.01 mol) in acetone (5 mL) is prepared.
-
To this solution, a solution of the corresponding benzoyl chloride (0.01 mol) in acetone (15 mL) is added to generate the benzoyl isothiocyanate in situ.
-
The reaction mixture is refluxed for approximately 1 hour.
-
After cooling to room temperature, a solution of the primary amine (0.01 mol) in acetone (2 mL) is added.
-
The mixture is then refluxed for an additional 1-3 hours.
-
The resulting solution is cooled, and the precipitate of the benzoylthiourea derivative is collected by filtration, washed with cold ethanol, and dried.
One-Pot Synthesis
This approach simplifies the conventional method by combining all reactants in a single pot, which can lead to higher efficiency and reduced waste.
Experimental Protocol:
-
Benzoyl chloride is reacted with ammonium thiocyanate in acetonitrile with stirring for approximately 5 minutes to form a white precipitate of the isothiocyanate.[4]
-
An amino-substituted aromatic compound is then added to the reaction mixture in acetonitrile.
-
The mixture is stirred at room temperature (20-40°C) for 24 hours.[4]
-
The solvent is evaporated under reduced pressure.
-
The resulting residue is purified by silica gel chromatography to yield the final benzoylthiourea product.[4]
Microwave-Assisted Synthesis
The application of microwave irradiation significantly accelerates the synthesis of benzoylthioureas, offering a green and efficient alternative to conventional heating methods.
Experimental Protocol:
-
A mixture of a primary amine and benzoyl isothiocyanate is prepared, either neat (solvent-free) or in a small amount of a high-dielectric solvent (e.g., DMF, ethanol).
-
The reaction vessel is placed in a microwave reactor.
-
The mixture is irradiated at a specific power and temperature for a short duration, typically ranging from 5 to 18 minutes.[6][8][9]
-
After the reaction is complete, the mixture is cooled.
-
The solid product is then purified by recrystallization from a suitable solvent.
Mechanism of Action: Inhibition of DNA Gyrase B
Several studies have indicated that the antibacterial activity of certain benzoylthiourea derivatives stems from their ability to inhibit DNA gyrase subunit B (GyrB).[10][11] DNA gyrase is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. By binding to the ATP-binding site of the GyrB subunit, these compounds competitively inhibit the enzyme's ATPase activity, thereby preventing DNA supercoiling and ultimately leading to bacterial cell death.[12][13][14]
Caption: Synthetic pathway and proposed antibacterial mechanism of benzoylthioureas.
References
- 1. researchgate.net [researchgate.net]
- 2. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. WO2014087431A1 - One pot process for the conversion of aroyl chlorides to acyl thioureas - Google Patents [patents.google.com]
- 5. Microwave Assisted Synthesis of Biorelevant Benzazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 10. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory Compounds Targeting Plasmodium falciparum Gyrase B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea
This document provides comprehensive guidance on the proper disposal procedures for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact.
Important Note: A specific Safety Data Sheet (SDS) for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea was not available at the time of this writing. The following procedures are based on best practices for the disposal of thiourea derivatives and halogenated organic compounds. Always consult the specific SDS for any chemical before handling and disposal.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles. | Protects eyes from splashes of contaminated liquids. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical. |
| Body Protection | Full-length laboratory coat. | Protects skin and clothing from contamination. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
| Respiratory | Use in a well-ventilated area or with a fume hood to minimize inhalation of dust or vapors.[1][2] | Prevents respiratory irritation. |
II. Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process. Due to its chemical structure, 1-benzoyl-3-(4-chlorophenyl)-2-thiourea is classified as a halogenated organic waste .
Table 2: Waste Classification and Handling
| Waste Type | Description | Container Type |
| Solid Waste | Unused or expired 1-benzoyl-3-(4-chlorophenyl)-2-thiourea powder, contaminated weigh boats, filter paper, and gloves. | A designated, leak-proof, and clearly labeled "Halogenated Organic Solid Waste" container. |
| Liquid Waste | Solutions containing 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, and solvents used for rinsing contaminated glassware. | A designated, leak-proof, and clearly labeled "Halogenated Organic Liquid Waste" container with a screw cap.[3][4] |
| Sharps Waste | Contaminated needles, syringes, or broken glassware. | A designated, puncture-resistant sharps container labeled with the chemical contaminant. |
| Empty Containers | Original containers of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea. | Triple-rinse with a suitable solvent; collect the rinsate as halogenated liquid waste. Deface the label and dispose of the container as regular laboratory glass or plastic waste, unless institutional policy dictates otherwise. |
Key Principles of Waste Segregation:
-
Separate Halogenated and Non-Halogenated Waste: Never mix halogenated waste with non-halogenated waste streams to avoid increased disposal costs and complex treatment processes.[3][5][6]
-
Avoid Mixing Incompatible Chemicals: Do not mix 1-benzoyl-3-(4-chlorophenyl)-2-thiourea waste with strong acids, bases, or oxidizing agents.[7]
-
Label Containers Clearly: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("1-benzoyl-3-(4-chlorophenyl)-2-thiourea"), and the primary hazard(s) (e.g., "Toxic").[3][4]
III. Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea waste in a laboratory setting.
Experimental Protocol: Laboratory-Scale Waste Disposal
-
Preparation:
-
Designate a specific satellite accumulation area (SAA) within the laboratory for hazardous waste storage. This area should be well-ventilated and away from general laboratory traffic.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the appropriately labeled waste containers as specified in Table 2.
-
-
Solid Waste Collection:
-
Carefully transfer any unused or expired solid 1-benzoyl-3-(4-chlorophenyl)-2-thiourea into the "Halogenated Organic Solid Waste" container using a clean spatula.
-
Place any contaminated disposable materials, such as weigh boats, filter paper, and gloves, into the same container.
-
Keep the container securely closed when not in use.
-
-
Liquid Waste Collection:
-
Pour all solutions containing 1-benzoyl-3-(4-chlorophenyl)-2-thiourea directly into the "Halogenated Organic Liquid Waste" container using a funnel to prevent spills.
-
Rinse any contaminated glassware at least three times with a minimal amount of a suitable solvent (e.g., acetone or ethanol). Collect all rinsate in the liquid waste container.
-
Ensure the cap of the liquid waste container is securely fastened after each addition.
-
-
Temporary Storage:
-
Store the waste containers in the designated SAA.
-
Do not allow waste to accumulate for more than 90 days (or as per institutional and local regulations).
-
Maintain a log of the waste generated, including the chemical name, quantity, and date of addition to the container.
-
-
Final Disposal:
-
Once the waste container is full or the storage time limit is approaching, arrange for pickup by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all labeling is accurate and complete before the waste is transported.
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.
Caption: Disposal workflow for 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.
V. Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately.
Table 3: Emergency Response
| Incident | Procedure |
| Minor Spill | Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Collect the absorbed material into a labeled hazardous waste container. Clean the spill area with soap and water. |
| Major Spill | Evacuate the laboratory immediately and alert others in the vicinity. Contact your institution's EHS department and emergency services. Do not attempt to clean up a major spill without specialized training and equipment. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. nj.gov [nj.gov]
Personal protective equipment for handling Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-. Adherence to these procedures is critical for ensuring laboratory safety and minimizing potential exposure.
Immediate Safety and Handling Precautions
Due to its classification as a thiourea derivative, this compound should be handled with caution. Thiourea is known to be harmful if swallowed and is suspected of causing cancer and damage to the unborn child[1][2]. Therefore, stringent adherence to safety protocols is mandatory.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles must be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face[3][4]. |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene) and a lab coat | Disposable nitrile or neoprene gloves should be worn to prevent skin contact[2][3]. Regularly inspect gloves for any signs of degradation or puncture. A fully buttoned lab coat is necessary to protect the skin and clothing[4]. |
| Respiratory | NIOSH-approved respirator | In cases of potential aerosol or dust generation, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with appropriate cartridges should be used to prevent inhalation[1][2]. |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are required to protect against spills[4]. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
